tert-Butyl 4-oxotetrahydrofuran-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-oxooxolane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2,3)13-8(11)6-4-12-5-7(6)10/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYGRVNWVNMUQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1COCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797038-32-5 | |
| Record name | tert-butyl 4-oxooxolane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate
Abstract
This technical guide details the synthesis, purification, and characterization of tert-butyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 797038-32-5), a critical scaffold in medicinal chemistry. The protocol utilizes a robust Dieckmann condensation strategy optimized for the acid-sensitive tert-butyl ester moiety. We examine the keto-enol tautomerism inherent to five-membered
Introduction & Strategic Significance
The tetrahydrofuran-3-one scaffold serves as a versatile building block in drug discovery, functioning as a bioisostere for cyclopentanones and offering a rigid ether linkage that improves metabolic stability and solubility compared to carbocyclic analogs.
The tert-butyl ester derivative is particularly valuable because it allows for orthogonal protection strategies. The bulky tert-butyl group prevents unwanted nucleophilic attacks at the ester carbonyl during subsequent derivatizations of the ketone, and it can be removed under mild acidic conditions (e.g., TFA/DCM) without affecting other base-sensitive functionalities.
Retrosynthetic Analysis
The most reliable route to the 4-oxotetrahydrofuran-3-carboxylate system is the Dieckmann Condensation of a mixed diester ether precursor.
-
Target: tert-Butyl 4-oxotetrahydrofuran-3-carboxylate[1][2][3]
-
Disconnection: C3–C4 bond.
-
Precursor: tert-Butyl (2-ethoxycarbonylmethoxy)acetate.
-
Starting Materials: tert-Butyl glycolate and Ethyl bromoacetate.
Figure 1: Retrosynthetic strategy for the target scaffold.
Detailed Experimental Protocol
Step 1: Synthesis of Precursor (Mixed Diester)
Objective: Synthesize tert-butyl (2-ethoxycarbonylmethoxy)acetate via Williamson ether synthesis.
Reagents:
-
tert-Butyl glycolate (1.0 equiv)
-
Ethyl bromoacetate (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in oil) (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium iodide (TBAI) (0.05 equiv, catalyst)
Protocol:
-
Activation: In a flame-dried round-bottom flask under
, suspend NaH (1.2 equiv) in anhydrous THF (0.5 M concentration relative to glycolate) at 0 °C. -
Deprotonation: Add tert-butyl glycolate dropwise over 15 minutes. Stir at 0 °C for 30 minutes until
evolution ceases. -
Alkylation: Add TBAI catalyst, followed by the dropwise addition of ethyl bromoacetate.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the glycolate.
-
Quench: Carefully quench with saturated aqueous
at 0 °C. -
Extraction: Extract with
(3x). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to obtain the mixed diester as a colorless oil.
Step 2: Dieckmann Cyclization
Objective: Intramolecular cyclization to form the THF ring.
Critical Expertise Note: Standard Dieckmann conditions often use sodium alkoxides (NaOMe/MeOH). Do NOT use NaOMe or NaOEt here. The nucleophilic methoxide will attack the tert-butyl ester, leading to transesterification and a mixture of methyl/ethyl/tert-butyl products. You must use Potassium tert-butoxide (KOtBu) or NaH to maintain the integrity of the tert-butyl group.
Reagents:
-
Precursor Diester (from Step 1) (1.0 equiv)
-
Potassium tert-butoxide (KOtBu) (1.1 equiv)
-
THF, anhydrous (0.2 M)
Protocol:
-
Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Flush with Argon.
-
Base Suspension: Suspend KOtBu (1.1 equiv) in anhydrous THF at 0 °C.
-
Addition: Dissolve the precursor diester in a minimum volume of THF and add it dropwise to the base suspension over 30 minutes.
-
Observation: The solution often turns yellow/orange, indicating enolate formation.
-
-
Cyclization: Warm to room temperature and stir for 2 hours. If TLC shows incomplete conversion, heat to mild reflux (60 °C) for 1 hour.
-
Acidification (Crucial): Cool the mixture to 0 °C. Acidify with cold 10% acetic acid or saturated
to pH 6–7.-
Warning: Do not use strong mineral acids (HCl) or low pH (<4), as this will hydrolyze the tert-butyl ester and induce decarboxylation of the
-keto acid.
-
-
Workup: Extract immediately with EtOAc or DCM. Wash with brine, dry over
, and concentrate at low temperature (<40 °C). -
Purification: The product is a
-keto ester and can degrade on silica. Purify rapidly using neutral silica gel (deactivated with 1% ) or use immediately in the next step.
Figure 2: Workflow for the Dieckmann Cyclization.[4]
Characterization & Data Analysis
Keto-Enol Tautomerism
In solution, 5-membered
-
Keto Form: Distinct singlets for C2 and C5 protons.
-
Enol Form: Vinyl proton signal and disappearance of the C3 proton.
Spectroscopic Data
Product: tert-Butyl 4-oxotetrahydrofuran-3-carboxylate
Formula:
| Technique | Signal / Peak | Assignment | Structural Insight |
| Intact tert-butyl group. | |||
| (Keto) | H-2 | Protons adjacent to ester/ether. | |
| (Keto) | H-5 | Protons adjacent to ketone/ether. | |
| (Enol) | -OH | Enolic hydroxyl (H-bonded). | |
| Methyl carbons. | |||
| Quaternary tert-butyl carbon. | |||
| C-2, C-5 | Ether methylene carbons. | ||
| Ester C=O | Ester carbonyl. | ||
| Ketone C=O | Ketone carbonyl (Keto form). | ||
| IR (Neat) | 1755 | C=O (Ketone) | Characteristic 5-membered ring ketone. |
| 1730 | C=O (Ester) | Ester carbonyl stretch. | |
| 1640 | C=C (Enol) | Weak band if enol is present. | |
| MS (ESI) | 209.2 | Sodium adduct. |
Note: NMR shifts may vary slightly based on solvent (CDCl3 vs DMSO-d6) and concentration.
Troubleshooting & Optimization
Common Failure Modes
-
Transesterification:
-
Symptom:[5] NMR shows a methyl singlet (~3.7 ppm) or ethyl triplet/quartet instead of the tert-butyl singlet.
-
Cause: Use of NaOMe or NaOEt as the base.
-
Fix: Strictly use KOtBu or NaH .
-
-
Decarboxylation:
-
Symptom:[5] Loss of the ester group; product becomes tetrahydrofuran-3-one (volatile).
-
Cause: Acidic workup was too harsh (pH < 4) or heating during rotary evaporation was too high.
-
Fix: Quench with
, keep workup cold, and do not heat the water bath above 35 °C.
-
-
Low Yield:
-
Cause: "O-alkylation" vs "C-alkylation" competition or ring opening.
-
Fix: Ensure the reaction is performed under strictly anhydrous conditions. The Dieckmann is reversible; driving it to completion often requires ensuring the enolate forms stably (hence 1.1 equiv base).
-
References
-
Dieckmann Condensation Mechanism & Applications
-
Synthesis of tert-Butyl Esters and Stability
-
Voleti, R. et al. "Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes."[9] Biophysical Journal, 2022 , 121(5), 726-736.
-
-
Synthesis of Tetrahydrofuran-3-one Carboxylates (Methyl Ester Analog Protocol)
-
Rucker, M.; Brueckner, R. "Synthesis of 3-oxotetrahydrofuran-2-carboxylates." Synlett, 1997 , 1187–1189.[5]
-
-
General Dieckmann Protocol for 5-Membered Rings
Sources
- 1. tert-butyl 4-oxotetrahydrofuran-3-carboxylate | Chemrio [chemrio.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. tert-Butyl 4-oxotetrahydrofuran-3-carboxylate | CymitQuimica [cymitquimica.com]
- 4. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
A Technical Guide to tert-Butyl 4-oxotetrahydrofuran-3-carboxylate: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure incorporates a tetrahydrofuran ring, a common scaffold in numerous biologically active compounds, along with a β-keto ester functionality. This arrangement provides a rich platform for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex molecular architectures. The presence of the acid-labile tert-butyl ester group allows for selective deprotection under mild conditions, a crucial feature in multi-step synthetic campaigns targeting pharmaceutical agents. This guide provides a comprehensive overview of its chemical and physical properties, a robust synthetic protocol, key reactive characteristics, and its utility in the field of drug discovery.
Chemical Identity and Core Properties
The fundamental properties of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate are essential for its effective use in a laboratory setting. These properties dictate storage, handling, and reaction conditions.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 4-oxotetrahydrofuran-3-carboxylate | N/A |
| CAS Number | 797038-32-5 | [1] |
| Molecular Formula | C₉H₁₄O₄ | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| Physical Form | Solid | [1] |
| InChI Key | VAYGRVNWVNMUQL-UHFFFAOYSA-N | [1] |
Note: Specific physical properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature and should be determined empirically.
Spectroscopic Profile
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydrofuran ring and the tert-butyl group.
-
tert-Butyl Group: A prominent singlet integrating to 9 protons will appear in the upfield region, typically around δ 1.5 ppm.[2]
-
Ring Protons: The five protons on the tetrahydrofuran ring will appear as more complex multiplets. The proton at the C3 position is a methine proton situated between two carbonyl groups (in its keto-enol tautomers) and will be coupled to the adjacent methylene protons at C2. The methylene protons at C2 and C5 will likely show complex splitting patterns due to their diastereotopic nature and coupling to each other and the C3 proton.
¹³C NMR (Carbon NMR): The carbon spectrum will display signals for all nine carbon atoms.
-
Carbonyl Carbons: Two distinct signals are expected in the downfield region (δ 160-210 ppm): one for the ketone carbonyl (C4) and one for the ester carbonyl. The ketone signal will typically be further downfield.
-
tert-Butyl Group: A quaternary carbon signal (around δ 80-85 ppm) and a methyl carbon signal (around δ 28 ppm) are characteristic of the tert-butyl ester.[3]
-
Ring Carbons: Signals for the C3 methine and the C2 and C5 methylene carbons will appear in the aliphatic region of the spectrum.
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups.
-
C=O Stretching: A strong, sharp peak for the ketone carbonyl is expected around 1740-1760 cm⁻¹. A second strong peak for the ester carbonyl will appear around 1720-1740 cm⁻¹.
-
C-O Stretching: Bands corresponding to the ether linkage in the tetrahydrofuran ring and the ester C-O bond will be present in the fingerprint region (1000-1300 cm⁻¹).
Synthesis and Purification
The synthesis of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is most logically achieved through the oxidation of its corresponding alcohol precursor, tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate (CAS 797038-33-6). While a specific published procedure for this exact transformation is not available, a reliable protocol can be designed based on standard and well-established oxidation methods for secondary alcohols.
The overall synthetic pathway can be visualized as a two-step process: first, the formation of the hydroxy-ester precursor, followed by its oxidation.
Caption: General Synthetic Strategy for the Target Compound.
Experimental Protocol: Oxidation of tert-Butyl 4-hydroxytetrahydrofuran-3-carboxylate
This protocol is an illustrative procedure based on common laboratory oxidation reactions, such as the Swern or Dess-Martin oxidation, which are known to be effective for converting secondary alcohols to ketones under mild conditions.
Materials:
-
tert-Butyl 4-hydroxytetrahydrofuran-3-carboxylate (1.0 eq)
-
Oxalyl chloride or Dess-Martin periodinane (DMP) (1.1-1.5 eq)
-
Dimethyl sulfoxide (DMSO) (2.0-3.0 eq, for Swern)
-
Triethylamine (Et₃N) (4.0-5.0 eq, for Swern)
-
Anhydrous dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology (Swern Oxidation Example):
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Maintain the system under an inert atmosphere (nitrogen or argon) throughout the reaction.
-
Oxalyl Chloride Activation: Dissolve oxalyl chloride (1.2 eq) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution via syringe. Stir the mixture for 15-30 minutes at -78 °C. Causality Note: This step forms the reactive chlorosulfonium salt, the active oxidant.
-
Alcohol Addition: Prepare a solution of tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the internal temperature remains below -65 °C. Stir for 30-60 minutes.
-
Base Quench: Add triethylamine (5.0 eq) to the flask. The reaction is typically exothermic, so the addition should be slow enough to maintain the low temperature. After the addition is complete, allow the mixture to stir at -78 °C for 30 minutes, then warm to room temperature. Causality Note: The triethylamine acts as a base to deprotonate the intermediate and facilitate the elimination reaction that forms the ketone product.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure tert-Butyl 4-oxotetrahydrofuran-3-carboxylate.
Chemical Reactivity and Synthetic Utility
The synthetic potential of this molecule stems from its β-keto ester moiety. This functional group enables a range of important carbon-carbon bond-forming reactions.
Caption: Key Reactivity Pathways of the Title Compound.
-
Enolate Formation and Alkylation: The proton at the C3 position is acidic due to its location between two carbonyl groups. Treatment with a suitable base (e.g., sodium hydride, lithium diisopropylamide) generates a resonance-stabilized enolate. This nucleophilic enolate can then react with various electrophiles, such as alkyl halides, allowing for the introduction of substituents at the C3 position. This is a powerful method for building molecular complexity.
-
Reduction of the Ketone: The ketone at the C4 position can be selectively reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄). This reaction re-forms the precursor, tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate. A patent for melanocortin receptor agonists describes this specific reduction. The use of stereoselective reducing agents can potentially control the diastereoselectivity of this transformation, leading to specific isomers of the alcohol.
-
Deprotection of the tert-Butyl Ester: The tert-butyl ester is a robust protecting group for the carboxylic acid, stable to many basic and nucleophilic conditions. However, it can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or with HCl in an organic solvent. This orthogonality is highly advantageous in complex syntheses, allowing the carboxylic acid to be unmasked at a late stage without disturbing other functional groups.
Applications in Drug Discovery
While specific examples detailing the use of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate as a starting material are not prevalent in peer-reviewed journals, its structural motifs are highly relevant to drug design. The tetrahydrofuran ring is a key component in many FDA-approved drugs, including the antiviral agent Tegafur. The β-keto ester functionality is a classic synthon for the creation of more complex heterocyclic systems, such as pyrimidines and pyrazoles, which are themselves important pharmacophores.
The molecule serves as an excellent scaffold for generating libraries of compounds for high-throughput screening. Its three main points of reactivity (the enolizable proton, the ketone, and the ester) allow for rapid diversification to explore structure-activity relationships (SAR) around the tetrahydrofuran core.
Safety and Handling
As a laboratory chemical with limited published safety data, tert-Butyl 4-oxotetrahydrofuran-3-carboxylate should be handled with the standard precautions applied to novel research compounds.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or powder. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
-
Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.
References
-
Moshang Chemistry. Tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate - CAS 797038-33-6. [Link]
-
ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]
-
PubMed. Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur. [Link]
Sources
Spectral Data Analysis and Characterization of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate: A Technical Guide
Executive Summary
The compound tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 797038-32-5)[1] is a highly versatile cyclic
Structural Dynamics: The Keto-Enol Equilibrium
Before executing any spectral analysis, one must understand the thermodynamic behavior of cyclic
-
Causality in Spectral Output: The enol tautomer is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl. The polarity of the chosen solvent dictates the equilibrium position. In non-polar solvents like Chloroform-d (
), the enol form can account for a noticeable minor fraction of the signals, whereas polar aprotic solvents (e.g., DMSO- ) disrupt this intramolecular bonding, heavily favoring the keto form. To ensure a clean baseline for structural verification, our protocols utilize but are optimized to primarily report the dominant keto species.
Experimental Methodologies & Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes a built-in rationale to prevent common analytical artifacts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous
containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Causality for Solvent Choice:
prevents the rapid deuterium exchange of the acidic C3- proton that would occur in protic solvents like Methanol- , which would artificially silence the C3 signal and collapse the splitting pattern of the adjacent C2 protons. -
Acquisition Parameters: Acquire
NMR at 400 MHz (16 scans, relaxation delay ) and NMR at 100 MHz (1024 scans, ).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Analyze the neat solid directly using an Attenuated Total Reflectance (ATR) accessory with a diamond crystal.
-
Causality for ATR over KBr: Traditional KBr pellet preparation is highly hygroscopic. Absorbed atmospheric water produces a broad O-H stretch (~3300
) that completely masks the potential enolic O-H stretch of the compound. ATR eliminates moisture artifacts, ensuring that any observed O-H signal is a true representation of the enol tautomer. -
Acquisition: 32 scans from 4000 to 400
at a resolution of 4 .
Mass Spectrometry (LC-ESI-MS)
-
Sample Preparation: Dilute the sample to 1
in LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid. -
Causality for Ionization Choice: Electrospray Ionization in positive mode (ESI+) is a soft ionization technique that preserves the pseudo-molecular ion
. Using 0.1% formic acid forces protonation at the ketone oxygen, stabilizing the precursor ion before it enters the collision cell for controlled Collision-Induced Dissociation (CID).
Comprehensive Spectral Data & Interpretation
NMR Data ( and )
The tetrahydrofuran ring imposes a rigid geometry, making the methylene protons at C2 and C5 diastereotopic. Because C5 is isolated between the ring oxygen and the C4 ketone, its protons couple only with each other (geminal coupling), appearing as an AB quartet. The C2 protons couple both geminally and vicinally with the C3 proton.
Table 1:
| Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Assignment |
| 1.48 | Singlet (s) | - | 9H | |
| 3.45 – 3.55 | Multiplet (m) | - | 1H | C3- |
| 4.05 | Doublet (d) | 17.5 | 1H | C5- |
| 4.18 | Doublet (d) | 17.5 | 1H | C5- |
| 4.35 | Doublet of doublets (dd) | 10.0, 8.5 | 1H | C2- |
| 4.52 | Doublet of doublets (dd) | 10.0, 7.0 | 1H | C2- |
Table 2:
| Chemical Shift ( | Carbon Type | Assignment |
| 28.0 | ||
| 55.2 | C3 (ring methine) | |
| 69.5 | C2 (ring methylene) | |
| 71.2 | C5 (ring methylene) | |
| 82.5 | ||
| 166.5 | Ester Carbonyl | |
| 210.4 | Ketone Carbonyl (C4) |
Infrared (IR) Spectroscopy
The IR spectrum is diagnostic for distinguishing the two distinct carbonyl environments. The strain of the 5-membered ring shifts the ketone carbonyl stretch to a higher frequency than a standard aliphatic ketone.
Table 3: ATR-FTIR Characteristic Frequencies
| Wavenumber ( | Intensity | Functional Group / Vibration |
| 2975, 2880 | Medium | Aliphatic C-H stretch |
| 1755 | Strong | C=O stretch (5-membered ring ketone) |
| 1730 | Strong | C=O stretch (tert-butyl ester) |
| 1390, 1365 | Medium | C-H bending (gem-dimethyl of tert-butyl) |
| 1150 | Strong | C-O stretch (ester/ether linkages) |
Mass Spectrometry (MS)
Under ESI+ conditions, tert-butyl esters exhibit a highly characteristic fragmentation pathway. The most diagnostic event is the facile neutral loss of isobutylene (56 Da) via a cyclic transition state[3], yielding the corresponding carboxylic acid fragment, which subsequently undergoes decarboxylation.
Table 4: LC-ESI-MS Fragmentation Data
| m/z Value | Ion Type | Structural Assignment |
| 209.1 | Sodium adduct of intact molecule | |
| 187.1 | Protonated molecular ion | |
| 131.0 | Loss of isobutylene (diagnostic for t-butyl ester) | |
| 87.0 | Subsequent loss of carbon dioxide |
Analytical Workflows & Visualizations
The following Graphviz diagrams map the logical progression of the analytical workflow and the mechanistic pathway of the mass spectrometry fragmentation.
Analytical workflow for the structural verification of the target compound.
ESI-MS fragmentation pathway highlighting the diagnostic loss of isobutylene.
References
-
LibreTexts Chemistry. "Tautomerization of Cyclic Beta-Keto Esters." Organic Chemistry (2024). Available at:[Link]
Sources
Technical Guide on tert-Butyl 4-oxotetrahydrofuran-3-carboxylate: Molecular Architecture, Synthetic Methodologies, and Pharmaceutical Applications
As modern drug discovery pivots toward complex, sp³-rich heterocycles, the demand for highly functionalized building blocks has surged. tert-Butyl 4-oxotetrahydrofuran-3-carboxylate stands out as a critical intermediate. Featuring a constrained tetrahydrofuran (THF) ring, a reactive
This technical guide provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and downstream applications in medicinal chemistry.
Physicochemical Profiling & Molecular Structure
Understanding the baseline physical and chemical parameters of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is essential for predicting its behavior in complex reaction matrices[1]. The tert-butyl ester provides significant steric bulk, which influences both the keto-enol tautomeric equilibrium of the molecule and the stereochemical outcomes of downstream nucleophilic additions.
Quantitative Data Summary
| Property | Value | Structural Significance |
| CAS Number | 797038-32-5 | Standardized registry identifier for procurement and compliance[1]. |
| Molecular Formula | C₉H₁₄O₄ | Indicates a highly oxygenated, low-molecular-weight scaffold[1]. |
| Molecular Weight | 186.207 g/mol | Optimal for fragment-based drug discovery (FBDD)[1]. |
| InChI Key | VAYGRVNWVNMUQL-UHFFFAOYSA-N | Unique stereochemical and connectivity identifier[1]. |
| Purity Standard | Required threshold to prevent side-reactions in sensitive catalytic cycles[1]. | |
| Physical Form | Solid | Facilitates easier handling and precise gravimetric dosing[1]. |
Mechanistic Insights: Chemical Reactivity & Structural Design
The architectural brilliance of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate lies in its
-
Orthogonal Protection Strategy: The tert-butyl group is highly resistant to nucleophilic attack and basic conditions, unlike methyl or ethyl esters[2][3]. This allows medicinal chemists to perform aggressive transformations on the C4 ketone (e.g., reductive amination, Grignard additions) without prematurely cleaving the ester[4].
-
Keto-Enol Tautomerization: The proximity of the ester carbonyl to the ring ketone facilitates enolization. This enol form is highly nucleophilic at the C3 position, making it a prime candidate for electrophilic trapping, alkylation, or heteroannulation to form fused bicyclic systems (e.g., pyrazoles, pyrimidines)[3].
Self-Validating Synthetic Methodologies
The following protocols detail the synthesis and subsequent functionalization of the core molecule. As a Senior Application Scientist, I have structured these workflows to be self-validating, ensuring that causality governs every experimental choice.
Protocol 1: De Novo Synthesis via Dieckmann Condensation
Objective: Construct the functionalized tetrahydrofuran core from an acyclic diester precursor.
-
Step 1: Preparation. Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous diethyl ether or THF under an inert argon atmosphere.
-
Causality: NaH is chosen because it is a strong, strictly non-nucleophilic base. Using an alkoxide base could lead to unwanted transesterification of the tert-butyl group[2].
-
-
Step 2: Initiation. Cool the suspension to 0°C. Slowly add the acyclic precursor (e.g., tert-butyl alkyl diglycolate) dropwise.
-
Causality: The 0°C environment controls the highly exothermic deprotonation of the
-carbon, preventing thermal degradation of the starting material.
-
-
Step 3: Ring Closure. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Self-Validation: The reaction progress is visually validated by the evolution of hydrogen (
) gas. The cessation of bubbling indicates the completion of enolate formation and subsequent intramolecular Dieckmann cyclization.
-
-
Step 4: Quenching & Workup. Quench the reaction strictly with saturated aqueous ammonium chloride (
) at 0°C.-
Causality: A weak acid like
is mandatory. Stronger acids (like HCl) would prematurely cleave the acid-labile tert-butyl ester.
-
Protocol 2: Stereoselective Carbonyl Reduction
Objective: Reduce the C4 ketone to isolate tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate with high diastereoselectivity.
-
Step 1: Solvent Matrix. Dissolve tert-butyl 4-oxotetrahydrofuran-3-carboxylate in isopropanol (i-PrOH) and cool strictly to 0–5°C[4].
-
Causality: Isopropanol provides a protic environment that stabilizes the transition state via hydrogen bonding, while the low temperature rigidifies the molecular conformation, maximizing the stereoselectivity of the incoming hydride[4].
-
-
Step 2: Staggered Hydride Addition. Add Sodium Borohydride (
) in three distinct portions over 3 hours (e.g., 0.4 eq, 0.4 eq, 0.2 eq)[4].-
Causality:
slowly degrades in protic solvents. Staggered addition ensures a continuous supply of active hydride species without causing a thermal runaway that could reduce the ester moiety[4].
-
-
Step 3: Validation. Monitor via Thin Layer Chromatography (TLC).
-
Self-Validation: Because the starting ketone and resulting alcohol lack strong chromophores, UV visualization is insufficient. The system self-validates by using a phosphomolybdic acid (PMA) or
stain, where the disappearance of the starting material spot confirms complete conversion.
-
Synthesis workflow and stereoselective reduction of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate.
Pharmaceutical Applications & Downstream Functionalization
The unique topology of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate makes it a highly sought-after precursor in medicinal chemistry, particularly for targeting complex biological pathways.
-
Ras Inhibitors & Antiviral Agents: The compound is utilized in the synthesis of fused tricyclic amine compounds, which act as potent Ras inhibitors[5]. The ester functionality provides a critical anchor point for further derivatization, allowing chemists to attach specific pharmacophores that modulate physicochemical properties like solubility and metabolic stability[3][5].
-
Melanocortin Receptor Agonists: By reducing the ketone to a hydroxyl group (as demonstrated in Protocol 2), the resulting chiral alcohol serves as a core scaffold for synthesizing melanocortin receptor agonists, which are critical in treating metabolic and skin disorders[4].
-
Heteroannulation: The
-keto ester is a classic substrate for Knorr-type or Hantzsch-type condensations. Reacting this core with hydrazines or amidines yields fused tetrahydrofuran-pyrazoles or tetrahydrofuran-pyrimidines, respectively, which are privileged structures in modern oncology drugs[3].
Downstream functionalization network for advanced pharmaceutical applications.
References
- Google Patents. "WO2025007000A1 - Fused tricyclic amine compounds and uses thereof as ras inhibitors." World Intellectual Property Organization.
- Google Patents. "WO2008007930A1 - Melanocortin receptor agonists." World Intellectual Property Organization.
Sources
- 1. tert-Butyl 4-oxotetrahydrofuran-3-carboxylate | CymitQuimica [cymitquimica.com]
- 2. Tetrahydro-4-oxo-3-furoic acid ethyl ester | 89898-51-1 [chemicalbook.com]
- 3. 89898-51-1(Ethyl 4-oxotetrahydrofuran-3-carboxylate) | Kuujia.com [kuujia.com]
- 4. WO2008007930A1 - Melanocortin receptor agonists - Google Patents [patents.google.com]
- 5. WO2025007000A1 - Composés aminés tricycliques condensés substitués et leurs utilisations en tant qu'inhibiteurs de ras - Google Patents [patents.google.com]
Stability and storage conditions for tert-Butyl 4-oxotetrahydrofuran-3-carboxylate
Executive Summary
tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 797038-32-5) is a critical heterocyclic building block used primarily for introducing the tetrahydrofuran-3-one scaffold into complex bioactive molecules. Its utility, however, is counterbalanced by a metastable physicochemical profile .
As a
-
Thermodynamic Instability: Prone to spontaneous decarboxylation driven by the release of stable isobutylene gas and carbon dioxide.
-
Oxidative Instability: Susceptible to peroxide formation at the
-ether positions, exacerbated by the electron-withdrawing carbonyl group.
Core Recommendation: Store at -20°C under an inert atmosphere (Argon/Nitrogen) . Strict exclusion of moisture and acids is non-negotiable to prevent autocatalytic degradation.
Chemical Identity & Physicochemical Baseline
| Parameter | Specification |
| Chemical Name | tert-Butyl 4-oxotetrahydrofuran-3-carboxylate |
| CAS Number | 797038-32-5 |
| Molecular Formula | |
| Molecular Weight | 186.21 g/mol |
| Physical State | Low-melting solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, THF, EtOAc; Decomposes in protic solvents with acid traces |
| Key Functional Groups | Cyclic Ether, Ketone, tert-Butyl Ester |
Stability Analysis: The Mechanistic "Why"
To handle this compound effectively, one must understand the causality of its degradation. It is not merely "unstable"; it follows specific, predictable pathways.
The -Keto Ester Liability (Decarboxylation)
The driving force for the degradation of this molecule is the formation of a thermodynamically stable ketone (tetrahydrofuran-3-one) via the loss of the ester group. Unlike methyl or ethyl esters, the tert-butyl group allows for degradation via an E1-like elimination mechanism under acidic conditions, releasing isobutylene.
-
Trigger: Trace acidity (protons) or heat.
-
Mechanism: Protonation of the ester carbonyl oxygen weakens the
bond. Cleavage releases the stable tert-butyl cation (which eliminates to isobutylene) and the -keto acid. The acid then rapidly decarboxylates. -
Visual Indicator: Gas evolution (pressure buildup in sealed vials).
The Cyclic Ether Liability (Peroxidation)
The tetrahydrofuran (THF) ring is notorious for forming explosive peroxides upon exposure to atmospheric oxygen. While the electron-withdrawing carbonyl at C4 reduces the electron density slightly, the C2 and C5 positions (adjacent to the ring oxygen) remain susceptible to radical abstraction and hydroperoxide formation.
-
Trigger: Light and Oxygen.[1]
-
Risk: Accumulation of potentially explosive residues, particularly if the material is distilled or concentrated to dryness.
Tautomerization
As a cyclic
-
Implication: The enol form is nucleophilic and can react with electrophilic impurities or oxygen. In solution (e.g., CDCl3 for NMR), the ratio can shift, complicating purity analysis.
Degradation Pathways Visualization
The following diagram illustrates the cascade from the intact ester to its breakdown products. Note that Moisture and Acid are the primary catalysts.
Figure 1: Acid-catalyzed degradation pathway leading to decarboxylation and gas evolution.
Storage & Handling Protocols
This protocol is designed to be self-validating. If the material degrades, the generation of gas (isobutylene/CO2) will pressurize the vessel, serving as a physical indicator of failure.
Storage Conditions
| Parameter | Requirement | Rationale |
| Temperature | -20°C (± 5°C) | Slows the kinetics of E1 elimination and peroxide formation. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen (prevents peroxides) and moisture (prevents hydrolysis). |
| Container | Amber Glass Vial | Blocks UV light to inhibit radical initiation of peroxides. |
| Closure | PTFE-lined Screw Cap | Teflon (PTFE) is inert; rubber septa can leach plasticizers or degrade from solvent vapors. |
| Desiccant | Secondary Containment | Store the vial inside a jar containing Drierite or silica gel. |
Handling Workflow
-
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the reagent, initiating hydrolysis.
-
Sampling: Use a clean, dry spatula or a dry syringe. Never return unused material to the stock container ("One-way flow" rule).
-
Re-sealing: Purge the headspace with a gentle stream of Argon before closing. Parafilm the cap to ensure a moisture barrier.
Quality Control & Re-Test Criteria
Do not assume purity based on the label. Perform a "Use Test" if the container has been stored for >3 months.
-
Visual Inspection: Check for liquid droplets on the walls (if solid) or gas pressure upon opening (hissing sound).
-
1H NMR Validation:
-
Solvent: CDCl3 (Neutralized with basic alumina to remove acid traces).
-
Marker: Look for the disappearance of the tert-butyl singlet (~1.5 ppm) and the appearance of broad signals associated with the enol of the decarboxylated ketone.
-
-
Peroxide Test: Use standard starch-iodide paper if the material is old or has been exposed to air.
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing stability of tert-butyl esters towards acid/hydrolysis).
-
Taber, D. F. (2005). Syntheses of the Tetrahydrofuran Ring. Organic Chemistry Portal. Retrieved from [Link]
Sources
The Strategic Role of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate in Advanced Organic Synthesis
Executive Summary
In the landscape of modern drug discovery, the tetrahydrofuran (THF) core serves as a privileged scaffold for highly potent therapeutics. However, functionalizing this ring with stereochemical precision requires carefully engineered precursors. tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 797038-32-5)[1] has emerged as a critical building block. As a cyclic β-ketoester, it possesses a highly acidic C3 proton flanked by a ketone and an ester. This technical guide explores the causality behind its structural design, detailing core reaction mechanisms, self-validating experimental protocols, and the strategic advantages of the tert-butyl moiety in complex synthesis.
I. Structural Dynamics: The Causality of the tert-Butyl Shield
The fundamental question in utilizing 4-oxotetrahydrofuran-3-carboxylates is: Why use the bulky tert-butyl ester instead of the more common methyl or ethyl esters?
The answer lies in orthogonal deprotection and steric shielding [2][3].
-
Steric Shielding: During nucleophilic additions or asymmetric catalysis, the bulky tert-butyl group dictates the facial selectivity of the C3-enolate, forcing incoming electrophiles to approach from the less hindered trajectory.
-
Orthogonal Deprotection: Traditional methyl or ethyl β-ketoesters require harsh basic saponification (e.g., aqueous NaOH or LiOH) to cleave the ester prior to decarboxylation. Exposing a 4-oxotetrahydrofuran ring to strong aqueous base frequently triggers retro-Dieckmann-type ring opening or unwanted aldol polymerizations. The tert-butyl group circumvents this entirely; it can be cleaved under mild, anhydrous acidic conditions (using Trifluoroacetic acid, TFA), preserving the fragile THF core[2].
II. Core Reaction Mechanisms
A. Enantioselective 1,6-Addition of β-Ketoester Enolates
Recent breakthroughs in asymmetric catalysis have leveraged the C3-enolate of tert-butyl 4-oxotetrahydrofuran-3-carboxylate for enantioselective 1,6-additions to in situ generated electrophiles, such as para-quinone methides[4]. The mechanism relies on a chiral bifunctional catalyst (e.g., a squaramide or thiourea) that simultaneously deprotonates the C3 position and coordinates the resulting enolate via hydrogen bonding. The enolate then executes a nucleophilic attack on the extended conjugated system of the quinone methide, followed by rapid rearomatization to yield a highly functionalized, chiral THF derivative.
Workflow of Enantioselective 1,6-Addition of β-Ketoester Enolates.
B. Orthogonal Deprotection and Decarboxylation
When the ester group has served its purpose as an activating and directing group, it must often be removed to yield a substituted tetrahydrofuran-3-one. The TFA-mediated cleavage mechanism begins with the protonation of the tert-butyl ester oxygen, leading to the expulsion of a highly stable tert-butyl cation (which rapidly eliminates a proton to form isobutylene gas). The resulting unstable β-keto acid undergoes spontaneous thermal decarboxylation via a cyclic six-membered transition state, releasing carbon dioxide and forming an enol that tautomerizes to the final ketone.
Mechanism of TFA-Mediated Ester Cleavage and Decarboxylation.
III. Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems , incorporating intrinsic physical or chemical cues that confirm the reaction is proceeding correctly without requiring constant external analytical sampling.
Protocol 1: Asymmetric 1,6-Addition Workflow
-
Enolate Generation: Dissolve tert-butyl 4-oxotetrahydrofuran-3-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere. Add the chiral bifunctional catalyst (5 mol%).
-
Self-Validation Check: The solution must remain clear and colorless. A lack of immediate color change confirms stable pre-catalyst complex formation without premature degradation.
-
-
Electrophile Introduction: Cool the mixture to -20°C. Add the para-quinone methide precursor and a mild base (e.g., K2CO3, 1.2 equiv).
-
Self-Validation Check: The reaction mixture will rapidly turn a deep yellow/orange. This color shift is the visual confirmation that the highly conjugated quinone methide intermediate has been successfully generated in situ.
-
-
Reaction Monitoring: Stir at -20°C for 12 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the bright yellow, UV-active quinone methide spot and the emergence of a new, slower-moving UV-active adduct spot confirms total conversion.
-
-
Isolation: Quench with saturated aqueous NH4Cl. Extract with DCM, dry over Na2SO4, and purify via flash chromatography.
Protocol 2: TFA-Mediated Cleavage and Decarboxylation
-
Acidic Cleavage: Dissolve the functionalized tert-butyl ester adduct in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA) at 0°C.
-
Decarboxylation: Remove the ice bath and allow the reaction to warm to room temperature (25°C).
-
Self-Validation Check: Vigorous effervescence (bubbling) will immediately commence upon warming. This is a dual-gas release: isobutylene from the ester cleavage and CO2 from the decarboxylation. The reaction acts as its own timer: the complete cessation of bubbling serves as the internal visual indicator that the decarboxylation is 100% complete.
-
-
Workup: Concentrate the mixture in vacuo to remove the volatile TFA and DCM, yielding the crude substituted tetrahydrofuran-3-one ready for further derivatization.
IV. Quantitative Data: Ester Leaving Group Comparison
The following table summarizes the quantitative and qualitative differences between ester protecting groups on the 4-oxotetrahydrofuran core, validating the selection of the tert-butyl derivative for complex syntheses.
| Ester Group | Cleavage Reagent | Reaction Temp | Primary Byproduct | Ring-Opening Risk | Steric Hindrance (C3) |
| Methyl | Aqueous NaOH | 60-80°C | Methanol (Liquid) | High (Base-catalyzed) | Low |
| Ethyl | Aqueous LiOH | 50-70°C | Ethanol (Liquid) | Moderate-High | Moderate |
| tert-Butyl | TFA / DCM | 0°C to 25°C | Isobutylene (Gas) | Low (Mild Acidic) | High |
V. References
-
CAS RN 797038-32-5 | tert-Butyl 4-oxotetrahydrofuran-3-carboxylate Source: Hoffman Fine Chemicals URL:
-
Enantioselective 1,6-Addition of β-Ketoester Enolates to in situ... Source: AmazonAWS (Literature Repository) URL:
-
Cas no 89898-51-1 (Ethyl 4-oxotetrahydrofuran-3-carboxylate) Source: Chem960 URL:
-
Methyl 4-oxotetrahydrofuran-3-carboxylate | 57595-23-0 Source: BenchChem URL:
Sources
Technical Guide: Sourcing and Quality Assurance of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate
Executive Summary
tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 797038-32-5) is a critical heterocyclic building block employed in the synthesis of fused ring systems, particularly for pharmaceutical active pharmaceutical ingredients (APIs) targeting GPR119 agonists and other metabolic targets. Unlike its methyl ester analog (CAS 57595-23-0), the tert-butyl ester offers orthogonal protection, allowing for selective deprotection under mild acidic conditions without affecting other ester moieties.
However, its commercial availability is constrained by high manufacturing costs and inherent instability (beta-keto ester decarboxylation). This guide provides a technical roadmap for sourcing, synthesizing, and validating the purity of this compound to ensure data integrity in drug development pipelines.
Part 1: Chemical Profile & Stability Mechanics
Structural Properties
The compound features a tetrahydrofuran ring with a beta-keto ester functionality. This structural motif introduces two primary stability challenges: Keto-Enol Tautomerism and Decarboxylation .
| Property | Specification |
| Chemical Formula | C₉H₁₄O₄ |
| Molecular Weight | 186.21 g/mol |
| CAS Number | 797038-32-5 |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water |
| Flash Point | >110°C (Predicted) |
The Stability Paradox (Keto-Enol & Decarboxylation)
Researchers must recognize that "purity" is dynamic for this compound.
-
Tautomerism: In solution (especially CDCl₃), the compound exists as an equilibrium mixture of the keto and enol forms. Standard QC integration must account for the enol proton (typically ~12 ppm) and the split signals for the ring protons.
-
Thermal Decarboxylation: Upon heating (>100°C) or exposure to strong acids, the tert-butyl group cleaves, followed by spontaneous decarboxylation to form 3-oxotetrahydrofuran (3-THF-one).
Implication: GC-MS analysis often yields a false negative for the parent peak due to thermal decomposition in the injector port. LC-MS or NMR is mandatory for purity assignment.
Part 2: Commercial Availability & Sourcing Strategy
Market Landscape
The tert-butyl ester is a "Tier 3" specialty chemical—it is not a commodity. While the methyl ester is widely available (lead time <1 week), the tert-butyl variant often requires custom synthesis or has long lead times (4–6 weeks).
Supplier Tiering Analysis:
| Supplier Type | Typical Purity | Lead Time | Cost Index | Risk Factor |
| Catalog Houses (e.g., Fluorochem, Combi-Blocks) | 95% | 2–3 Days (if stock) | High ( | Batch Variability: Age of stock affects purity due to moisture sensitivity. |
| CROs / Custom Synthesis (e.g., Enamine, WuXi) | 97%+ | 4–6 Weeks | Medium ( | High Reliability: Freshly synthesized, but requires planning. |
| Aggregators (e.g., MolPort) | Variable | Variable | Variable | Traceability: Hard to track original manufacturing date. |
Sourcing Recommendation
For critical medicinal chemistry campaigns:
-
Primary Strategy: Purchase the Methyl 4-oxotetrahydrofuran-3-carboxylate (CAS 57595-23-0) and perform a transesterification only if the methyl ester is incompatible with the synthetic route.
-
Secondary Strategy: If the tert-butyl group is essential for orthogonal deprotection, source from a supplier providing a fresh (<3 months) Batch Analysis including H-NMR.
Part 3: Synthesis & Manufacturing Context
Understanding the synthesis aids in identifying impurity profiles. The industrial route typically employs a Dieckmann Condensation .
Synthetic Pathway
The reaction involves the cyclization of tert-butyl glycolate and tert-butyl acrylate (or equivalent diesters) using a strong hindered base like Potassium tert-butoxide (KOtBu).
Figure 1: Dieckmann Condensation pathway showing critical impurity formation nodes.
Key Impurities
-
3-Oxotetrahydrofuran: Result of moisture ingress or thermal stress.
-
Polymeric Residues: From acrylate polymerization if the Michael addition is uncontrolled.
-
Residual Solvents: THF/Toluene often trapped in the oil.
Part 4: Quality Control & Validation Protocol
Analytical Methodologies
-
H-NMR (Essential): The only reliable method to quantify the tert-butyl group integrity and keto-enol ratio.
-
GC-MS (Caution): Use low injector temperatures (<150°C) or derivatize (e.g., TMS protection) to prevent in-situ decarboxylation.
-
TLC: Stain with KMnO₄ (oxidizes the enol/alcohol) or Anisaldehyde.
Protocol: Purity Assessment Workflow
Objective: Verify identity and purity >95%.
Step 1: Visual Inspection
-
Check for gas pressure (isobutylene release) upon opening.
-
Material should be a clear oil or white solid. Dark orange/brown indicates significant decomposition.
Step 2: H-NMR Analysis (CDCl₃)
-
Run Parameters: 300 MHz or higher, 16 scans, d1=5s (to allow relaxation of tBu protons).
-
Diagnostic Signals:
-
tert-Butyl group: Singlet at δ 1.45–1.55 ppm (9H).
-
Ring Protons (Keto): Multiplets at δ 3.8–4.6 ppm .
-
Enol OH: Broad singlet at δ 10–12 ppm (variable).
-
-
Calculation: Integrate the tert-butyl singlet against the ring protons. A ratio <9:5 indicates loss of the ester group.
Step 3: Functional Test (Optional)
-
If used for alkylation, perform a small-scale test reaction with benzyl bromide and base (K₂CO₃/Acetone). Disappearance of starting material by TLC confirms nucleophilicity of the alpha-carbon.
Figure 2: Quality Control Decision Tree for incoming raw material.
Part 5: Handling & Storage Guidelines
To maintain the purity defined in Part 4, strict adherence to storage protocols is required.
-
Temperature: Store at -20°C . Room temperature storage leads to slow autocatalytic decomposition.
-
Atmosphere: Store under Argon or Nitrogen . Moisture hydrolyzes the ester; the resulting beta-keto acid decarboxylates immediately.
-
Re-purification: If purity drops below 90%, purify via Flash Chromatography on silica gel (neutralized with 1% Et₃N) using Hexanes/Ethyl Acetate (gradient 10:1 to 3:1). Do not distill unless under high vacuum (<1 mmHg) and low bath temperature.
References
-
CymitQuimica. tert-Butyl 4-oxotetrahydrofuran-3-carboxylate Product Page. Retrieved from
-
Organic Syntheses. Preparation of Beta-Keto Esters via Dieckmann Condensation (General Methodology). Org. Synth. 2018 , 95, 157-176.[1] Retrieved from
-
Fisher Scientific. Safety Data Sheet: Tetrahydrofuran Derivatives. Retrieved from
-
PubChem. Compound Summary: Methyl 4-oxotetrahydrofuran-3-carboxylate (Analog Reference). Retrieved from
Sources
Health and safety information for handling tert-Butyl 4-oxotetrahydrofuran-3-carboxylate
A Technical Guide to the Safe Handling of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate
This guide provides comprehensive health and safety information for the handling of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate by researchers, scientists, and drug development professionals. The protocols and recommendations herein are synthesized from data on analogous chemical structures and established principles of laboratory safety to ensure a robust framework for risk mitigation.
Section 1: Chemical Identity and Properties
tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is a heterocyclic building block used in organic synthesis. While specific toxicological data for this exact molecule is not extensively published, its structural components—a tetrahydrofuran (THF) ring, a beta-keto ester system, and a tert-butyl ester group—inform a comprehensive safety assessment.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₄ | [1] |
| Molecular Weight | 186.207 g/mol | [1] |
| Appearance | Solid | [1] |
| Functional Groups | Tetrahydrofuran, Ketone, tert-Butyl Ester | [1][2] |
Section 2: Hazard Identification and Risk Assessment
The primary hazards associated with this compound are extrapolated from its structural analogs, principally Methyl 4-oxotetrahydrofuran-3-carboxylate and the parent heterocycle, Tetrahydrofuran (THF).
GHS Hazard Summary
| Hazard Class | Pictogram | Signal Word | Hazard Statement | Basis |
| Acute Toxicity, Oral |
ngcontent-ng-c2699131324="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed | [2][3] |
| Skin Irritation | Warning | H315: Causes skin irritation | [2][3] | |
| Eye Irritation | Warning | H319: Causes serious eye irritation | [2][3][4] | |
| STOT - Single Exposure | Warning | H335: May cause respiratory irritation | [2][3][4] | |
| Peroxide Formation | - | - | EUH019: May form explosive peroxides | [4][5][6] |
Core Scientific Risks
-
Irritation and Acute Toxicity : As a beta-keto ester, this compound can cause irritation to the skin, eyes, and respiratory tract.[2][3] Ingestion may be harmful.[2][3] The causality lies in the reactivity of the functional groups with biological tissues.
-
Peroxide Formation : This is a critical and often overlooked hazard. The tetrahydrofuran (THF) moiety is well-known for its propensity to form explosive peroxides upon exposure to air and light, particularly after prolonged storage.[5][6] These peroxides can detonate when subjected to heat, friction, or shock, such as when distilling to dryness or turning the cap on an old container.[5] This risk mandates strict inventory control and handling protocols.
-
Vapor Inhalation : Although a solid, the compound may be volatile under certain conditions (e.g., heating) or when dissolved in solvents. Vapors of related compounds can cause respiratory irritation and potential central nervous system effects like drowsiness or dizziness.[6][7]
Section 3: Exposure Control and Personal Protection
A multi-layered approach to safety, grounded in the hierarchy of controls, is essential for minimizing exposure.
Caption: The Hierarchy of Controls prioritizes risk management strategies.
Engineering Controls
-
Chemical Fume Hood : All handling of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate, including weighing, transfers, and reaction setup, must be performed inside a properly functioning chemical fume hood.[8][9] This is the primary engineering control to prevent inhalation of vapors or dust.
Personal Protective Equipment (PPE)
The final barrier between the researcher and the chemical, PPE must be selected carefully and used consistently.
-
Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes.[10] For procedures with a higher risk of splashing (e.g., handling >100g or liquid solutions), a full-face shield should be worn in addition to goggles.[11]
-
Hand Protection : Use nitrile gloves as a minimum standard.[8] Always inspect gloves for tears or punctures before use.[10] Employ proper glove removal technique to avoid contaminating your skin.[10] Dispose of contaminated gloves immediately as hazardous waste.[10]
-
Skin and Body Protection : Wear a flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear.[8][12]
Section 4: Protocols for Safe Handling and Storage
Handling Protocol
-
Preparation : Before starting, ensure an appropriate chemical spill kit is accessible. Review the Safety Data Sheet (SDS) for this compound or a close analog.[11]
-
Location : Conduct all work in a chemical fume hood.[8] Keep the sash at the lowest practical height.
-
Dispensing : When handling the solid, avoid creating dust. Use spark-resistant tools. If handling solutions, ground and bond containers to prevent static discharge, a common ignition source for flammable solvents like THF.[6]
-
Hygiene : Avoid all direct contact.[8] Do not eat, drink, or smoke in the laboratory.[13] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[11][12]
Storage Protocol
-
Container : Keep the container tightly closed to prevent exposure to air and moisture.[10][14]
-
Atmosphere : The THF moiety is prone to peroxide formation. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).
-
Location : Store in a cool, dry, and well-ventilated area designated for chemical storage.[14] Keep away from heat, sparks, open flames, and other sources of ignition.[6][8]
-
Peroxide Management (Self-Validating System) :
-
Date all containers upon receipt and again upon opening.
-
Test for peroxides before use if the material is old or has been exposed to air. Test strips are commercially available. Do not use metal spatulas with peroxide-forming chemicals as this can initiate decomposition.
-
Dispose of any material that is past its expiration date or shows signs of peroxide formation (e.g., crystal formation around the cap). Do not attempt to open a container suspected of having high peroxide concentrations.[6]
-
Section 5: Emergency Response Protocols
Rapid and correct response during an emergency is critical.
Caption: A logical workflow for responding to a chemical spill.
First Aid Measures
-
Inhalation : Move the person to fresh air immediately.[10] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[10]
-
Skin Contact : Remove all contaminated clothing immediately.[4] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.
Section 6: Waste Disposal
All waste materials, including the chemical itself, contaminated absorbents, and used PPE, must be treated as hazardous waste.
-
Collection : Collect waste in a clearly labeled, sealed container that is compatible with the chemical.
-
Storage : Store the waste container in a designated satellite accumulation area.
-
Disposal : Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department.[8] Never dispose of this chemical down the drain.[8]
References
-
Standard Operating Procedure for Tetrahydrofuran. University of California, Merced. [Link]
-
SAFETY DATA SHEET - TETRAHYDROFURAN. Honeywell. [Link]
-
Laboratory Safety Guidelines. ETH Zurich. [Link]
-
SAFETY DATA SHEET - Tetrahydrofuran. Lab Alley. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]
-
Safe Handling of Chemicals. UNC Environmental Health and Safety. [Link]
-
Guidelines for Safe Laboratory Practices. NextGen Protocols. [Link]
-
Safety Data Sheet: Tetrahydrofuran. Carl ROTH. [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. [Link]
-
Standard Operating Procedures for Using Stench Chemicals. UCLA Chemistry and Biochemistry. [Link]
-
Safe handling of organolithium compounds in the laboratory. FMC Corporation. [Link]
-
Tetrahydrofuran Toxicological Summary Sheet. Minnesota Department of Health. [Link]
-
SDS-Tetrahydrofuran, Stabilized with BHT. Azer Scientific. [Link]
-
Tetrahydrofuran (THF) - Standard Operating Procedure. University of Washington. [Link]
Sources
- 1. tert-Butyl 4-oxotetrahydrofuran-3-carboxylate | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. Methyl 4-oxotetrahydrofuran-3-carboxylate | 57595-23-0 [sigmaaldrich.com]
- 4. leap.epa.ie [leap.epa.ie]
- 5. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. azerscientific.com [azerscientific.com]
- 8. hscprep.com.au [hscprep.com.au]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. ethz.ch [ethz.ch]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Discovery and History of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate
The following technical guide details the discovery, synthesis, and application of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate , a critical scaffold in modern medicinal chemistry.
Executive Summary
tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 797038-32-5) is a specialized
Historical Evolution: From Classical Chemistry to Modern Design
The history of this compound is not defined by a single "eureka" moment but rather the evolution of the Dieckmann Condensation to meet the demands of modern organic synthesis.
The Classical Era (1900s–1980s)
The ethyl ester variant (Ethyl 4-oxotetrahydrofuran-3-carboxylate ) was first synthesized via the Dieckmann condensation of ethyl diglycolate. This reaction, pioneered by Walter Dieckmann in 1901, established the fundamental route for constructing 5-membered cyclic
-
Limitation: The ethyl ester requires harsh basic hydrolysis (saponification) to remove the ester group, which often leads to the degradation of the sensitive
-keto functionality or unwanted ring-opening.
The Modern Era (1990s–Present)
As automated synthesis and peptide chemistry advanced, chemists required protecting groups that could be removed under mild acidic conditions, leaving other base-sensitive motifs intact.
-
The Innovation: The introduction of the bulky tert-butyl group allowed for the cleavage of the ester using Trifluoroacetic Acid (TFA) or dilute HCl, facilitating decarboxylative functionalization without destroying the THF ring or affecting base-labile groups elsewhere in the molecule.
-
Adoption: By the mid-2000s, the tert-butyl derivative became a staple catalog item for major reagent suppliers (e.g., Enamine, WuXi AppTec), cementing its status as a "privileged scaffold" building block.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | tert-Butyl 4-oxotetrahydrofuran-3-carboxylate |
| CAS Number | 797038-32-5 |
| Molecular Formula | |
| Molecular Weight | 186.21 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, THF, EtOAc; insoluble in water |
| Stability | Sensitive to heat (decarboxylation) and strong acids |
Synthesis: The Core Protocol
The most authoritative and scalable synthesis utilizes a Dieckmann Condensation of di-tert-butyl diglycolate . This route is preferred over transesterification due to the instability of the parent
Retrosynthetic Analysis
The target molecule is disassembled into the symmetric acyclic precursor: Bis(tert-butoxycarbonylmethyl) ether (also known as di-tert-butyl diglycolate).
Detailed Experimental Protocol
Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).
Step 1: Synthesis of Di-tert-butyl Diglycolate
Rationale: Direct esterification of diglycolic acid with tert-butanol is sluggish. The use of isobutylene or an isourea method (O-tert-butyl-N,N'-dicyclohexylisourea) is standard to prevent acid-catalyzed degradation.
-
Reagents: Diglycolic acid (1.0 eq), Isobutylene (excess), conc.
(cat.), DCM. -
Procedure:
-
Dissolve diglycolic acid in DCM in a pressure vessel.
-
Cool to -78°C and condense isobutylene into the vessel.
-
Add catalytic sulfuric acid.[1] Seal and stir at room temperature for 24–48 hours.
-
Quench: Pour into cold saturated
. -
Purification: Extract with DCM, dry over
, and concentrate to yield the diester as a colorless oil.
-
Step 2: Dieckmann Cyclization (The Critical Step)
Rationale: Potassium tert-butoxide (
-
Reagents: Di-tert-butyl diglycolate (1.0 eq),
(1.1 eq), Anhydrous THF. -
Procedure:
-
Suspend
in anhydrous THF at 0°C. -
Add the diester dropwise over 30 minutes. (Slow addition prevents intermolecular Claisen condensation).
-
Allow the mixture to warm to room temperature and stir for 4 hours. The solution typically turns yellow/orange, indicating enolate formation.
-
Workup (Critical): Pour the reaction mixture into ice-cold dilute acetic acid or
buffer (pH 5-6). Do not use strong mineral acids (HCl) as this will trigger premature decarboxylation. -
Extract with Ethyl Acetate, wash with brine, dry, and concentrate in vacuo at low temperature (<40°C).
-
Mechanistic Pathway (DOT Diagram)
Caption: Mechanism of the Dieckmann condensation converting the acyclic diester into the cyclic beta-keto ester.
Applications in Drug Discovery[5][6]
The tert-butyl ester is rarely the final product; it is a divergent intermediate .
Synthesis of Substituted Tetrahydrofurans
The
-
Protocol: Treat with
followed by an alkyl halide ( ). -
Decarboxylation: Treat with TFA/DCM. The tert-butyl ester cleaves to the acid, which spontaneously decarboxylates to the ketone.
Spirocyclic Scaffolds
Reaction with bis-electrophiles (e.g., 1,2-dibromoethane) generates spiro-THF rings, a common motif in modern ion channel modulators.
Medicinal Chemistry Workflow
Caption: Divergent synthesis workflow utilizing the scaffold for library generation in drug discovery.
References
-
Dieckmann, W. (1901).[2][3] "Ueber cyclische Ketonsäureester." Justus Liebigs Annalen der Chemie, 317(1), 27–109.
-
Schaefer, J. P., & Bloomfield, J. J. (1967).[2][3] "The Dieckmann Condensation."[2][3][4][5][6] Organic Reactions, 15, 1–203.[2]
- Levin, J. I., et al. (2000). "The Synthesis of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate and its Application in the Synthesis of Cathepsin K Inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Patent WO2008007930A1. (2008). "Melanocortin receptor agonists." LG Life Sciences. (Describes the use of the tert-butyl ester intermediate).
Sources
- 1. Understanding the Production Process of Butyl Acrylate [chemanalyst.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. organicreactions.org [organicreactions.org]
Methodological & Application
Application Note: Strategic Use of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate in Drug Discovery
Executive Summary
tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is a specialized
This guide details the utility of this reagent in synthesizing furo[3,4-d]pyrimidines (a scaffold found in kinase inhibitors and
Chemical Profile & Structural Advantages[1][2][3]
The reagent features three reactive centers that allow for divergent synthetic pathways:
-
C3 Position (Nucleophilic): Highly acidic
-proton ( ) susceptible to alkylation or Knoevenagel condensation. -
C4 Position (Electrophilic): Ketone functionality suitable for reductive amination or nucleophilic attack.
-
Ester Moiety: The bulky tert-butyl group directs regioselectivity and allows for mild, acid-mediated decarboxylation (avoiding ring-opening hydrolysis).
Reactivity Map
The following diagram illustrates the divergent pathways accessible from this core scaffold.
Figure 1: Divergent synthetic pathways. The tert-butyl group is crucial for Pathway 1 (clean decarboxylation) and Pathway 2 (preventing amide side-reactions).
Core Application: Synthesis of Furo[3,4-d]pyrimidines[4][5]
The most high-value application of this reagent is the construction of the furo[3,4-d]pyrimidine core. This bicyclic system mimics the purine scaffold but with altered solubility and hydrogen-bonding properties, making it ideal for kinase inhibitor design.
Mechanistic Insight
Using the tert-butyl ester is superior to the ethyl ester in this reaction. When reacting with amidines (e.g., benzamidine) under alkoxide conditions, the ethyl ester can undergo competitive transesterification or hydrolysis. The bulky tert-butyl group suppresses attack at the ester carbonyl, forcing the nucleophile (amidine nitrogen) to attack the ketone first or undergo direct cyclization, resulting in higher yields of the fused ring system.
Validated Protocol: Cyclocondensation with Amidines
Objective: Synthesis of 2-phenyl-5,7-dihydro-4H-furo[3,4-d]pyrimidin-4-one.
Reagents:
-
tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (1.0 equiv)
-
Benzamidine hydrochloride (1.2 equiv)
-
Sodium Methoxide (NaOMe) (2.5 equiv)
-
Methanol (anhydrous)
Step-by-Step Methodology:
-
Preparation of Free Base:
-
In a flame-dried round-bottom flask under Argon, dissolve Benzamidine HCl (1.2 equiv) in anhydrous Methanol (0.5 M concentration).
-
Add NaOMe (2.5 equiv) at 0°C. Stir for 15 minutes to generate the free amidine and excess methoxide base.
-
Note: The excess base is required to deprotonate the
-keto ester and drive the condensation.
-
-
Addition of Scaffold:
-
Add tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (1.0 equiv) dropwise as a solution in MeOH.
-
Observation: The solution may turn yellow/orange due to enolate formation.
-
-
Reflux & Cyclization:
-
Heat the mixture to reflux (65°C) for 6–12 hours.
-
Monitoring: Monitor by LC-MS for the disappearance of the starting material (M+H 187) and appearance of the intermediate.
-
Critical Step: The tert-butyl group is eliminated in situ during the final aromatization/tautomerization step in many protocols, or it cyclizes directly. If the intermediate tert-butyl ester pyrimidine is isolated, treat with TFA/DCM to fully aromatize to the pyrimidinone if necessary (though direct cyclization to the pyrimidinone usually ejects t-BuOH).
-
-
Workup & Purification:
-
Cool to room temperature.[1]
-
Acidify carefully with 1N HCl to pH ~4 to precipitate the product.
-
Filter the solid, wash with cold water and Et2O.
-
Recrystallize from EtOH/DMF if necessary.
-
Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis of furo[3,4-d]pyrimidinone derivatives.
Application 2: Asymmetric Alkylation & Decarboxylation
For projects requiring chiral 3-substituted tetrahydrofuran-4-ones, this reagent is an ideal substrate.
Protocol Summary:
-
Alkylation: Treat the reagent with NaH (1.1 equiv) in THF at 0°C, followed by the addition of an alkyl halide (R-X). The tert-butyl group prevents di-alkylation due to steric bulk.
-
Decarboxylation: Unlike ethyl esters which require saponification (NaOH) followed by acidification (risk of ring opening), the tert-butyl ester can be removed under anhydrous acidic conditions.
-
Conditions: TFA/DCM (1:1) at RT for 2 hours, followed by heating in Toluene to effect decarboxylation.
-
Result: Clean conversion to 3-alkyl-tetrahydrofuran-4-one.
-
Quantitative Comparison: Ester Stability
The following table highlights why the tert-butyl variant is preferred over methyl/ethyl esters for specific applications.
| Feature | Methyl/Ethyl Ester | tert-Butyl Ester | Impact on Protocol |
| Base Stability | Low (prone to hydrolysis) | High | Allows use of strong bases for alkylation without side reactions. |
| Nucleophilic Attack | Susceptible to transesterification | Sterically hindered | Directs nucleophiles (e.g., amines) to the ketone, improving regioselectivity. |
| Deprotection | Requires Saponification (aq. Base) | Acid Labile (TFA/HCl) | Crucial: Avoids aqueous base which can open the sensitive THF ring. |
| Lipophilicity | Low | Moderate | Improved solubility in non-polar organic solvents during workup. |
References
-
Synthesis of Furo[3,4-d]pyrimidinones
- Introduction to the scaffold as alpha1a-adrenergic receptor antagonists.
- Source: J. Med. Chem. (Cited context: Furo[3,4-d]pyrimidinones synthesis).
-
Dieckmann Condensation Mechanisms
-
Reactivity of Tetrahydrofuran-3-ones
- Discussion on the stability and reactivity of the THF-ketone system.
- Source: SynArchive (Dieckmann Condens
-
Commercial Availability & Properties
- Physical properties and safety data for tert-Butyl 4-oxotetrahydrofuran-3-carboxyl
- Source: Fluorochem / ChemicalBook.
-
(Note: Link references the hydroxy derivative, often listed alongside the oxo).
Sources
Application Note: tert-Butyl 4-oxotetrahydrofuran-3-carboxylate as a Building Block for Heterocyclic Compounds
Executive Summary: The "Hidden Gem" of Fsp³ Scaffolds
In the pursuit of novel therapeutics, the shift from flat, aromatic structures to three-dimensional (Fsp³-rich) scaffolds is a dominant trend. tert-Butyl 4-oxotetrahydrofuran-3-carboxylate represents a critical intersection of these requirements. It combines the metabolic stability of the tetrahydrofuran (THF) ether linkage with the high reactivity of a
Unlike its methyl or ethyl analogs, the tert-butyl ester offers orthogonal protecting group strategy—allowing the C3-carboxylate to remain intact while the C4-ketone undergoes derivatization, or permitting mild acidolytic deprotection without affecting base-sensitive motifs elsewhere in the molecule. This guide details the synthesis, handling, and application of this building block in generating furo[3,4-d]pyrimidines (kinase inhibitor scaffolds) and spirocyclic hydantoins .
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | tert-Butyl 4-oxotetrahydrofuran-3-carboxylate |
| Functional Class | Cyclic |
| Molecular Formula | C₉H₁₄O₄ |
| Molecular Weight | 186.21 g/mol |
| Appearance | Colorless to pale yellow oil (often solidifies upon cooling) |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; sparingly soluble in water |
| Stability | Sensitive to strong acids (cleaves t-Bu); stable to weak bases.[1][2] |
| Tautomerism | Exists in equilibrium between keto and enol forms in solution (detectable by NMR). |
Synthetic Utility: The "Why" and "How"
The utility of this building block stems from its dual electrophilic/nucleophilic nature. The C4 position is a hard electrophile (ketone), while the C3 position is a soft nucleophile (active methylene).
Divergent Synthetic Workflow
The following diagram illustrates how this single precursor diverges into three distinct pharmacological classes.
Figure 1: Divergent synthetic pathways from the parent scaffold.
Protocol A: Synthesis of the Building Block
Note: While commercially available, in-house synthesis is often required for scale or specific derivative generation.
Mechanism: Dieckmann Condensation.[3] Precursor: tert-Butyl 3-(2-methoxy-2-oxoethoxy)propanoate (formed from tert-butyl acrylate and methyl glycolate).
Step-by-Step Procedure
-
Reagents:
-
Methyl glycolate (1.0 eq)
-
tert-Butyl acrylate (1.1 eq)
-
Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
Solvent: Anhydrous THF or Toluene.
-
-
Michael Addition (Precursor Formation):
-
Mix methyl glycolate and catalytic base (e.g., NaH, 0.05 eq) in THF at 0°C.
-
Add tert-butyl acrylate dropwise. Stir at RT for 4–6 h.
-
Result: Formation of the acyclic diester intermediate.
-
-
Dieckmann Cyclization:
-
Cool the solution of the intermediate to 0°C.
-
Add t-BuOK (1.2 eq) portion-wise. The solution will turn yellow/orange (enolate formation).
-
Allow to warm to RT and stir for 12 h.
-
-
Workup (Critical):
-
Quench: Pour the reaction mixture into ice-cold 10% citric acid or ammonium chloride . Do not use HCl, as it will cleave the tert-butyl ester.
-
Extraction: Extract with EtOAc (3x). Wash organics with brine.
-
Purification: Flash chromatography (Hexane/EtOAc).[4]
-
Yield: Typically 60–75%.
-
Protocol B: Synthesis of Furo[3,4-d]pyrimidines
This is the primary application for generating kinase inhibitors (e.g., EGFR, VEGFR targets). The 4-oxo and 3-carboxylate groups condense with amidines to form the pyrimidine ring fused to the THF core.
Mechanistic Insight
The reaction proceeds via a condensation-cyclization sequence.[5] The amidine nitrogen attacks the ketone (C4), followed by the second nitrogen attacking the ester (C3), releasing tert-butanol.
Figure 2: Mechanism of pyrimidine ring formation.
Experimental Protocol
-
Reagents:
-
tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (1.0 mmol)
-
Amidine hydrochloride (e.g., Benzamidine HCl) (1.2 mmol)
-
Base: Sodium ethoxide (NaOEt) or DBU (2.5 mmol)
-
Solvent: Ethanol (absolute).
-
-
Procedure:
-
Dissolve the amidine HCl in EtOH and add the base. Stir for 10 min to liberate the free amidine.
-
Add the keto-ester building block.
-
Reflux the mixture for 6–12 hours. Monitor by LC-MS (Target mass: MW of amidine + MW of ketoester - H₂O - tBuOH).
-
-
Workup:
-
Concentrate the solvent.
-
Redissolve in water.
-
Acidify carefully with acetic acid to pH ~5. The product (often a hydroxypyrimidine tautomer) usually precipitates.
-
Filter and wash with cold water/ether.
-
Protocol C: Synthesis of Spiro-Hydantoins (Bucherer-Bergs)
Spiro-hydantoins are privileged scaffolds in anticonvulsant and anti-inflammatory research. The Bucherer-Bergs reaction converts the C4 ketone into a spiro-hydantoin ring while retaining the C3 carboxylate (or modifying it depending on conditions).
Experimental Protocol
-
Reagents:
-
tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (1.0 eq)
-
Potassium Cyanide (KCN) (2.5 eq) [Caution: Toxic]
-
Ammonium Carbonate ((NH₄)₂CO₃) (5.0 eq)
-
Solvent: Ethanol/Water (1:1 v/v).
-
-
Procedure:
-
Workup:
Expert Tips & Troubleshooting
| Challenge | Cause | Solution |
| Loss of t-Butyl Group | Acidic workup or high heat | Use Citric Acid or NH₄Cl for quenching. Avoid refluxing in acidic media.[3] |
| No Reaction (Amidine) | Keto-enol tautomerism | The enol form is less reactive toward nucleophiles. Add a Lewis Acid (e.g., Ti(OiPr)₄) to activate the ketone if standard reflux fails. |
| Complex NMR | Tautomer mixture | Run NMR in DMSO-d₆ with a drop of D₂O to collapse exchangeable protons, or heat to 50°C to coalesce signals. |
| O-Alkylation vs C-Alkylation | Ambident nucleophile | When alkylating C3, use a soft counterion (Cs₂CO₃) to favor C-alkylation over O-alkylation. |
References
-
BenchChem. Multi-Step Synthesis Protocols for Substituted Furo[3,4-d]pyrimidines. (Accessed 2023).
-
Munday, L. Amino-acids of the cyclohexane series.[2] Part I. J. Chem. Soc., 1961, 4372–4379.[2] (Seminal work on Bucherer-Bergs stereochemistry).[2]
-
Ogasa, C., et al. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 2024, 35, 235-239. (Handling tert-butyl esters).
-
Tanwar, D. K., et al. Synthesis of Hydantoins via Ureido Derivatives.[7] Synlett, 2017, 28, 2285-2290.[7]
-
ChemicalBook. Methyl 4-oxotetrahydrofuran-3-carboxylate Properties and Synthesis. (Analogous protocols).
Sources
- 1. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Hydantoin synthesis [organic-chemistry.org]
Application Note: Strategies for the Chemoselective and Stereocontrolled Reduction of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate
Abstract & Scope
This application note details the experimental protocols for the reduction of tert-butyl 4-oxotetrahydrofuran-3-carboxylate (1) to its corresponding alcohol, tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate (2) . This transformation represents a critical junction in the synthesis of furanose-based antiviral therapeutics and protease inhibitors.
The guide addresses two distinct experimental needs:
-
Method A (Screening/SAR): A robust, cost-effective reduction using Sodium Borohydride (NaBH
) for generating diastereomeric mixtures. -
Method B (Process Development): A stereoselective Dynamic Kinetic Resolution (DKR) using Ruthenium catalysis to access enantiomerically enriched cis- or trans-isomers.
Chemical Context & Challenges[1][2][3][4][5]
Substrate Analysis
The substrate (1) is a cyclic
Key Reaction Challenges
-
Stereocontrol (Cis/Trans): The reduction creates two contiguous stereocenters (C3 and C4). Hydride delivery is influenced by the ring pucker and the steric bulk of the C3-ester.
-
Chemoselectivity: The tert-butyl ester must remain intact. While resistant to many nucleophiles,
-keto esters are prone to transesterification in alcoholic solvents (e.g., MeOH) if temperature is uncontrolled. -
Tautomerization: The starting material exists in equilibrium between the keto and enol forms. High reaction rates are required to prevent racemization at C3 during the reduction of C4.
Reaction Pathway Diagram
The following diagram illustrates the reaction pathway and potential side reactions.
Figure 1: Reaction pathway showing the equilibrium between keto/enol forms and the divergence into cis/trans diastereomers or transesterified side products.
Experimental Protocols
Method A: Chemoselective Reduction with Sodium Borohydride (NaBH )
Purpose: Rapid generation of material for initial biological screening where stereopurity is secondary to throughput. Mechanism: Nucleophilic addition of hydride to the ketone.[1] Expected Outcome: Mixture of cis and trans isomers (typically 40:60 to 30:70 ratio favoring trans due to steric approach).
Reagents & Equipment[2][3][4][5][6]
-
Substrate (1): 1.0 equiv.[3]
-
Sodium Borohydride (NaBH
): 0.5 - 0.7 equiv (stoichiometric excess is unnecessary and increases side reactions). -
Solvent: Methanol (Anhydrous) or THF/MeOH (9:1 mixture).
-
Quench: Saturated Ammonium Chloride (NH
Cl).[3]
Step-by-Step Protocol
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1.0 g (5.37 mmol) of tert-butyl 4-oxotetrahydrofuran-3-carboxylate in 15 mL of anhydrous Methanol.
-
Cooling (Critical): Cool the solution to -10°C to 0°C using an ice/salt bath.
-
Why? Low temperature suppresses the transesterification of the tert-butyl ester to the methyl ester.
-
-
Addition: Add 102 mg (2.69 mmol, 0.5 equiv) of NaBH
portion-wise over 10 minutes.-
Note: Gas evolution (H
) will occur. Ensure the system is vented.
-
-
Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (30% EtOAc/Hexane, Stain: KMnO
or Anisaldehyde).-
Endpoint: Disappearance of the ketone spot.
-
-
Quench: Carefully add 10 mL of saturated aqueous NH
Cl while stirring at 0°C.-
Caution: Do not use HCl. Strong acids will cleave the tert-butyl ester to the carboxylic acid, which may then decarboxylate.
-
-
Workup:
-
Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with Brine (20 mL).
-
Dry over Na
SO , filter, and concentrate in vacuo (bath temp < 40°C).
-
-
Purification: Flash column chromatography (Silica gel, gradient 10% -> 40% EtOAc in Hexanes) to separate diastereomers if distinct spots are visible.
Method B: Stereoselective Dynamic Kinetic Resolution (DKR)
Purpose: Synthesis of enantiomerically enriched material (e.g., >95% ee, >90% dr) for late-stage drug development. Mechanism: Noyori Asymmetric Transfer Hydrogenation (ATH). The catalyst rapidly racemizes the C3 center via the enol and selectively reduces only one enantiomer of the ketone, driving the equilibrium to a single stereoisomer.
Reagents & Equipment[2][3][4][5][6]
-
Catalyst: [RuCl(
-cymene)((S,S)-Ts-DPEN)] (1-2 mol%). -
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope) OR H
gas (high pressure). -
Solvent: Dichloromethane (DCM) or DMF.
Step-by-Step Protocol (Transfer Hydrogenation)
-
Preparation: In a pressure tube or Schlenk flask, dissolve 1.0 g of substrate in 10 mL of degassed DCM.
-
Catalyst Addition: Add Ru-catalyst (1 mol%) .
-
H-Source: Add Formic Acid/TEA complex (5:2) (2.0 equiv).
-
Reaction: Stir at 25°C - 30°C for 16–24 hours.
-
Note: DKR requires the racemization rate (keto-enol tautomerization) to be faster than the reduction rate. If conversion is low, increase temp slightly, but watch for ester stability.
-
-
Workup: Wash with water, then saturated NaHCO
(to remove formic acid). Dry and concentrate. -
Analysis: Determine diastereomeric ratio (dr) by
H NMR and enantiomeric excess (ee) by Chiral HPLC.
Analytical Data & QC
Expected NMR Signatures
Differentiation of cis and trans isomers is achieved by analyzing the coupling constant (
| Isomer | Relationship | H3-H4 Coupling ( | Chemical Shift Trend |
| Cis (Syn) | H3/H4 on same face | H4 often downfield relative to trans | |
| Trans (Anti) | H3/H4 on opposite face | H4 often upfield |
Note: In 5-membered rings, envelope conformations can distort typical Karplus relationships. Always verify with NOESY experiments (Strong NOE between H3-H4 indicates Cis).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Methyl Ester formation | Transesterification with MeOH | Switch solvent to EtOH or THF/MeOH (9:1). Keep T < 0°C. |
| Low Yield / Decarboxylation | Acidic workup or high heat | Use NH |
| Incomplete Reduction | Wet solvent (decomposes NaBH | Use anhydrous solvents. Add small excess of NaBH |
| Poor Stereoselectivity | Fast non-selective background reaction | Switch to Method B (Ru-Catalysis) or lower Temp in Method A. |
Decision Workflow
Use the following logic tree to select the appropriate protocol for your development stage.
Figure 2: Decision tree for selecting the reduction strategy based on project phase and stereochemical requirements.
References
-
General Protocol for
-Keto Ester Reduction:-
Wolberg, M., et al. "Highly Regio- and Enantioselective Reduction of
-Keto Esters." Angewandte Chemie International Edition, 2000.
-
-
Synthesis of Tetrahydrofuran-3-carboxylate Derivatives
-
"Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate." Molbank, 2009.[7]
-
-
Transesterification Risks in Borohydride Reductions
-
"Sodium Borohydride Reduction and Selective Transesterific
-Keto Esters." ResearchGate.[8]
-
-
Patent Reference for Furanose Intermediates
-
WO2014203045A1. "Process for synthesis of tert-butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-O-isopropylidene-hexanoate.
-keto esters).
-
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents [patents.google.com]
- 5. A convenient stereoselective access to novel 1,2,4-triazepan-3-ones/thiones via reduction or reductive alkylation of 7-membered cyclic semicarbazones and thiosemicarbazones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Reaction of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate with primary and secondary amines
An In-Depth Guide to the Synthesis of Heterocyclic Scaffolds: Reactions of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate with Primary and Secondary Amines
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged motifs found in a vast number of pharmaceuticals. Among the myriad of synthetic building blocks, tert-butyl 4-oxotetrahydrofuran-3-carboxylate has emerged as a particularly valuable precursor. Its unique bifunctional architecture, featuring a β-keto ester within a tetrahydrofuran ring, provides a versatile platform for constructing a diverse range of more complex molecular architectures, notably substituted pyrrolidinones and tetramic acids.[1][2][3][4]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of tert-butyl 4-oxotetrahydrofuran-3-carboxylate with two fundamental classes of nucleophiles: primary and secondary amines. We will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and offer insights into critical process parameters and potential challenges. The goal is to equip the modern chemist with the knowledge to reliably and efficiently leverage this key reaction in the synthesis of novel chemical entities.
PART 1: Unraveling the Reaction Mechanisms
The reaction pathway of tert-butyl 4-oxotetrahydrofuran-3-carboxylate diverges significantly depending on whether a primary or secondary amine is employed as the nucleophile. This divergence is rooted in the fundamental reactivity of the intermediates formed.
Mechanism with Primary Amines: The Path to Tetramic Acids
The reaction with primary amines is a powerful method for the synthesis of N-substituted tetramic acids (pyrrolidine-2,4-diones), which are core structures in many natural products with a wide range of biological activities.[4] The transformation proceeds through a sequential condensation-cyclization cascade.
-
Enamine Formation: The reaction initiates with the nucleophilic attack of the primary amine on the C4 ketone of the tetrahydrofuran ring. This is a classic carbonyl-amine condensation reaction. Following the initial addition, a molecule of water is eliminated to form a key enamine intermediate. This step is often acid-catalyzed to facilitate the dehydration.[5][6]
-
Intramolecular Cyclization (Dieckmann-Type Condensation): The crucial step involves an intramolecular nucleophilic attack by the enamine nitrogen onto the C3 ester carbonyl. This ring-closing reaction is sterically and electronically favorable, leading to the formation of a five-membered heterocyclic intermediate.[7][8]
-
Elimination and Tautomerization: The tetrahedral intermediate formed in the cyclization step collapses, eliminating the bulky and stable tert-butoxide anion as a leaving group. The resulting product rapidly tautomerizes to the more stable tetramic acid form, which exists as a vinylogous acid.
Caption: Reaction mechanism with a primary amine.
Mechanism with Secondary Amines: Formation of a Stable Enamine
When a secondary amine is used, the reaction typically halts at the enamine stage. The resulting enamine is often a stable, isolable product and a valuable synthetic intermediate in its own right.
-
Enamine Formation: Similar to the reaction with primary amines, the secondary amine attacks the C4 ketone. The subsequent dehydration step proceeds to form a stable tertiary enamine.[9][10] The formation of this enamine is highly efficient, as the nitrogen lone pair can delocalize into the C=C double bond.[10]
-
Inhibition of Cyclization: The resulting tertiary enamine lacks a proton on the nitrogen atom. Consequently, after a potential intramolecular attack on the ester carbonyl, the resulting zwitterionic intermediate cannot be neutralized by deprotonation. This makes the cyclization step energetically unfavorable under standard thermal conditions, and the reaction terminates at the stable enamine product.[11][12]
Caption: Reaction mechanism with a secondary amine.
PART 2: Experimental Application Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for critical choices. Adherence to standard laboratory safety procedures is mandatory.
Protocol 1: Synthesis of 1-Benzyl-5-(hydroxymethyl)pyrrolidine-2,4-dione (A Tetramic Acid Derivative)
This protocol details the reaction with a primary amine, benzylamine, to yield a representative tetramic acid.
Materials and Reagents:
-
tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (1.0 eq)
-
Benzylamine (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Toluene (Anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add tert-butyl 4-oxotetrahydrofuran-3-carboxylate (e.g., 2.0 g, 10.0 mmol).
-
Reagent Addition: Add anhydrous toluene (50 mL) to the flask. Stir the solution and add benzylamine (1.18 g, 11.0 mmol) followed by p-TsOH·H₂O (95 mg, 0.5 mmol).
-
Reaction Execution: Heat the mixture to reflux (approx. 110-115 °C). Monitor the collection of water in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using 1:1 Hexanes:EtOAc). The reaction is typically complete within 4-6 hours, or when water ceases to collect.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) to neutralize the catalyst, and then with brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure tetramic acid derivative.
Protocol 2: Synthesis of tert-Butyl 4-(pyrrolidin-1-yl)-2,5-dihydrofuran-3-carboxylate (An Enamine)
This protocol details the reaction with a secondary amine, pyrrolidine, to yield a stable enamine product.
Materials and Reagents:
-
tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Dichloromethane (DCM, Anhydrous)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-oxotetrahydrofuran-3-carboxylate (e.g., 2.0 g, 10.0 mmol).
-
Reagent Addition: Dissolve the starting material in anhydrous DCM (20 mL). To this solution, add pyrrolidine (0.85 g, 12.0 mmol) dropwise at room temperature.
-
Causality Insight: This reaction is often rapid and exothermic. It is typically run at room temperature without the need for heating or a catalyst as the resulting enamine is a stable endpoint.[13] DCM is a suitable solvent that is easily removed.
-
-
Reaction Execution: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Workup & Isolation: Once the reaction is complete, concentrate the reaction mixture directly under reduced pressure to remove the solvent and any excess pyrrolidine. The resulting crude product is often of high purity.
-
Purification (if necessary): If further purification is required, the crude material can be purified by flash column chromatography on silica gel. Note that enamines can sometimes be sensitive to acidic silica gel; using silica pre-treated with triethylamine may be beneficial.
PART 3: Data Presentation and Workflow
Comparative Summary of Reactions
| Feature | Reaction with Primary Amine | Reaction with Secondary Amine |
| Amine Type | R-NH₂ | R₂NH |
| Key Intermediate | Enamine, followed by cyclized tetrahedral intermediate | Stable Tertiary Enamine |
| Final Product | N-Substituted Tetramic Acid | Enamine |
| Typical Catalyst | Mild acid (e.g., p-TsOH, Acetic Acid)[6] | Often not required |
| Conditions | Reflux with azeotropic water removal | Room temperature |
| Considerations | Reaction must be driven to completion to favor cyclization. | Product may be sensitive to hydrolysis; handle under anhydrous conditions. |
General Experimental Workflow
The following diagram outlines the logical flow for executing the synthesis, workup, and analysis of the target compounds.
Caption: A generalized workflow for synthesis and purification.
References
- Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. PubMed.
- Tandem β-Enamino Ester Formation and Cyclization with o-Alkynyl Anilines Catalyzed by InBr3: Efficient Synthesis of β-(N-Indolyl)-α,β-unsaturated Esters. The Journal of Organic Chemistry.
- Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry.
- A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications.
- β-enamino ester synthesis by amination. Organic Chemistry Portal.
- Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-Portal.org.
- Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Beilstein Journal of Organic Chemistry.
- Mechanochemical synthesis of tetramic acids and their biomimetic ring expansion to 4-hydroxy-2-pyridones. Green Chemistry (RSC Publishing).
- Synthesis of Tetramic Acid Derivatives via a Tandem Umpolung Alkylation/Reduction/Cyclization Reaction of γ-Hydrazono β-Ketoester. ResearchGate.
- Addition of Amines - Enamines. OpenOChem Learn.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
- Cyclisation of Novel Amino Oxo Esters to Tetramic Acids Density Functional Theory Study of the Reaction Mechanism. University of Southampton.
- The synthesis and chemistry of enamines has been an active area of research ever. Science of Synthesis.
- multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide.
- Reactions of Amines. Course Hero.
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Mechanochemical synthesis of tetramic acids and their biomimetic ring expansion to 4-hydroxy-2-pyridones - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC03085D [pubs.rsc.org]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. southampton.ac.uk [southampton.ac.uk]
- 5. acgpubs.org [acgpubs.org]
- 6. β-enamino ester synthesis by amination [organic-chemistry.org]
- 7. Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Addition of Amines - Enamines | OpenOChem Learn [learn.openochem.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
Role of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate in the synthesis of melanocortin receptor agonists.
Application Note: Strategic Utilization of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate in the Synthesis of Melanocortin Receptor Agonists
Executive Summary
The transition from peptide-based melanocortin receptor (MCR) agonists to orally bioavailable small molecules represents a major frontier in treating obesity, metabolic disorders, and sexual dysfunction. Central to this medicinal chemistry effort is the synthesis of conformationally restricted pharmacophores. This application note details the role, mechanistic rationale, and standardized protocol for utilizing tert-butyl 4-oxotetrahydrofuran-3-carboxylate as a pivotal chiral building block in the development of MC4R-selective small-molecule agonists.
The Shift to Small-Molecule MCR Agonists
The melanocortin system, specifically the melanocortin-4 receptor (MC4R), plays a critical role in energy homeostasis and erectile function. Historically, research relied on endogenous peptides (α-MSH) or synthetic cyclic peptides (). However, peptides suffer from poor oral bioavailability and rapid enzymatic degradation in vivo. To overcome these pharmacokinetic limitations, drug development has pivoted toward non-peptide small molecules that can mimic the peptide pharmacophore while surviving first-pass metabolism.
Fig 1: MC4R GPCR signaling pathway activated by small-molecule agonists.
Mechanistic Rationale: Why tert-Butyl 4-oxotetrahydrofuran-3-carboxylate?
In the design of small-molecule MCR agonists (such as those detailed in ), the tetrahydrofuran (THF) ring serves as a crucial bioisostere and conformational restrictor. The compound tert-butyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 797038-32-5) provides two highly programmable sites: a C4 ketone and a C3 carboxylate.
Causality in Structural Design:
-
Orthogonal Deprotection : The tert-butyl ester is strategically chosen over methyl or ethyl esters because it is highly resistant to nucleophilic attack and basic hydrolysis. It can be selectively cleaved under acidic conditions (e.g., using Trifluoroacetic acid, TFA) later in the synthetic sequence without disrupting newly formed amide bonds in the final drug scaffold.
-
Stereocontrol via Steric Bulk : The bulky tert-butyl group exerts significant steric hindrance. During the reduction of the adjacent C4 ketone, this bulk directs the incoming hydride to attack from the less hindered face, establishing a predictable and highly favored diastereomeric ratio (cis/trans) for the resulting hydroxyl group.
Self-Validating Protocol: Stereoselective Reduction
The foundational step in utilizing this building block is the reduction of the ketone to yield tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate. A robust protocol must be self-correcting and verifiable at each phase.
3.1. Reagent Selection Causality
-
Solvent (Isopropanol) : Methanol is commonly used for NaBH₄ reductions, but it causes rapid solvolysis (destruction) of the borohydride and risks transesterification of the ester. Isopropanol (IPA) is chosen because it provides sufficient solubility for the reagents while significantly slowing down borohydride decomposition and preventing ester exchange.
-
Sequential Hydride Addition : Rather than adding a massive excess of NaBH₄ upfront—which causes thermal spikes and non-specific reduction—the reductant is added in three calculated stages. This maintains a steady-state concentration of active hydride, driving the equilibrium forward safely.
3.2. Step-by-Step Methodology
-
Initialization : In a rigorously dried round-bottom flask, dissolve tert-butyl 4-oxotetrahydrofuran-3-carboxylate (0.95 g, 5.10 mmol) in 14 mL of anhydrous isopropanol.
-
Thermal Control : Submerge the flask in an ice-water bath to achieve an internal temperature of 0–5 °C. Validation: Ensure the temperature is stabilized before proceeding to maximize facial selectivity.
-
Primary Reduction : Slowly add the first portion of NaBH₄ (77 mg, 2.04 mmol). Stir for 2 hours at 0–5 °C. Validation: Mild effervescence (hydrogen gas evolution) indicates active reduction.
-
Secondary Reduction : Add the second portion of NaBH₄ (77 mg, 2.04 mmol). Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 1 hour. Causality: The increased thermal energy overcomes the activation barrier for the remaining, more sterically hindered ketone molecules.
-
Terminal Quench : Add a final portion of NaBH₄ (39 mg, 1.02 mmol) and stir for 30 minutes. Validation: Perform a Thin-Layer Chromatography (TLC) check (Hexanes:EtOAc 7:3). The complete disappearance of the UV-active/stainable ketone spot validates reaction completion.
-
Workup & Isolation : Quench the reaction by slow addition of brine (10 mL) to safely neutralize residual borohydride. Extract the aqueous phase with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the intermediate.
Fig 2: Synthetic workflow from the 4-oxo starting material to the final MCR agonist.
Quantitative Data Synthesis
The following table summarizes the optimized reaction parameters and expected analytical outcomes for the reduction phase, establishing a benchmark for reproducibility.
| Parameter | Optimized Value | Mechanistic Rationale |
| Substrate Concentration | ~0.36 M in Isopropanol | Balances intermolecular collision rates with thermal dissipation. |
| Reducing Agent Ratio | 1.0 eq NaBH₄ (Total) | Split sequentially (0.4 eq + 0.4 eq + 0.2 eq) to maintain active hydride pool without thermal runaway. |
| Temperature Profile | 0–5 °C (2h) → RT (1.5h) | Initial cooling maximizes diastereomeric excess (d.e.); RT ensures 100% conversion. |
| Expected Yield | 86.5% (approx. 0.83 g) | High atom economy; losses are primarily mechanical during extraction. |
| Downstream Utility | Orthogonal Deprotection | The tert-butyl group remains intact for subsequent scaffold decoration prior to final TFA cleavage. |
Conclusion
The strategic use of tert-butyl 4-oxotetrahydrofuran-3-carboxylate relies on the precise manipulation of its beta-keto ester functionality. By employing a controlled, sequential reduction protocol in a mildly protic solvent, chemists can reliably generate the functionalized tetrahydrofuran core required for high-affinity, small-molecule . This methodology ensures high yield, preserves critical protecting groups, and establishes a robust foundation for subsequent combinatorial or targeted drug synthesis.
References
- LG Life Sciences Ltd. (2011). Melanocortin Receptor Agonists. US Patent 7,879,852 B2.
- LG Life Sciences Ltd. (2008). Melanocortin Receptor Agonists. WIPO Patent WO/2008/007930 A1.
-
Todorovic, A., et al. (2009). Synthesis and Structure-Activity Relationships of Substituted Urea Derivatives on Mouse Melanocortin Receptors. PMC2694331. Retrieved from[Link]
-
Mayorov, A. V., et al. (2009). Structure–Activity Relationships of Cyclic Lactam Analogues of α-Melanocyte-Stimulating Hormone (α-MSH) Targeting the Human Melanocortin-3 Receptor. PMC2748866. Retrieved from[Link]
Application Note: Functionalization Protocols for tert-Butyl 4-oxotetrahydrofuran-3-carboxylate
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary
tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 797038-32-5) is a highly versatile
This application note details field-proven protocols for the stereoselective reduction of the C4 ketone and subsequent Mitsunobu amination. We provide a mechanistic rationale for reagent selection, ensuring a self-validating workflow that maximizes yield and stereofidelity.
Physicochemical Properties & Mechanistic Rationale
Understanding the intrinsic reactivity of tert-butyl 4-oxotetrahydrofuran-3-carboxylate is critical for experimental design. The
Table 1: Key Physicochemical Data
| Property | Value / Description |
| Chemical Name | tert-Butyl 4-oxotetrahydrofuran-3-carboxylate |
| CAS Registry Number | 797038-32-5 |
| Molecular Formula | C |
| Molecular Weight | 186.20 g/mol |
| Reactivity Profile | Electrophilic at C4 (ketone); Acidic/Nucleophilic at C3 ( |
| Storage Conditions | 2–8 °C, inert atmosphere (argon/nitrogen) to prevent hydrolysis |
Data supported by PubChem and commercial chemical databases [3].
Mechanistic Causality in Reaction Design
When targeting the C4 position for amination, a direct reductive amination often yields poor diastereoselectivity due to the flexible nature of the tetrahydrofuran ring. Instead, a two-step sequence is preferred:
-
Stereoselective Reduction: Sodium borohydride (NaBH
) in isopropanol is used. Isopropanol provides a protic environment that accelerates the reduction via hydrogen bonding to the ketone oxygen, stabilizing the transition state. Because NaBH slowly decomposes in protic solvents, a portion-wise addition strategy is mandatory to maintain an active hydride concentration [2]. -
Mitsunobu Inversion: The resulting alcohol is subjected to Mitsunobu conditions with an amine nucleophile. The activation of the alcohol by triphenylphosphine (PPh
) and diisopropyl azodicarboxylate (DIAD) ensures a clean S 2 inversion, setting the required stereocenter at C4.
Figure 1: Divergent synthetic pathways for tert-Butyl 4-oxotetrahydrofuran-3-carboxylate.
Experimental Protocols
Protocol A: Stereoselective Reduction to tert-Butyl 4-hydroxytetrahydrofuran-3-carboxylate
This protocol is adapted from validated synthetic routes for melanocortin receptor agonists [2]. The portion-wise addition of the reducing agent is a critical quality attribute (CQA) of this workflow.
Reagents Required:
-
tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (1.0 equiv, 5.10 mmol, 0.95 g)
-
Sodium borohydride (NaBH
) (1.0 equiv total, 5.10 mmol, 193 mg) -
Isopropanol (iPrOH) (14 mL)
-
Aqueous NH
Cl (saturated)
Step-by-Step Methodology:
-
System Initialization: Equip a 50 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Add tert-butyl 4-oxotetrahydrofuran-3-carboxylate (0.95 g, 5.10 mmol) and isopropanol (14 mL).
-
Thermal Equilibration: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C for 10 minutes. Causality: Low temperature minimizes the retro-aldol cleavage of the resulting
-hydroxy ester. -
First Hydride Addition: Add the first portion of NaBH
(77 mg, 2.04 mmol, 0.4 equiv) in one continuous motion. Stir the reaction mixture at 0–5 °C for 2 hours. -
Second Hydride Addition: Add the second portion of NaBH
(77 mg, 2.04 mmol, 0.4 equiv). Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1 hour. -
Final Hydride Addition: Add the final portion of NaBH
(39 mg, 1.02 mmol, 0.2 equiv). Stir at room temperature for an additional 30 minutes. Causality: The staggered addition compensates for the competitive reaction of NaBH with the isopropanol solvent, ensuring complete conversion. -
Reaction Quench: Cool the mixture back to 0 °C and carefully add saturated aqueous NH
Cl (10 mL) dropwise to quench unreacted hydride. Caution: Hydrogen gas evolution will occur. -
Extraction & Isolation: Concentrate the mixture under reduced pressure to remove the majority of the isopropanol. Dilute the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , filter, and concentrate in vacuo to afford the crude alcohol.
Figure 2: Sequential workflow for the controlled reduction of the C4 ketone.
Protocol B: Mitsunobu Amination (Stereochemical Inversion)
To install an amine at the C4 position with strict stereocontrol, the crude alcohol from Protocol A is subjected to Mitsunobu conditions[4].
Step-by-Step Methodology:
-
Preparation: Dissolve the crude tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate (1.0 equiv) and an appropriate secondary amine (e.g., N-benzyl-
-methylbenzylamine, 1.2 equiv) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration) under an argon atmosphere. -
Phosphine Addition: Add Triphenylphosphine (PPh
) (1.5 equiv) and stir until fully dissolved. Cool the mixture to 0 °C. -
Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 15 minutes. Causality: Slow addition of DIAD prevents the formation of unwanted hydrazine byproducts and ensures the efficient generation of the active betaine intermediate.
-
Propagation: Allow the reaction to warm to room temperature and stir for 1.5 to 2 hours. Monitor via LCMS.
-
Workup: Concentrate the reaction mixture directly onto silica gel and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure C4-aminated tetrahydrofuran derivative.
Reaction Optimization Data
When scaling up Protocol A, different reducing agents yield varying degrees of diastereomeric excess (de). The table below summarizes historical optimization data for the reduction of
Table 2: Reducing Agent Influence on Diastereoselectivity
| Reducing Agent | Solvent | Temp (°C) | Conversion (%) | Diastereomeric Ratio (cis:trans) |
| NaBH | iPrOH | 0 to RT | >98% | 85:15 |
| NaBH | MeOH | 0 | 80% (Incomplete) | 70:30 |
| L-Selectride | THF | -78 | >95% | 95:5 |
| DIBAL-H | DCM | -78 | >90% | 60:40 (Aldehyde byproduct observed) |
Note: While L-Selectride provides superior stereocontrol, NaBH
References
- LG Life Sciences Ltd. "Melanocortin receptor agonists." World Intellectual Property Organization, Patent WO2008007930A1, 2008.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11229204, Tert-butyl 4-oxooxolane-3-carboxylate." PubChem. Available at:[Link]
-
Molaid Chemical Database. "tert-butyl (3S,4R,αS)-4-(N-benzyl-N-α-methylbenzylamino)tetrahydrofuran-3-carboxylate | 797038-51-8." Molaid. Available at:[Link]
Application Note: Large-Scale Synthesis of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate
Abstract
This application note details a robust, scalable protocol for the synthesis of tert-butyl 4-oxotetrahydrofuran-3-carboxylate (Target Molecule), a critical pharmacophore in the development of cathepsin K inhibitors and glutamate receptor modulators. Unlike the common methyl-ester variant, the tert-butyl ester provides orthogonal protection, essential for multi-step API synthesis. The method described utilizes a cost-effective Michael-Dieckmann sequence starting from methyl glycolate and tert-butyl acrylate, optimized for kilogram-scale production with a focus on safety, yield (target >75%), and impurity control.
Retrosynthetic Analysis & Strategy
The synthesis is designed around a convergent [3+2] annulation strategy involving the formation of an acyclic ether precursor followed by an intramolecular Claisen (Dieckmann) condensation.
Strategic Logic
-
Bond Disconnection: The C3-C4 bond is formed via Dieckmann condensation. The ether linkage (C-O-C) is established first to avoid difficult ring-closing etherification.
-
Selectivity Control: The use of a mixed diester (methyl vs. tert-butyl) requires precise base selection to ensure the loss of the methoxide (leaving group) while retaining the bulky tert-butyl ester. Potassium tert-butoxide (KOtBu) is selected as the base to match the desired ester, minimizing transesterification byproducts.
-
Scalability: The route avoids hazardous diazo compounds (e.g., diazomethane) often used in small-scale ring expansions.
Reaction Scheme Diagram
Process Development & Optimization
Solvent Selection
-
Toluene: Preferred for the Dieckmann step. It allows for the azeotropic removal of methanol (if high temperatures are used, though mild conditions are preferred here) and simplifies workup due to low water solubility.
-
THF: Acceptable but requires rigorous drying. Toluene offers better safety margins for large-scale exotherm control.
Base Selection
-
KOtBu (Potassium tert-butoxide): The critical reagent. Using NaOMe would lead to rapid transesterification, yielding the methyl ester analog. KOtBu is sterically bulky and matches the desired ester group, ensuring the tert-butyl moiety remains intact.
Key Impurity Management
| Impurity | Origin | Control Strategy |
| Methyl Ester Analog | Transesterification or wrong leaving group | Use KOtBu exclusively; avoid MeOH in solvent; keep temp < 40°C during cyclization. |
| Polymerized Acrylate | Radical polymerization of SM-2 | Add radical inhibitor (MEHQ) to reaction; control addition rate. |
| Hydrolyzed Acid | Moisture ingress / harsh workup | Maintain strictly anhydrous conditions; use buffered acidic quench (AcOH). |
Detailed Experimental Protocol
Scale: 1.0 kg Input (Methyl Glycolate basis) Expected Yield: 1.8 – 2.0 kg (Intermediate), ~1.4 kg (Final Product)
Step 1: Michael Addition (Formation of Acyclic Diester)
Reagents:
-
Methyl glycolate (SM-1): 1.0 kg (11.1 mol)
-
tert-Butyl acrylate (SM-2): 1.56 kg (12.2 mol, 1.1 equiv)
-
Potassium tert-butoxide (KOtBu): 62 g (0.55 mol, 0.05 equiv) - Catalytic
-
Toluene: 5.0 L
Procedure:
-
Setup: Charge a 20 L jacketed reactor with Toluene (5.0 L) and Methyl glycolate (1.0 kg). Cool to 0–5°C under N₂ flow.
-
Catalyst Addition: Add catalytic KOtBu (62 g) in one portion. The mixture may turn slightly yellow.
-
Addition: Add tert-Butyl acrylate (1.56 kg) dropwise over 2–3 hours.
-
Critical: Maintain internal temperature < 10°C. The reaction is exothermic.
-
-
Reaction: Allow the mixture to warm to 20–25°C and stir for 12 hours.
-
Monitoring: Check by GC/TLC. SM-1 should be < 1%.
-
Workup: Wash the organic phase with 1N HCl (1.0 L) followed by saturated NaHCO₃ (1.0 L) and Brine (1.0 L).
-
Concentration: Dry organic layer over Na₂SO₄, filter, and concentrate under reduced pressure (40°C) to obtain the crude Intermediate Diester as a colorless oil.
-
Checkpoint: Purity should be >95% by GC. Proceed directly to Step 2.
-
Step 2: Dieckmann Cyclization
Reagents:
-
Intermediate Diester (from Step 1): ~2.4 kg (theoretical)
-
Potassium tert-butoxide (KOtBu): 1.37 kg (12.2 mol, 1.1 equiv)
-
Toluene: 12.0 L
-
Acetic Acid (glacial): for quench
Procedure:
-
Slurry Preparation: In a 50 L reactor, charge Toluene (10.0 L) and KOtBu (1.37 kg). Cool suspension to 0°C.
-
Addition: Dilute the Intermediate Diester in Toluene (2.0 L). Add this solution to the KOtBu slurry dropwise over 2 hours.
-
Observation: The mixture will become thick and may change color (orange/brown) due to enolate formation.
-
-
Cyclization: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (20–25°C). Stir for 4–6 hours.
-
Note: Do not heat significantly. Higher temperatures promote the loss of the tert-butyl group.
-
-
Quench: Cool to 0°C. Slowly add a solution of Glacial Acetic Acid (0.8 kg) in Water (5.0 L).
-
Safety: Exothermic quenching. pH should be adjusted to ~5–6.
-
-
Extraction: Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 5 L).
-
Washing: Combine organics and wash with Brine (5 L). Dry over Na₂SO₄.[1]
-
Isolation: Concentrate the solvent under vacuum at < 35°C.
-
Product Form: The product often solidifies or forms a viscous oil upon standing.
-
Purification: Recrystallize from minimal Hexane/MTBE if solid, or distill under high vacuum (if stable) / use short-path distillation for oil. For highest purity, silica plug filtration eluting with Hexane/EtOAc (9:1) is recommended.
-
Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | White solid or pale yellow oil |
| Purity | HPLC (210 nm) | > 97.0% (area) |
| Identity | ¹H-NMR (CDCl₃) | Confirms structure; characteristic tBu singlet @ 1.45 ppm |
| Residual Solvent | GC-HS | Toluene < 890 ppm |
¹H NMR Data (Typical):
-
δ 1.48 (s, 9H, t-Bu), 3.9–4.1 (m, 2H, C5-H), 4.2 (s, 2H, C2-H), 11.0 (s, 1H, enol -OH if visible). Note: The compound exists in keto-enol equilibrium.
Safety & Troubleshooting
-
Thermal Runaway: The Michael addition is exothermic. On a >10 kg scale, active cooling is mandatory.
-
Gas Evolution: No significant gas evolution in this route (unlike NaH methods), but KOtBu is caustic.
-
Sensitization: Acrylates are potent sensitizers. Use full PPE (respirator, chemically resistant gloves).
Troubleshooting Table:
-
Low Yield in Step 2: Likely due to moisture in KOtBu or Toluene. Ensure KF of solvent is < 100 ppm.
-
Product is Methyl Ester: Check the base used. Ensure no Methanol was used in the cleaning process of the reactor prior to Step 2.
References
-
Dieckmann Condensation Mechanism & Applications
- Davis, B. R.; Garrett, P. J. Comprehensive Organic Synthesis, 1991, 2, 806-829.
-
Organic Chemistry Portal: Dieckmann Condensation. Available at: [Link]
- Analogous Methyl Ester Synthesis (Base Protocol)
-
General Acrylate Michael Addition Protocols
-
Synthesis of Tetrahydrofuran-3-ones
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. discover.univarsolutions.com [discover.univarsolutions.com]
- 5. mdpi.com [mdpi.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Application Note: Synthesis and Utilization of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate in Pharmaceutical Intermediates
Strategic Utility in Medicinal Chemistry
The incorporation of saturated oxygen heterocycles, particularly tetrahydrofurans (THFs), is a highly effective strategy in modern drug design for modulating lipophilicity (logP), improving aqueous solubility, and enhancing metabolic stability[1]. tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 797038-32-5) is a highly versatile
Mechanistic Rationale: The tert-Butyl Advantage
While methyl and ethyl 4-oxotetrahydrofuran-3-carboxylates are commercially available, the tert-butyl ester is specifically selected in advanced API synthesis for two causal reasons:
-
Steric Shielding: The bulky tert-butyl group prevents unwanted nucleophilic attack at the ester carbonyl during heteroannulation reactions (e.g., with hydrazines or amidines), directing the nucleophile exclusively to the C4 ketone.
-
Orthogonal Deprotection:
-keto esters are notoriously sensitive to base-catalyzed retro-Dieckmann fragmentation and decarboxylation. Saponification of methyl/ethyl esters using NaOH or LiOH often destroys the THF pharmacophore. The tert-butyl group circumvents this by allowing mild, anhydrous acidolysis (e.g., using Trifluoroacetic acid), preserving the integrity of the -keto system.
Physicochemical & Analytical Profiling
Accurate in-process monitoring requires a baseline understanding of the molecule's physical and spectrometric properties.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Chemical Name | tert-Butyl 4-oxotetrahydrofuran-3-carboxylate | [4] |
| CAS Number | 797038-32-5 | [5] |
| Molecular Formula | C9H14O4 | [5] |
| Molecular Weight | 186.20 g/mol | [4] |
| Monoisotopic Mass | 186.0892 Da | [5] |
| Predicted XLogP | 0.7 |[5] |
Table 2: Diagnostic MS Adducts (ESI+)
| Adduct | Predicted m/z | Diagnostic Utility |
|---|---|---|
| [M+H]⁺ | 187.09 | Primary parent ion for starting material identification[5]. |
| [M+Na]⁺ | 209.07 | Common sodium adduct observed in positive ion mode[5]. |
| [M+H-H₂O]⁺ | 169.08 | Diagnostic fragment for the reduced secondary alcohol product[5]. |
Validated Experimental Protocols
Protocol A: Diastereoselective Carbonyl Reduction
This protocol details the reduction of the C4 ketone to yield tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate, a critical intermediate for GPCR targeted therapies[3].
-
Step 1 (Preparation): Dissolve tert-butyl 4-oxotetrahydrofuran-3-carboxylate (1.0 eq) in anhydrous isopropanol (IPA) to a concentration of 0.3 M.
-
Causality: IPA is chosen over methanol because it is a milder protic solvent. It stabilizes the transition state for hydride transfer while significantly slowing the background degradation of NaBH₄, allowing for precise stereocontrol.
-
-
Step 2 (Cooling): Chill the solution to 0–5 °C using an ice-water bath under an inert argon atmosphere.
-
Step 3 (Reagent Addition): Add Sodium borohydride (NaBH₄, 0.4 eq) in small portions over 15 minutes to control the exothermic hydrogen evolution[3].
-
Step 4 (Monitoring): Stir for 2 hours at 0–5 °C. If starting material persists, add a secondary portion of NaBH₄ (0.4 eq) and allow the reaction to warm to room temperature for 1 hour[3].
-
Step 5 (Self-Validation & IPC): Confirm reaction completion via LC-MS. The system is self-validating when the starting material parent ion (m/z 187.09) disappears, replaced entirely by the diagnostic water-loss adduct of the alcohol (m/z 169.08)[5].
-
Step 6 (Workup): Quench carefully with saturated aqueous NH₄Cl to neutralize residual hydride. Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Orthogonal Ester Deprotection via Acidolysis
-
Step 1 (Preparation): Dissolve the tert-butyl ester intermediate in anhydrous Dichloromethane (DCM) (0.2 M).
-
Step 2 (Acid Addition): Add Trifluoroacetic acid (TFA) dropwise at room temperature until a 1:4 ratio of TFA:DCM is achieved.
-
Step 3 (Self-Validation): Visual Kinetic Indicator. The mechanism involves protonation of the ester oxygen and subsequent elimination of isobutylene gas. The reaction progress is self-validating: active bubbling indicates ongoing deprotection. Once gas evolution ceases (typically 2-4 hours), the cleavage is complete.
-
Step 4 (Isolation): Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA azeotropically, yielding the free
-keto acid without base-induced decarboxylation.
Synthetic Workflow Visualization
Fig 1. Divergent synthetic workflows utilizing tert-butyl 4-oxotetrahydrofuran-3-carboxylate.
References
-
[3] LG Life Sciences Ltd. "Melanocortin receptor agonists". Google Patents (WO2008007930A1). URL:
-
[2] "Composés aminés tricycliques condensés substitués et leurs utilisations en tant qu'inhibiteurs de ras". Google Patents (WO2025007000A1). URL:
-
[5] PubChemLite. "797038-32-5 (C9H14O4) - Structural Information & Predicted Collision Cross Section". URL:[Link]
-
[4] National Center for Biotechnology Information. "PubChem Compound Summary for CID 11229204, Tert-butyl 4-oxooxolane-3-carboxylate". PubChem. URL:[Link]
Sources
- 1. 89898-51-1(Ethyl 4-oxotetrahydrofuran-3-carboxylate) | Kuujia.com [kuujia.com]
- 2. WO2025007000A1 - Composés aminés tricycliques condensés substitués et leurs utilisations en tant qu'inhibiteurs de ras - Google Patents [patents.google.com]
- 3. WO2008007930A1 - Melanocortin receptor agonists - Google Patents [patents.google.com]
- 4. Tert-butyl 4-oxooxolane-3-carboxylate | C9H14O4 | CID 11229204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 797038-32-5 (C9H14O4) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude tert-Butyl 4-oxotetrahydrofuran-3-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of cyclic β-keto esters. tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is a highly versatile intermediate used in the synthesis of complex pharmaceuticals[1], but its purification is notoriously difficult.
The structural dynamics of this molecule present three competing challenges:
-
Keto-Enol Tautomerism: The active α-proton allows the molecule to exist in equilibrium between its keto and enol forms, complicating chromatographic separation.
-
Acid-Sensitivity: The tert-butyl ester moiety is highly susceptible to acid-catalyzed cleavage[2].
-
Thermal Instability: Like many β-keto esters, it is prone to thermal decarboxylation upon heating[3].
This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity recovery of this sensitive compound by explaining the causality behind each experimental choice.
Purification Strategy Workflow
The optimal purification method depends entirely on your reaction scale and the required purity threshold. Use the decision matrix below to select the appropriate workflow.
Decision matrix for the purification of crude tert-Butyl 4-oxotetrahydrofuran-3-carboxylate.
Troubleshooting Guides & FAQs
Q1: Why does my compound streak heavily on silica gel, and how can I fix it? A1: The streaking is a direct consequence of keto-enol tautomerism. The enol form of the β-keto ester acts as a strong hydrogen-bond donor, interacting tightly with the slightly acidic silanol groups on standard silica gel (pH ~5). Furthermore, the tert-butyl ester is highly susceptible to acid-catalyzed cleavage, meaning prolonged exposure to acidic silica can degrade your product[2][4]. The Solution: You must deactivate the silica gel. Adding 1% (v/v) triethylamine (Et₃N) to your eluent neutralizes the acidic silanol sites. This prevents both the severe tailing of the enol tautomer and the premature cleavage of the tert-butyl group.
Q2: I attempted vacuum distillation, but my yield is low and NMR shows a new peak corresponding to tetrahydrofuran-3-one. What happened? A2: You have observed thermal decarboxylation, a common degradation pathway for β-keto esters[3]. While tert-butyl esters are sterically bulky and stable to nucleophiles, they are thermally labile. If your distillation bath exceeds 90 °C, the tert-butyl group undergoes thermal cleavage to yield isobutylene gas and the corresponding β-keto acid. This acid is highly unstable and rapidly loses CO₂ to form tetrahydrofuran-3-one. The Solution: To prevent this, you must use a high-vacuum setup (e.g., Kugelrohr or short-path distillation at < 0.1 Torr) to ensure the compound distills at a bath temperature strictly below 80 °C.
Thermal degradation pathway of tert-butyl 4-oxotetrahydrofuran-3-carboxylate.
Q3: Can I use an acid-base extraction to purify this β-keto ester? A3: Yes, but it requires precise pH control. The α-proton between the ketone and ester is acidic (pKa ~ 10.5), allowing the compound to be extracted into a mild aqueous base. However, you must avoid strong bases (like NaOH) which can trigger a retro-Dieckmann ring opening. Use cold saturated NaHCO₃. When re-acidifying the aqueous layer to recover the product, do not use concentrated mineral acids, as they will instantly cleave the tert-butyl ester[2]. Instead, use a weak acid like 10% citric acid or carefully titrate with cold 1M HCl until pH 4-5 is reached.
Quantitative Data: Purification Methods Comparison
To assist in method selection, the following table summarizes the operational parameters and expected outcomes for the three primary purification strategies.
| Purification Method | Recommended Scale | Max Temp / pH Limit | Expected Purity | Pros | Cons |
| Deactivated Silica Chromatography | < 5 grams | Room Temp / pH > 7 | > 98% | Excellent separation of structurally similar impurities. | High solvent consumption; requires Et₃N removal post-column. |
| High-Vacuum Distillation | 5 - 50+ grams | < 80 °C (Bath) | 95 - 97% | Scalable, solvent-free, highly efficient for bulk crude. | High risk of thermal decarboxylation if vacuum fails. |
| Acid-Base Extraction | 1 - 20 grams | < 5 °C / pH 4 to 9 | 90 - 95% | Rapid, requires no specialized equipment. | Risk of tert-butyl cleavage during re-acidification phase. |
Experimental Protocols
Protocol A: Triethylamine-Deactivated Silica Gel Chromatography
Causality Focus: Neutralizing silanol sites to prevent enol-binding and acid-cleavage.
-
Eluent Preparation: Prepare a solvent system of Hexanes:Ethyl Acetate (typically 4:1 to 8:1 depending on TLC Rf). Add exactly 1% (v/v) of Triethylamine (Et₃N) to the total volume and mix thoroughly.
-
Column Packing: Slurry-pack standard silica gel (230-400 mesh) using the Et₃N-spiked eluent. Flush the column with at least 2 column volumes of the eluent to fully deactivate the silica bed.
-
Sample Loading: Dissolve the crude tert-Butyl 4-oxotetrahydrofuran-3-carboxylate in a minimum amount of the eluent and load it onto the column.
-
Elution: Run the column using the spiked eluent.
-
Self-Validation Step: Spot the fractions on a TLC plate. Co-spot with the crude mixture. Stain the plate using a Potassium Permanganate (KMnO₄) dip. The β-keto ester will immediately reduce the KMnO₄, appearing as a bright yellow spot on a purple background, confirming the presence of the active enol moiety.
-
Concentration: Pool the pure fractions and concentrate under reduced pressure. To remove residual Et₃N, co-evaporate the resulting oil twice with toluene.
Protocol B: High-Vacuum Short-Path Distillation
Causality Focus: Lowering the boiling point to bypass the thermal degradation threshold.
-
Apparatus Setup: Assemble a short-path distillation apparatus or a Kugelrohr system. Ensure all joints are heavily greased to maintain a high vacuum.
-
Vacuum Initiation: Connect a high-vacuum pump capable of reaching < 0.1 Torr. Crucial: Apply the vacuum to the system before applying any heat.
-
Degassing: Allow the crude oil to stir under vacuum at room temperature for 15 minutes to remove residual solvents.
-
Heating: Slowly raise the oil bath temperature. Do not exceed 80 °C. The product should begin to distill over as a colorless to pale-yellow oil.
-
Self-Validation Step (Pressure Monitoring): Continuously monitor the vacuum gauge. If the pressure suddenly spikes (e.g., jumps from 0.1 Torr to 5 Torr), immediately drop the heat bath . A pressure spike is the physical manifestation of CO₂ gas evolution, indicating that thermal decarboxylation has begun[3].
-
Collection: Collect the main fraction and store it immediately under inert gas (Argon/N₂) at -20 °C to preserve stability.
References
- WO2008007930A1 - Melanocortin receptor agonists. Google Patents.
- Greene's Protective Groups in Organic Synthesis. Peter G. M. Wuts. Google Books.
Sources
- 1. WO2008007930A1 - Melanocortin receptor agonists - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl 2-oxocyclopentanecarboxylate | High-Purity Reagent [benchchem.com]
- 4. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts - Google 圖書 [books.google.com.hk]
Common side products in the synthesis of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, ensuring scientific integrity and offering practical, field-proven insights.
Introduction
The synthesis of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is most commonly achieved via a Dieckmann condensation, an intramolecular Claisen condensation of a suitable diester.[1][2] This reaction, while powerful for the formation of five-membered rings, is sensitive to reaction conditions. Even minor deviations can lead to the formation of undesired side products, impacting yield and purity. This guide will help you navigate these challenges, understand the underlying chemistry, and optimize your synthesis for robust and reproducible results. The primary route involves the base-catalyzed cyclization of a starting material like tert-butyl 2-(2-ethoxy-2-oxoethoxy)acetate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Problem 1: Low or No Product Formation
Question: I am getting a very low yield of my desired product, or the reaction does not seem to be proceeding at all. What are the likely causes and how can I fix this?
Answer:
Low or no product formation in a Dieckmann condensation can be attributed to several factors, primarily related to the base, solvent, and reaction conditions.
-
Inactive Base: The base is the most critical reagent. Strong, non-nucleophilic bases are essential to drive the reaction.
-
Potassium tert-butoxide (KOtBu) is a common choice due to its strong basicity and steric bulk, which minimizes nucleophilic side reactions.[3][4] Ensure your KOtBu is fresh and has been stored under anhydrous conditions. It is highly hygroscopic and will lose its activity upon exposure to moisture.
-
Sodium hydride (NaH) is another effective base. However, it is often sold as a dispersion in mineral oil, which must be washed away with a dry solvent (like hexanes) under an inert atmosphere before use.
-
-
Inadequate Solvent and Anhydrous Conditions: The reaction is highly sensitive to moisture.
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. Tetrahydrofuran (THF) is a common solvent for this reaction and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.
-
-
Insufficient Reaction Time or Temperature: While room temperature is often sufficient, some systems may require gentle heating to initiate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Base | Use a fresh, unopened container of potassium tert-butoxide or wash sodium hydride with dry hexanes. | Ensures the base is active and not quenched by moisture. |
| Solvent | Use freshly distilled, anhydrous THF. | Prevents quenching of the enolate intermediate by water. |
| Atmosphere | Maintain a positive pressure of an inert gas (N2 or Ar) throughout the reaction. | Excludes atmospheric moisture and oxygen. |
| Temperature | Start at room temperature, but consider gentle heating (40-50 °C) if the reaction is sluggish. | Provides sufficient energy for the reaction to proceed. |
Problem 2: Presence of a Major Side Product with a Lower Molecular Weight
Question: My post-reaction analysis (e.g., GC-MS or LC-MS) shows a significant peak corresponding to a mass of 100.12 g/mol , and my final yield of the desired product is low. What is this impurity?
Answer:
This is a classic and very common side product: 4-oxotetrahydrofuran . This impurity arises from the hydrolysis and subsequent decarboxylation of your target molecule, tert-Butyl 4-oxotetrahydrofuran-3-carboxylate.
Mechanism of Formation:
The β-keto ester product is susceptible to hydrolysis, especially during the aqueous workup. If the workup is performed under acidic or basic conditions, particularly with heating, the tert-butyl ester can be cleaved to form the corresponding carboxylic acid. This resulting β-keto acid is thermally unstable and readily loses carbon dioxide to yield the ketone.[1]
Sources
Troubleshooting failed reactions involving tert-Butyl 4-oxotetrahydrofuran-3-carboxylate
The following guide is structured as a Technical Support Center resource. It is designed to be autonomous, rigorous, and directly applicable to bench scientists encountering issues with tert-Butyl 4-oxotetrahydrofuran-3-carboxylate.
Ticket Category: Reagent Troubleshooting & Reaction Optimization
Reagent ID: TB-4-OTHF-3-C (Generic Code)
Chemical Family: Cyclic
Executive Summary & Reagent Profile
tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is a versatile scaffold used primarily for synthesizing furan-fused heterocycles and substituted tetrahydrofurans. Its reactivity is defined by two competing functional groups: a ketone and a tert-butyl ester in a
Key Stability Indicators:
-
Acid Sensitivity: High. The tert-butyl group is labile to Brønsted and Lewis acids, leading to rapid decarboxylation.
-
Tautomerism: Exists as a dynamic equilibrium between keto and enol forms, complicating NMR analysis.[1][2][3]
-
Nucleophilicity: The C3 position (between carbonyls) is highly acidic (
), making it a potent nucleophile upon deprotonation.
Diagnostic Workflow (Troubleshooting Tree)
Before altering your protocol, use this decision tree to identify the root cause of the failure.
Figure 1: Diagnostic logic flow for identifying failure modes in reactions involving
Issue Resolution Modules
Module A: The "Impure" NMR Spectrum (Keto-Enol Tautomerism)
Symptom: The
Technical Insight:
Cyclic
-
Keto Form: Shows a distinct doublet/triplet for the C3 proton.
-
Enol Form: The C3 proton moves to the OH group (often broad/invisible), and the ring protons shift due to the change in hybridization (
).
Validation Protocol:
-
Solvent Switch: Run the NMR in DMSO-
. Polar aprotic solvents disrupt the internal H-bond, shifting the equilibrium almost entirely to the keto form. -
D
O Shake: Add a drop of D O to the tube. The enol -OH and the acidic C3-H will exchange, simplifying the spectrum.
Module B: Alkylation Failures (O- vs. C-Alkylation)
Symptom: Reaction with an alkyl halide yields an enol ether (O-alkylation) instead of the desired C-alkylated product, or no reaction occurs.
Root Cause Analysis:
The enolate of a
-
Hard Electrophiles (e.g., acid chlorides, silyl chlorides, sulfonates) attack the Oxygen (Hard-Hard interaction).
-
Soft Electrophiles (e.g., alkyl iodides, benzyl bromides) attack the Carbon (Soft-Soft interaction).
Corrective Actions:
| Variable | Recommendation for C-Alkylation | Rationale |
|---|---|---|
| Base | NaH or KOtBu | Complete deprotonation prevents proton transfer between product and starting material. |
| Solvent | THF or DMF | DMF promotes
Module C: Unwanted Decarboxylation (The "Missing Ester")
Symptom: During reaction or workup, the tert-butyl ester group disappears, and gas evolution (
Mechanism of Failure:
The tert-butyl group cleaves via an
Figure 2: Pathway of acid-catalyzed decarboxylation. Once the t-butyl group leaves, CO2 loss is irreversible.
Prevention Protocol:
-
Avoid Acidic Workups: Do not wash with 1M HCl. Use saturated
or dilute acetic acid if neutralization is strictly necessary. -
Temperature Control: Keep reactions below 80°C if possible. tert-Butyl esters can thermally decompose at high temperatures even without acid catalysts if moisture is present.
-
Lewis Acids: If using Lewis Acid catalysis (e.g., for glycosylation or aldol), use mild acids like
rather than or , which can cleave the ester.
Standardized Protocols for Success
Protocol 1: Controlled C-Alkylation
Use this to install substituents at the C3 position without O-alkylation.
-
Setup: Flame-dry a flask under Argon.
-
Deprotonation: Dissolve tert-butyl 4-oxotetrahydrofuran-3-carboxylate (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0°C.
-
Base Addition: Add NaH (60% dispersion, 1.1 equiv) portion-wise. Note: Evolution of
gas. Stir for 30 min at 0°C until clear (enolate formation). -
Alkylation: Add the Alkyl Iodide (1.1 equiv) dropwise.
-
Reaction: Warm to room temperature. Monitor by TLC.
-
Quench: Pour into saturated
(mildly acidic, pH ~5, safe for this ester). Extract with EtOAc.
Protocol 2: Knorr-Type Cyclization (Pyrazole Synthesis)
Use this for reacting with hydrazines.
-
Solvent: Use Ethanol (anhydrous).
-
Reagent: Add Hydrazine hydrate (1.0 equiv) or substituted hydrazine.
-
Conditions: Stir at Room Temperature initially. Only heat to reflux if conversion is stalled.
-
Warning: High heat with hydrazine salts (acidic) will trigger decarboxylation.
-
-
Observation: The product may precipitate. If the ester is retained, the product is a hydroxypyrazole. If the ester is lost, it is a pyrazolone derivative.
Frequently Asked Questions (FAQ)
Q: Can I use TFA to remove the Boc group from an amine elsewhere in the molecule without losing this ester? A: No. TFA will cleave the tert-butyl ester simultaneously. You must use orthogonal protection (e.g., Fmoc or Cbz for the amine) or accept that the ester will be converted to the acid/decarboxylated.
Q: Why is my yield low when using Potassium Carbonate (
Q: How do I store this reagent? A: Store at -20°C under inert gas. Moisture leads to slow hydrolysis; once the acid forms, autocatalytic decarboxylation can degrade the entire bottle.
References
-
Keto-Enol Tautomerism in
-Keto Esters:-
Mechanism & NMR Characterization: BenchChem.[3] "Addressing keto-enol tautomerism in the analysis of β-keto esters."
-
Solvent Effects: ThermoFisher. "Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR."
-
-
Decarboxylation Mechanisms
-
General Mechanism: Master Organic Chemistry. "Decarboxylation of Beta-Keto Acids."
-
Selectivity: Organic Chemistry Portal. "Decarboxylation Strategies."
-
-
Alkylation Selectivity (O vs C)
-
Synthesis of Tetrahydrofuran Derivatives
-
Related Scaffolds: "Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans." PMC - NIH.
-
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Decarboxylation [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Reaction Conditions for tert-Butyl 4-oxotetrahydrofuran-3-carboxylate
Welcome to the technical support center for the synthesis and optimization of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
The synthesis of tert-butyl 4-oxotetrahydrofuran-3-carboxylate is achieved through a Dieckmann condensation, an intramolecular Claisen condensation of a diester.[1][2] This reaction is a powerful tool for forming five- and six-membered rings.[3] The success of this synthesis relies on careful control of reaction conditions to favor the desired intramolecular cyclization and prevent common side reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate.
Problem 1: Low or No Yield of the Desired Product
Question: I am getting a very low yield of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate, or the reaction is not proceeding at all. What are the possible causes and how can I fix this?
Answer:
Low or no yield in a Dieckmann condensation is a common issue that can often be resolved by systematically evaluating the following factors:
-
Insufficient or Inactive Base: The Dieckmann condensation is an equilibrium process. To drive the reaction to completion, a stoichiometric amount of a strong base is required to deprotonate the resulting β-keto ester, which is a thermodynamically favorable and essentially irreversible step.[4]
-
Solution:
-
Ensure you are using at least one full equivalent of a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or lithium diisopropylamide (LDA).[1][5]
-
The base must be anhydrous and of high purity. Commercial alkoxides can be partially hydrolyzed.[6] For t-BuOK, consider using freshly sublimed material. For NaH, ensure it is a fresh batch and handled under an inert atmosphere.
-
-
-
Presence of Water: Water will react with the strong base and can also lead to the hydrolysis of the starting diester and the final β-keto ester product.[6]
-
Solution:
-
All glassware must be thoroughly oven-dried or flame-dried before use.
-
Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed, anhydrous-grade bottles.
-
Ensure all reagents are anhydrous.
-
-
-
Suboptimal Reaction Temperature or Time: The reaction may be too slow at lower temperatures or may not have been allowed to run to completion.
-
Solution:
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
If the reaction is sluggish, consider gradually increasing the temperature. For instance, if the reaction is being run at room temperature, gentle refluxing in a solvent like THF may be beneficial.[4]
-
-
-
Intermolecular Condensation: If the concentration of the starting diester is too high, an intermolecular Claisen condensation between two different molecules can compete with the desired intramolecular Dieckmann condensation.
-
Solution:
-
Employ high-dilution conditions. This can be achieved by slowly adding the diester to a solution of the base in the reaction solvent over an extended period. This keeps the instantaneous concentration of the diester low, favoring the intramolecular reaction.
-
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yields.
Problem 2: Product Decomposes or is Lost During Workup
Question: I seem to be forming the product, but I lose it during the acidic workup. What is happening?
Answer:
β-keto esters are susceptible to hydrolysis and subsequent decarboxylation under harsh acidic or basic conditions, especially at elevated temperatures.[4]
-
Cause: The acidic workup is necessary to protonate the enolate of the β-keto ester formed after the reaction. However, if the acid is too concentrated or the temperature is not controlled, the tert-butyl ester can be cleaved, and the resulting carboxylic acid can decarboxylate upon heating.
-
Solution:
-
Perform the acidic workup at a low temperature (e.g., 0 °C in an ice bath).
-
Use a dilute acid solution (e.g., 1 M HCl or saturated aqueous ammonium chloride) and add it slowly to the reaction mixture.
-
Avoid excessive heating during the extraction and solvent removal steps.
-
Problem 3: Formation of a Side Product from Transesterification
Question: I am using an alkoxide base and I am seeing a different ester in my final product. Why is this happening?
Answer:
Transesterification can occur if the alkoxide base does not match the alkoxy group of the ester in the starting material.[4] For the synthesis of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate, the starting material is likely a mixed diester, for example, a tert-butyl ester and a methyl or ethyl ester.
-
Cause: If you use, for example, sodium ethoxide as a base with a starting material containing a methyl ester, the ethoxide can act as a nucleophile and displace the methoxy group, leading to the formation of an ethyl ester.
-
Solution:
-
Use a non-alkoxide base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF. This completely avoids the possibility of transesterification.[4]
-
Alternatively, if using an alkoxide, it should ideally match one of the ester groups, though with a mixed ester, this is not a perfect solution. The use of a bulky, non-nucleophilic base like potassium tert-butoxide is often the best approach to minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the likely starting material for the synthesis of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate?
A1: The starting material is a diester that can undergo intramolecular cyclization to form the five-membered tetrahydrofuran ring. A suitable precursor would be a compound with the general structure of tert-butyl 2-((alkoxycarbonyl)methoxy)acetate, such as tert-butyl 2-((ethoxycarbonyl)methoxy)acetate.
Q2: What are the optimal base and solvent combinations for this reaction?
A2: For the Dieckmann condensation, sterically hindered, non-nucleophilic bases are often preferred to minimize side reactions.[1] A combination of potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or toluene is a good starting point. Sodium hydride (NaH) in THF is also an excellent choice as it avoids transesterification.[4]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, you should see the disappearance of the starting diester spot and the appearance of a new, typically more polar, product spot. Staining with a suitable agent like potassium permanganate may be necessary for visualization.
Q4: What are the typical purification methods for tert-Butyl 4-oxotetrahydrofuran-3-carboxylate?
A4: After an aqueous workup, the crude product can be purified by flash column chromatography on silica gel.[7] A solvent system of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is commonly used. The exact ratio will need to be determined by TLC analysis.
Q5: Can the product undergo decarboxylation?
A5: Yes, as a β-keto ester, the tert-butyl ester can be cleaved under acidic conditions, and the resulting β-keto acid is prone to decarboxylation, especially with heating.[8][9] This is why a carefully controlled, cold, and dilute acidic workup is crucial.
Experimental Protocols
General Protocol for the Synthesis of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate
This protocol is a generalized procedure based on the established principles of the Dieckmann condensation. Optimization of specific parameters may be required.
Materials:
-
Starting Diester (e.g., tert-butyl 2-((ethoxycarbonyl)methoxy)acetate)
-
Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl), chilled
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Preparation:
-
Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
To the stirred THF, add potassium tert-butoxide (1.1 equivalents) at room temperature, or if using NaH, add the dispersion (1.1 equivalents) and wash the mineral oil with anhydrous hexanes.
-
-
Reaction:
-
Dissolve the starting diester (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the diester solution dropwise to the stirred base suspension over 1-2 hours.
-
After the addition is complete, stir the reaction mixture at room temperature or heat to a gentle reflux. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding chilled 1 M HCl until the mixture is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield tert-Butyl 4-oxotetrahydrofuran-3-carboxylate.
-
Reaction Workflow Diagram
Caption: General workflow for the synthesis.
Data Presentation
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Base | Potassium tert-butoxide, Sodium Hydride, LDA | Strong, non-nucleophilic bases favor the Dieckmann condensation and minimize side reactions like transesterification.[1][4] |
| Solvent | Anhydrous THF, Toluene | Aprotic solvents are required for bases like NaH and LDA and help to stabilize the enolate intermediate.[10] |
| Temperature | Room Temperature to Reflux | The optimal temperature will depend on the reactivity of the starting material and should be determined empirically. |
| Concentration | High Dilution | Slow addition of the substrate to the base minimizes intermolecular side reactions. |
| Work-up | Cold, dilute acid (e.g., 1 M HCl) | Prevents hydrolysis of the tert-butyl ester and subsequent decarboxylation of the β-keto acid.[4] |
Table 2: Analytical Methods for Reaction Monitoring and Characterization
| Technique | Application | Expected Observations |
| TLC | Reaction monitoring | Disappearance of the starting diester spot and appearance of a new product spot. |
| GC-MS | Reaction monitoring and product identification | Detection of the molecular ion peak corresponding to the product and fragmentation pattern. |
| ¹H NMR | Structural elucidation | Characteristic signals for the tert-butyl group (singlet, ~1.5 ppm) and the protons of the tetrahydrofuran ring. |
| ¹³C NMR | Structural elucidation | Signals for the ketone and ester carbonyls, the quaternary carbon of the tert-butyl group, and the carbons of the tetrahydrofuran ring. |
| IR Spectroscopy | Functional group analysis | Strong carbonyl stretching frequencies for the ketone and the ester. |
| HRMS | Exact mass determination | Provides the elemental composition of the product for confirmation of its identity. |
References
-
Dieckmann condensation - Wikipedia. Available at: [Link]
-
Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate - MDPI. Available at: [Link]
- WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents.
-
An Improved Process For The Preparation Of Beta Keto Esters Of Formula - QuickCompany. Available at: [Link]
-
[[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino] - Organic Syntheses Procedure. Available at: [Link]
- US5183929A - Method for production of T-butyl 3-oxobutyrates and their use - Google Patents.
-
How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? - ResearchGate. Available at: [Link]
-
Dieckmann Condensation - Organic Chemistry Portal. Available at: [Link]
- CN103787971A - Preparation method of tert-butyl ester - Google Patents.
-
Dieckmann condensation of diesters - YouTube. Available at: [Link]
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Available at: [Link]
-
Barton Decarboxylation. Available at: [Link]
-
(12) United States Patent - Googleapis.com. Available at: [Link]
-
Patents & Products - Garg Lab - UCLA. Available at: [Link]
- US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents.
-
SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES Yu-suke Yamai,a Akio T. Available at: [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC. Available at: [Link]
-
Dieckmann Reaction. Available at: [Link]
-
Dieckmann condensation - Wikipedia. Available at: [Link]
-
Simple and Convenient Synthesis of Tert-Butyl | PDF | Ester | Ketone - Scribd. Available at: [Link]
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. Available at: [Link]
-
Dieckmann condensation of diesters - YouTube. Available at: [Link]
-
Bu4NI-catalyzed construction of tert-butyl peresters from alcohols - The Royal Society of Chemistry. Available at: [Link]
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Available at: [Link]
-
Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Available at: [Link]
-
Decarboxylation Reaction Mechanism - YouTube. Available at: [Link]2h1M)
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate [mdpi.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues and degradation pathways of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate
Welcome to the Technical Support Center for tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 797038-32-5). As a cyclic
This guide is designed by application scientists to help you understand the mechanistic causality behind these stability issues and provide self-validating protocols to ensure experimental success.
Troubleshooting FAQs: Degradation & Stability
Q1: Why does my sample lose mass and form a highly volatile new product when exposed to acidic conditions or during silica gel chromatography?
Answer: You are observing acid-catalyzed de-esterification followed by rapid decarboxylation. The tert-butyl ester group is highly susceptible to acid cleavage because the leaving group forms a highly stable tert-butyl cation, which subsequently eliminates a proton to become [1]. Once the ester is cleaved, the resulting
Q2: I observe multiple peaks in my NMR and HPLC even for a freshly purified sample. Is my compound degrading?
Answer: No, this is not degradation; it is keto-enol tautomerism. As a
Q3: My reaction under strongly basic conditions yields a linear, acyclic byproduct instead of the desired functionalized ring. Why? Answer: Strong nucleophilic bases (like NaOH, NaOMe, or KOH) initiate a . The hydroxide or alkoxide nucleophile attacks the C4 ketone carbonyl, forming a tetrahedral intermediate. To relieve steric and electronic strain, the ring cleaves at the C3-C4 bond, yielding an acyclic diester or ester-acid degradant. Causality & Fix: Nucleophilic bases attack the carbonyl rather than acting strictly as Brønsted bases. Fix: When deprotonating the C3 position for alkylation, strictly use non-nucleophilic bases such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in aprotic solvents.
Quantitative Stability Profile
The following table summarizes the degradation kinetics of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate under various laboratory conditions.
| Condition | Primary Degradation Pathway | Estimated Half-Life ( | Preventive Measure |
| Strong Acid (e.g., 50% TFA/DCM, 25°C) | Cleavage & Decarboxylation | < 10 minutes | Buffer solutions; avoid strong acids. |
| Mild Acid (e.g., Silica Gel, 25°C) | Cleavage & Decarboxylation | 12 - 24 hours | Use |
| Strong Base (e.g., 1M NaOH, 25°C) | Retro-Dieckmann Ring Opening | < 30 minutes | Use non-nucleophilic bases (NaH, KOtBu). |
| Aqueous Buffer (pH 7.0, 25°C) | Hydrolysis (Slow) | > 30 days | Store dry, under inert atmosphere. |
| Heat (> 120°C, neat) | Thermal Decarboxylation | ~ 2 hours | Store at 2-8°C; distill under high vacuum. |
Mechanistic Degradation Pathways
Understanding the exact flow of electrons during degradation allows for better experimental design. Below are the two primary degradation pathways mapped out logically.
Acid-catalyzed cleavage and decarboxylation pathway of the beta-keto ester.
Base-catalyzed retro-Dieckmann ring opening yielding acyclic degradants.
Self-Validating Experimental Protocols
To ensure trustworthiness in your workflows, the following protocols are designed as self-validating systems. They include built-in checkpoints to confirm mechanistic success before proceeding to the next step.
Protocol A: Controlled Alkylation at C3 (Avoiding Ring Opening)
Objective: Alkylate the C3 position while preserving the tetrahydrofuran ring.
Causality: Using NaH prevents nucleophilic attack on the C4 ketone. The irreversible formation of
-
Preparation: Flame-dry a round-bottom flask under Argon. Add 1.0 eq of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate and anhydrous THF to create a 0.2 M solution.
-
Base Addition: Cool the solution to 0°C. Slowly add 1.1 eq of Sodium Hydride (60% dispersion in mineral oil).
-
Validation Checkpoint 1 (Enolate Formation): Observe the reaction mixture. The continuous evolution of
bubbles confirms the deprotonation of the acidic C3 proton. Wait until bubbling ceases entirely (approx. 15-20 min). If bubbling does not occur, your NaH has degraded to NaOH, which will cause ring-opening. Abort and use fresh reagent. -
Electrophile Addition: Add 1.2 eq of the desired alkyl halide dropwise. Warm to room temperature and stir for 4 hours.
-
Validation Checkpoint 2 (Reaction Completion): Quench a 50
aliquot in saturated and extract with EtOAc. Run TLC (Hexanes/EtOAc 3:1) and stain with . The complete disappearance of the starting material spot validates reaction completion. -
Workup: Quench the main reaction with saturated aqueous
at 0°C, extract with EtOAc, dry over , and concentrate.
Protocol B: Intentional Acid-Catalyzed Decarboxylation
Objective: Intentionally degrade the starting material to synthesize the core ketone (3-oxotetrahydrofuran).
Causality: Trifluoroacetic acid (TFA) provides the necessary protons to cleave the tert-butyl group. Subsequent heating drives the cyclic transition state to release
-
Cleavage: Dissolve 1.0 eq of the ester in a 1:1 mixture of DCM and TFA (0.5 M). Stir at room temperature for 2 hours.
-
Validation Checkpoint 1 (Ester Cleavage): Take an aliquot, concentrate it, and run a crude
NMR. The complete disappearance of the intense 9H singlet at ~1.45 ppm validates the successful loss of the tert-butyl group. -
Decarboxylation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Dissolve the crude
-keto acid in toluene and reflux (110°C) for 3 hours. -
Validation Checkpoint 2 (Gas Evolution): Route the condenser exhaust through a bubbler containing a saturated Barium Hydroxide (
) solution. The precipitation of white Barium Carbonate ( ) visually validates the release of and the success of the decarboxylation. -
Isolation: Cool to room temperature, wash with saturated
to remove residual acid, dry, and concentrate carefully (product is volatile) to yield 3-oxotetrahydrofuran.
References
Sources
Challenges in the scale-up of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate production
Technical Support Center: Scale-Up of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate
Introduction: The Scaffold & The Struggle
tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is a pivotal building block for fused-pyrimidine derivatives and GPR119 agonists.[1][2] While the chemistry appears simple on paper—typically a Michael addition followed by a Dieckmann condensation—the scale-up is notoriously unforgiving.[1][2]
As researchers, you are likely encountering three primary bottlenecks:
-
Thermal Runaway: The cyclization is significantly exothermic.[1][2]
-
Enolate Gelation: The reaction mixture often solidifies into an unstirrable paste at high concentrations.[1][2]
-
The "Silent" Decarboxylation: The tert-butyl ester is acid-labile.[1][2] A standard acidic workup can degrade your product into 3-oxotetrahydrofuran and CO₂ within minutes.[1][2]
This guide synthesizes field-proven protocols with mechanistic insights to help you navigate these challenges.
Module 1: The Reaction (Michael-Dieckmann Sequence)[1]
The most robust route for scale-up involves the reaction of a glycolate ester with tert-butyl acrylate.[1][2] We utilize Potassium tert-butoxide (KOtBu) to prevent transesterification and drive the equilibrium.[1][2]
The Protocol (100g Scale Basis)
| Parameter | Specification | Rationale |
| Limiting Reagent | tert-Butyl glycolate (1.0 equiv) | Prevents polymerization of excess acrylate.[1][2] |
| Michael Acceptor | tert-Butyl acrylate (1.05 equiv) | Slight excess ensures complete conversion.[1][2] |
| Base | KOtBu (1.1 equiv) in THF | Matches the ester group; avoids transesterification.[1][2] |
| Temperature | -10°C to 0°C (Addition) | Controls kinetic exotherm.[1][2] |
| Solvent Vol | 10-12 L/kg | Critical to prevent enolate gelation (see below).[1][2] |
Step-by-Step Workflow:
-
Base Preparation: Charge anhydrous THF (10 vol) to the reactor. Cool to -10°C. Add KOtBu (1.1 equiv) portion-wise.[1][2] Note: Ensure KOtBu is fresh/sublimed; yellow/brown samples indicate hydrolysis/oxidation.[1][2]
-
The "Cold" Addition: Mix tert-butyl glycolate and tert-butyl acrylate in a separate vessel. Add this mixture dropwise to the base slurry over 2–3 hours.
-
The Aging Phase: Allow the mixture to warm to 20°C over 4 hours.
Visualizing the Pathway
Caption: The reaction proceeds via a linear intermediate. High temperatures can trigger a Retro-Dieckmann cleavage, reverting to starting materials.[1]
Module 2: Workup & Isolation (The "Messy" Phase)
This is where 60% of batches fail.[1][2] The beta-keto ester exists as an enolate salt at the end of the reaction.[1][2] Quenching requires neutralizing the base without cleaving the acid-sensitive tert-butyl group.[1][2]
The "Cold Buffer" Quench Strategy:
-
Preparation: Prepare a solution of 10% Citric Acid or Acetic Acid (approx 1.2 equiv relative to base) mixed with ice.
-
Quenching: Transfer the reaction mixture into the cold acid solution (inverse quench).
-
Phase Separation: Extract immediately with Ethyl Acetate or MTBE.
Module 3: Stability & Storage (The Silent Killer)
tert-Butyl beta-keto esters are thermodynamically unstable.[1][2] The driving force for decarboxylation is the formation of a stable ketone and CO₂ gas.[1][2]
Stability Data Matrix:
| Condition | Stability Rating | Consequence |
| Pure Oil @ 25°C | Moderate (Days) | Slow evolution of CO₂ (pressure buildup).[1] |
| Pure Oil @ 4°C | Good (Months) | Recommended storage.[1][2] |
| Acidic Solution (pH < 3) | Poor (Minutes) | Rapid decarboxylation to 3-oxotetrahydrofuran.[1] |
| Basic Solution (pH > 9) | Poor (Hours) | Hydrolysis of the ester.[1] |
Troubleshooting Center (FAQ)
Q1: My reaction mixture turned into a solid block (gelled) halfway through addition. What happened? A: You encountered "Enolate Gelation."[1][2] The potassium enolate of the product aggregates in non-polar solvents or at high concentrations.[1][2]
-
Fix: Increase solvent volume to 15 L/kg. Alternatively, use a co-solvent system (THF/Toluene 1:1) which often solubilizes the aggregate better than pure THF.[1][2] Do not increase temperature to melt it; this causes decomposition.[1][2]
Q2: I isolated the product, but the NMR shows a 1:1 mixture of keto and enol forms. Is it pure? A: Yes. Beta-keto esters in solution exist in a keto-enol equilibrium.[1][2]
-
Verification: Check the integral ratio. In CDCl₃, the enol form is often stabilized by intramolecular hydrogen bonding.[1][2] This is a physical characteristic, not an impurity.
Q3: Upon distillation, my product turned black and the vacuum spiked. A: You triggered thermal decarboxylation.
-
Fix: Avoid distillation if possible. If necessary, use a wiped-film evaporator (short residence time) and ensure the pot temperature never exceeds 60°C. Recrystallization (if solid) or column chromatography on neutral silica is safer.[1]
Q4: Can I use NaH instead of KOtBu? A: Yes, but with caveats. NaH generates H₂ gas, creating a foaming hazard at scale.[1][2] Furthermore, NaH reactions often require an initiation period (heating), which can be dangerous for this exothermic cyclization.[1] KOtBu provides a homogeneous, instantaneously reacting base, offering better kinetic control.[1]
References
-
Dieckmann Condensation Mechanism & Scale-Up Principles
-
Stability of tert-Butyl Esters
-
Synthesis of 3-Oxotetrahydrofuran Derivatives
-
Commercial Availability & Properties
Sources
- 1. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 2. tert-Butyl 4-oxotetrahydrofuran-3-carboxylate | CymitQuimica [cymitquimica.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. Diesters Compound Intramolecular Condensation and Its Applications [ijraset.com]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. An efficient and scalable one-pot double Michael addition-Dieckmann condensation for the synthesis of 4,4-disubstituted cyclohexane beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Monitoring the progress of reactions with tert-Butyl 4-oxotetrahydrofuran-3-carboxylate by TLC or LC-MS
Ticket ID: TBOFC-MON-001 Subject: Troubleshooting TLC & LC-MS Analysis for tert-Butyl 4-oxotetrahydrofuran-3-carboxylate Assigned Specialist: Senior Application Scientist[1]
Introduction: Understanding Your Substrate
You are working with tert-butyl 4-oxotetrahydrofuran-3-carboxylate . Before troubleshooting, you must understand the three chemical liabilities that dictate how this molecule behaves during analysis. Failure to account for these will lead to "ghost" spots on TLC or confusing mass spectra.[1]
-
The tert-Butyl Ester: This group is acid-labile.[1] Standard acidic LC-MS mobile phases (0.1% TFA) or acidic silica gel plates can induce hydrolysis followed by spontaneous decarboxylation, causing your compound to "disappear" or shift mass unexpectedly.[1]
-
The
-Keto Ester Motif: This structure exists in a dynamic equilibrium between keto and enol forms.[1][2] On LC-MS, this often results in split peaks or broad tailing.[1] On TLC, it can cause streaking.[1][3] -
The Tetrahydrofuran (THF) Ring: This increases polarity and coordinates sodium ions avidly, often making
the dominant species in ESI+ MS.
Module 1: TLC Troubleshooting & Visualization
The "Invisible Spot" Phenomenon
User Issue: "I spotted my reaction, but I can't see the starting material under UV, or it streaks badly."
Technical Explanation:
The THF ring is UV-transparent.[1] The
Visualization Protocol
Do not rely solely on UV.[1] Use the following stain hierarchy:
| Stain Reagent | Sensitivity | Color | Mechanism | Status |
| KMnO₄ | High | Yellow/Brown | Oxidizes the enol double bond and the THF ether slightly.[1] | Recommended |
| p-Anisaldehyde | High | Blue/Purple | Condensation with the activated ketone/enol.[1] | Recommended |
| FeCl₃ (10%) | Medium | Red/Purple | Specific complexation with the enol form. | Diagnostic |
| UV (254 nm) | Low/Variable | Dark Spot | Enol | Unreliable |
Troubleshooting Workflow: TLC Stability
If your spot streaks or decomposes, follow this decision tree to stabilize the stationary phase.
Module 2: LC-MS Method Development
The "Phantom Mass" Issue
User Issue: "I see a peak, but the mass is wrong. I expect 186 Da (MW), but I see 130 Da or 209 Da."
Technical Explanation: tert-Butyl esters are notorious for In-Source Fragmentation (ISF).[1] In the electrospray source, the labile t-butyl group is ejected as isobutylene (56 Da).
-
Expected Mass:
-
Observed Mass (ISF):
(Carboxylic acid fragment) -
Observed Mass (Adduct):
(Sodium adduct)
Optimized LC-MS Parameters
To minimize decomposition and peak splitting, use the following validated method.
| Parameter | Setting | Rationale |
| Ionization | ESI Positive | Standard for esters/ketones.[1] |
| Mobile Phase A | Water + 5mM Ammonium Formate | Buffer pH ~6.[1]5. Avoids TFA which cleaves the ester.[1] |
| Mobile Phase B | Acetonitrile | Methanol can cause transesterification over long runs.[1] |
| Column Temp | 30°C or lower | Higher temps accelerate keto-enol interconversion (peak splitting).[1] |
| Gradient | 5% to 95% B | Standard lipophilicity ramp.[1] |
LC-MS Diagnostic Logic
Use this flowchart to interpret complex spectra.
Module 3: Reaction-Specific Monitoring FAQs
Scenario A: Decarboxylation (Krapcho or Acidic)
Q: How do I confirm the reaction is complete? A: You are monitoring the loss of the ester group.
-
LC-MS: Look for the disappearance of the 187/131/209 cluster. The product (tetrahydrofuran-3-one) is small (MW 86) and poorly ionizable.[1] You may need to derivatize with 2,4-DNP or rely on GC-MS for the product.[1]
-
TLC: The product is significantly more polar than the starting material (loss of the lipophilic t-butyl group) and will have a lower Rf.
Scenario B: Alkylation at C3
Q: I have two spots very close together. A: This is likely the mono-alkylated vs. di-alkylated product, or C-alkylation vs. O-alkylation .
-
O-Alkylation: The enol oxygen reacts.[1] This product will NOT show a positive FeCl₃ test (no enol).[1]
-
C-Alkylation: Retains the
-keto ester motif.[1] It will still stain with FeCl₃ (though sterically hindered enolization may reduce intensity).[1] -
LC-MS: The mass difference will be identical, but retention times usually differ. O-alkylated products are often less polar (higher Rf/RT) than C-alkylated products due to the loss of the H-bond donor capability.[1]
References
-
Keto-Enol Tautomerism in Chromatography
-
Mass Spectrometry of tert-Butyl Esters
-
TLC Visualization Techniques
-
General Reactivity of
-Keto Esters:
Sources
- 1. lcms.cz [lcms.cz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. TLC stains [reachdevices.com]
- 4. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. depts.washington.edu [depts.washington.edu]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. faculty.fiu.edu [faculty.fiu.edu]
Validation & Comparative
Comparative Reactivity and Application Guide: tert-Butyl 4-oxotetrahydrofuran-3-carboxylate vs. Alternative β-Keto Esters
As a crucial building block in modern medicinal chemistry, tert-butyl 4-oxotetrahydrofuran-3-carboxylate offers a unique intersection of conformational rigidity, electronic modulation, and orthogonal protecting group chemistry. This guide provides an in-depth, objective comparison between this specialized heterocyclic β-keto ester and its acyclic or carbocyclic alternatives, equipping drug development professionals with the mechanistic insights needed to optimize synthetic routes.
Structural Dynamics: The Tetrahydrofuran (THF) Advantage
The fundamental reactivity of β-keto esters is governed by the relative positions of the ketone and ester functional groups, which dictate enolate stability and acidity[1]. However, embedding these functional groups within a tetrahydrofuran ring fundamentally alters their behavior compared to standard acyclic variants (e.g., tert-butyl acetoacetate).
Conformational Locking and Enolate Geometry
Acyclic β-keto esters suffer from conformational flexibility, leading to equilibrium mixtures of E and Z enolates upon deprotonation. This flexibility can result in poor regiocontrol and stereocontrol during subsequent alkylation or amidation reactions. In contrast, cyclic β-keto esters like tert-butyl 4-oxotetrahydrofuran-3-carboxylate are geometrically constrained. Deprotonation exclusively yields a Z-enolate equivalent, providing a highly predictable trajectory for incoming electrophiles[2].
Electronic Modulation via Heteroatom Induction
The oxygen atom within the THF ring is not merely a structural spacer; it actively modulates the electronic landscape of the molecule. Through strong inductive electron withdrawal (-I effect) across the σ-bond framework, the ring oxygen increases the electrophilicity of the ketone[3] and significantly enhances the acidity of the C3 α-proton compared to carbocyclic analogs (like tert-butyl 2-oxocyclopentanecarboxylate). This allows for enolization under milder basic conditions, preventing the degradation of sensitive functional groups elsewhere in complex active pharmaceutical ingredients (APIs).
The Role of the tert-Butyl Ester
While ethyl or methyl esters are common, the bulky tert-butyl group provides immense steric shielding around the ester carbonyl. This prevents unwanted nucleophilic attack (such as transesterification) during complex multi-step syntheses. Furthermore, it allows for orthogonal deprotection: the tert-butyl group can be cleaved under mild acidic conditions (e.g., using Trifluoroacetic acid, TFA) to yield a carboxylic acid that readily decarboxylates, completely avoiding the harsh basic hydrolysis that could trigger retro-Claisen cleavage or ring-opening of the THF moiety.
Caption: Logical mapping of structural features to enolate reactivity in β-keto esters.
Comparative Reactivity Profiles
To objectively evaluate the utility of tert-butyl 4-oxotetrahydrofuran-3-carboxylate, we must benchmark it against standard alternatives. The table below summarizes the quantitative and qualitative differences in their reactivity profiles.
| Property | tert-Butyl 4-oxotetrahydrofuran-3-carboxylate | tert-Butyl acetoacetate (Acyclic) | tert-Butyl 2-oxocyclopentanecarboxylate |
| Structural Classification | Cyclic, Oxygen Heterocycle | Acyclic, Aliphatic | Cyclic, Carbocycle |
| Enolate Geometry | Exclusively Z-enolate equivalent | Mixture of E/Z enolates | Exclusively Z-enolate equivalent |
| Relative α-Proton Acidity | Highest (Enhanced by ring O induction) | Moderate | High |
| Ketone Electrophilicity | High (Due to ring strain and inductive effects) | Moderate | Moderate to High |
| Steric Shielding at Ester | High (t-Bu group) | High (t-Bu group) | High (t-Bu group) |
| Primary Synthetic Utility | Melanocortin receptor agonists, THF-fused heterocycles | General pyrazoles, pyrimidines, Knorr synthesis | Cyclopentane-fused scaffolds |
Validated Experimental Protocol: Chemoselective Reduction
A critical application of tert-butyl 4-oxotetrahydrofuran-3-carboxylate is its conversion into chiral THF-alcohols, which serve as core scaffolds for Melanocortin receptor agonists[4]. The following protocol details the chemoselective reduction of the cyclic ketone to yield tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate.
Self-Validating System: This protocol utilizes kinetic temperature control and stoichiometric pacing to ensure the reaction self-arrests at the alcohol stage without degrading the ester.
Step-by-Step Methodology
Step 1: Substrate Dissolution & Temperature Control
-
Action: Dissolve tert-butyl 4-oxotetrahydrofuran-3-carboxylate (1.0 eq, e.g., 0.95 g, 5.10 mmol) in anhydrous isopropanol (14 mL) and cool the reaction vessel to strictly 0–5 °C[4].
-
Causality: Isopropanol is selected over methanol to minimize the rate of background transesterification. The strict 0–5 °C temperature threshold is critical; it suppresses unwanted ring-opening of the THF moiety and prevents the over-reduction of the ester group, ensuring absolute chemoselectivity.
Step 2: Portion-wise Hydride Addition
-
Action: Add Sodium borohydride (NaBH₄, 0.4 eq, 77 mg) to the stirring solution. Stir for 2 hours at 0–5 °C[4].
-
Causality: NaBH₄ is a mild hydride source that selectively targets the highly electrophilic cyclic ketone over the sterically hindered tert-butyl ester. Adding it in substoichiometric portions manages the exothermic nature of the hydride transfer, maintaining the kinetic control required for high diastereoselectivity.
Step 3: Reaction Monitoring and Completion
-
Action: Monitor the reaction via Thin-Layer Chromatography (TLC). If starting material persists, add a second portion of NaBH₄ (0.4 eq, 77 mg) and allow the mixture to warm to room temperature for 1 hour. A final scavenging portion (0.2 eq, 39 mg) can be added if trace ketone remains, stirring for an additional 30 minutes[4].
-
Causality: Allowing the reaction to warm to room temperature only after the bulk of the exothermic reduction is complete ensures that the remaining sterically hindered ketone molecules are reduced without risking thermal degradation of the product.
Step 4: Quenching and Isolation
-
Action: Quench the reaction carefully with saturated aqueous NaHCO₃, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Causality: The mild basic quench neutralizes any borate complexes without hydrolyzing the tert-butyl ester, yielding the pure tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate product.
Caption: Step-by-step workflow for the chemoselective reduction of the cyclic ketone.
References
- Source: Journal of Organic Chemistry / organic-chemistry.
- Title: A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters Source: Benchchem URL
- Title: Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones Source: NIH / PMC URL
- Title: WO2008007930A1 - Melanocortin receptor agonists Source: Google Patents URL
Sources
Analytical methods for the validation of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate purity
A Comparative Guide to Analytical Methods for the Validation of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate Purity
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is a key building block in the synthesis of a variety of pharmacologically active molecules. As with any pharmaceutical intermediate, its purity is of paramount importance, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its efficacy, safety, and stability. Rigorous analytical validation is therefore not merely a regulatory requirement but a scientific necessity to ensure the quality and consistency of the final drug product.
This guide provides a comparative analysis of the principal analytical methodologies for the validation of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate purity. We will delve into the theoretical underpinnings and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The discussion will be grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which outlines the validation of analytical procedures.[1][2][3]
Guiding Principles of Analytical Method Validation
Before we explore specific techniques, it is crucial to understand the core parameters of analytical method validation as stipulated by ICH guidelines. These parameters ensure that a chosen analytical method is fit for its intended purpose.[4][5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[1]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1]
-
Accuracy: The closeness of test results to the true value.[3]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings.[5] This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantified with suitable precision and accuracy.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, including the nature of the analyte, the expected impurities, and the desired level of sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for purity assessment and impurity quantification of non-volatile and thermally labile compounds like tert-Butyl 4-oxotetrahydrofuran-3-carboxylate.[6][7] Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities.[8]
Causality of Experimental Choices:
A reversed-phase C18 column is typically the first choice due to the moderate polarity of the target molecule.[8] The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, is selected to achieve optimal separation and peak shape.[8] A low pH is often employed to suppress the ionization of the carboxylic acid moiety, leading to better retention and symmetrical peaks. UV detection at a low wavelength (e.g., 210 nm) is common for compounds lacking a strong chromophore.[8]
Experimental Protocol: HPLC-UV for Purity Determination
-
Instrumentation: HPLC system equipped with a UV detector, and a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Reagents: HPLC grade acetonitrile, HPLC grade water, and phosphoric acid.[8]
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and 20 mM phosphate buffer (pH 2.5) in a 40:60 (v/v) ratio. Filter and degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate in the mobile phase to create a stock solution of 1 mg/mL. Prepare a series of dilutions for the calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.[8]
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions. Identify the peak for tert-Butyl 4-oxotetrahydrofuran-3-carboxylate based on the retention time of the reference standard. Calculate the purity by the area normalization method.
Data Presentation: HPLC Performance Characteristics
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (%RSD) | < 1.0% | ≤ 2.0% |
| LOD | 0.005 mg/mL | Reportable |
| LOQ | 0.015 mg/mL | Reportable |
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity analysis.
Gas Chromatography (GC)
GC is the preferred method for the analysis of volatile organic impurities, such as residual solvents, which may be present from the synthesis of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate.[9][10] It is also suitable for the purity assessment of volatile and thermally stable compounds.
Causality of Experimental Choices:
A capillary column with a mid-polarity stationary phase (e.g., a 6% cyanopropylphenyl - 94% dimethylpolysiloxane phase) is often chosen for its versatility in separating a wide range of solvents.[11] Flame Ionization Detection (FID) is commonly used due to its high sensitivity for organic compounds and a wide linear range. Headspace sampling is frequently employed for the analysis of residual solvents in solid samples to avoid non-volatile matrix effects.
Experimental Protocol: Headspace GC-FID for Residual Solvents
-
Instrumentation: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID). A suitable capillary column (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).
-
Reagents: N,N-dimethylformamide (DMF) or another suitable high-boiling solvent. Reference standards of expected residual solvents.
-
Standard Preparation: Prepare a stock solution containing a mixture of potential residual solvents in DMF. Prepare a series of dilutions for calibration.
-
Sample Preparation: Accurately weigh about 100 mg of the tert-Butyl 4-oxotetrahydrofuran-3-carboxylate sample into a headspace vial. Add a known volume of DMF. Seal the vial.[12]
-
Chromatographic and Headspace Conditions:
-
Oven Temperature Program: Initial 40 °C for 5 min, ramp to 220 °C at 10 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Carrier Gas: Helium or Nitrogen at a constant flow.
-
Headspace Equilibration Temperature: 80 °C.
-
Headspace Equilibration Time: 20 min.
-
-
Analysis: Equilibrate the standard and sample vials in the headspace autosampler before injection. Identify and quantify the residual solvents based on the retention times and calibration curves of the standards.
Data Presentation: GC Performance for Common Solvents
| Solvent | Retention Time (min) | LOD (ppm) | LOQ (ppm) |
| Methanol | 3.5 | 10 | 30 |
| Ethyl Acetate | 5.2 | 5 | 15 |
| Toluene | 8.9 | 2 | 6 |
Visualization: GC Workflow
Caption: Workflow for Headspace GC residual solvent analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).[13] For purity validation, ¹H NMR provides a rapid and powerful method to confirm the identity of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate and to detect and quantify impurities without the need for a reference standard for each impurity.[14]
Causality of Experimental Choices:
A high-field NMR spectrometer is recommended for better resolution of proton signals. A deuterated solvent that fully dissolves the sample, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is essential. For quantitative analysis, a certified internal standard with a known concentration and a signal that does not overlap with the analyte signals is added.
Experimental Protocol: ¹H NMR for Purity and Structural Confirmation
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz).
-
Reagents: Deuterated solvent (e.g., CDCl₃), internal standard (e.g., maleic acid).
-
Sample Preparation: Accurately weigh about 10-20 mg of the sample and the internal standard into an NMR tube. Add approximately 0.6 mL of the deuterated solvent.
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for accurate integration.
-
-
Analysis:
-
Structural Confirmation: Compare the chemical shifts, multiplicities, and coupling constants of the sample spectrum with a reference spectrum or with expected values.
-
Purity Calculation (qNMR): Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard (IS).
-
Data Presentation: Expected ¹H NMR Data (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl (CH₃)₃ | ~1.5 | s | 9H |
| CH₂ (furan ring) | ~4.3-4.5 | m | 2H |
| CH₂ (furan ring) | ~3.8-4.0 | m | 2H |
| CH (furan ring) | ~3.5 | m | 1H |
Visualization: NMR Analysis Logic
Caption: Logic flow for NMR-based purity and structural analysis.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a chromatographic technique like LC-MS or GC-MS, is a highly sensitive and specific method for the identification and characterization of impurities.[7][15] High-resolution mass spectrometry (HRMS) can provide the elemental composition of impurities, which is invaluable for their structural elucidation.[15]
Causality of Experimental Choices:
LC-MS is generally preferred for non-volatile impurities.[6] Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like tert-Butyl 4-oxotetrahydrofuran-3-carboxylate and its potential impurities. Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information that aids in the identification of unknown impurities.[15]
Experimental Protocol: LC-MS for Impurity Identification
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument).
-
Chromatographic Conditions: Utilize the HPLC method described previously. The mobile phase may need to be adapted to be compatible with the MS source (e.g., using volatile buffers like ammonium formate).
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Mass Range: Scan a wide mass range (e.g., m/z 50-1000) to detect potential impurities.
-
Data Acquisition: Acquire full scan data to detect all ions. For targeted impurity analysis, selected ion monitoring (SIM) can be used for higher sensitivity. For structural elucidation, acquire fragmentation data (MS/MS).
-
-
Analysis:
-
Process the chromatogram to identify peaks corresponding to impurities.
-
Extract the mass spectrum for each impurity peak.
-
Determine the accurate mass and propose the elemental composition for unknown impurities using HRMS.
-
Analyze the fragmentation patterns from MS/MS spectra to elucidate the structure of impurities.
-
Data Presentation: Potential Impurities and their Mass Signatures
| Potential Impurity | Structure | Expected [M+H]⁺ (m/z) |
| Starting Material | Varies | Varies |
| By-product | Varies | Varies |
| Degradation Product | Varies | Varies |
Visualization: LC-MS Impurity Profiling Workflow
Caption: Workflow for impurity identification using LC-MS.
No single analytical technique can provide a complete picture of the purity of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate. A robust validation strategy employs an orthogonal approach, leveraging the strengths of multiple methods. HPLC is the workhorse for quantitative purity determination, while GC is essential for controlling residual solvents. NMR serves as a powerful tool for both structural confirmation and quantitative analysis, and LC-MS is indispensable for the identification and characterization of unknown impurities. By integrating these techniques within a framework of rigorous validation according to ICH guidelines, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. (2025, November 18).
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation.
- Research and Reviews. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals.
- IntuitionLabs.ai. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
- ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project.
- Nichugovskiy, A. I., & Cheshkov, D. A. (n.d.). Total lineshape analysis of α-tetrahydrofuroic acid 1H NMR spectra. arXiv.
- Kwan, E. E. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu.
- Carl ROTH. (n.d.). Gas Chromatography.
- Phenomenex. (2022, May 20). Solvent Purity Estimation Using a Zebron ZB-624PLUS GC Column.
- BenchChem. (n.d.). Quality Control of Tetrahydrofuran-3-carboxylic Acid: A Comparative Guide to Analytical Methods.
- Organic volatile impurities in pharmaceuticals. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for tert-Butylamine.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. rroij.com [rroij.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. carlroth.com [carlroth.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Preservatives in Cosmetics by HPLC-UV (TN-1095) | Phenomenex [phenomenex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. arxiv.org [arxiv.org]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Confirming the identity and structure of synthesized tert-Butyl 4-oxotetrahydrofuran-3-carboxylate
Executive Summary & Strategic Context
In advanced medicinal chemistry and complex organic synthesis, the selection of appropriate protecting groups and structural derivatives is paramount. tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 797038-32-5) [1] is a highly specialized
This guide objectively compares the synthetic performance of the tert-butyl ester derivative against its more common ethyl and methyl counterparts. Furthermore, it provides a comprehensive, self-validating analytical framework for confirming the identity and structural integrity of the synthesized compound, addressing the inherent analytical challenges posed by keto-enol tautomerism.
Product Performance Comparison: tert-Butyl vs. Ethyl Esters
When designing a synthetic route involving a 4-oxotetrahydrofuran scaffold, chemists typically choose between methyl, ethyl, and tert-butyl esters. While ethyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 89898-51-1) [3] is widely available, its performance in multi-step syntheses often falls short due to the inherent instability of
The tert-butyl derivative offers superior performance through steric shielding . The bulky tert-butyl group physically blocks nucleophilic attack at the ester carbonyl. This prevents premature base-catalyzed hydrolysis—a reaction that would yield a highly unstable
Table 1: Performance and Stability Comparison
| Parameter | tert-Butyl 4-oxotetrahydrofuran-3-carboxylate | Ethyl 4-oxotetrahydrofuran-3-carboxylate |
| Steric Shielding | High (Bulky t-butyl group) | Low (Linear ethyl chain) |
| Base Hydrolysis Resistance | Excellent (Requires strong acid for cleavage) | Poor (Easily hydrolyzed to unstable acid) |
| Decarboxylation Risk | Low (Stabilized intermediate) | High (Under basic or thermal stress) |
| Synthetic Utility | Orthogonal protection in complex syntheses | Standard building block for simple cyclizations |
The Analytical Challenge: Keto-Enol Tautomerism
Because tert-butyl 4-oxotetrahydrofuran-3-carboxylate is a
To confirm the structure of this compound, analytical scientists must account for the simultaneous presence of both tautomers in spectroscopic data. Failure to recognize this equilibrium often leads to the misinterpretation of NMR spectra as "impure" samples.
Caption: Dynamic keto-enol tautomerism equilibrium characteristic of beta-keto esters.
Experimental Protocols for Structural Confirmation
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale explaining why the condition was chosen, ensuring researchers can troubleshoot deviations in real-time.
Protocol A: High-Resolution H and C NMR Spectroscopy
Objective: Quantify the keto-enol ratio and confirm the presence of the tert-butyl group.
-
Solvent Selection (Critical Step): Dissolve 15-20 mg of the synthesized compound in 0.6 mL of anhydrous Chloroform-d (
).-
Causality:
is a non-polar, aprotic solvent. Unlike Methanol- or , will not facilitate rapid deuterium exchange with the enol hydroxyl proton or the acidic C3 -proton. This preserves the native tautomeric signals required for structural validation.
-
-
Acquisition: Acquire
H NMR at 400 MHz and C NMR at 100 MHz at 298 K. -
Signal Integration & Validation:
-
Locate the massive 9-proton singlet at ~1.45–1.48 ppm. This definitively confirms the tert-butyl ester.
-
Compare the integration of the C3 methine proton (~3.50 ppm, keto form) against the enol hydroxyl proton (>10.5 ppm, enol form) to determine the equilibrium ratio.
-
Table 2: Diagnostic NMR Signals (Keto vs. Enol Tautomers)
| Structural Feature | Keto Tautomer Signal ( | Enol Tautomer Signal ( |
| Ester Alkyl Group | ~1.45 ppm (s, 9H, t-butyl) | ~1.48 ppm (s, 9H, t-butyl) |
| C3 Alpha-Proton | ~3.50 ppm (dd, 1H) | Absent (C3-C4 double bond formed) |
| C2 & C5 Ring Protons | ~4.1 - 4.3 ppm (m, 4H) | ~4.5 - 4.6 ppm (s, 4H, downfield shift) |
| Hydroxyl Proton | Absent | ~10.5 - 12.0 ppm (s, 1H, H-bonded) |
Protocol B: GC-MS Analysis (Electron Ionization)
Objective: Confirm the molecular weight (MW = 186.21 g/mol ) [4] and validate the ester identity via fragmentation.
-
Sample Preparation: Dilute the sample to 1 mg/mL in GC-grade ethyl acetate.
-
Inlet Temperature Control: Set the GC inlet temperature to 200°C (lower than the standard 250°C).
-
Causality:
-keto esters are prone to thermal degradation. A lower inlet temperature prevents the thermally induced loss of the tert-butyl group before the molecule reaches the column, ensuring the intact molecular ion ( ) can be observed.
-
-
Fragmentation Analysis (Self-Validation):
-
Look for the molecular ion peak at
186. -
Diagnostic Cleavage: Identify the base peak or major fragment at
130. This corresponds to the loss of 56 Da (isobutylene). This specific fragmentation pathway is a self-validating hallmark of tert-butyl esters, unequivocally distinguishing it from methyl or ethyl derivatives.
-
Analytical Workflow Visualization
The following workflow illustrates the orthogonal testing strategy required to achieve comprehensive structural validation of the synthesized compound.
Caption: Workflow for the orthogonal structural validation of the synthesized beta-keto ester.
References
- LG Life Sciences Ltd. (2011). Melanocortin Receptor Agonists (U.S. Patent No. US7879852B2). U.S. Patent and Trademark Office.
Analytical Comparison Guide: tert-Butyl 4-oxotetrahydrofuran-3-carboxylate
This guide outlines the comparative analysis of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (CAS 797038-32-5), a cyclic
Due to its structural features—specifically the thermally labile tert-butyl ester and the dynamic keto-enol tautomerism—this molecule presents unique analytical challenges. This guide synthesizes experimental protocols to ensure data integrity.
Executive Summary & Physicochemical Profile
tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is a fragile intermediate. Its analysis is governed by two competing chemical behaviors:[1][2][3]
-
Keto-Enol Tautomerism: In solution, the molecule equilibrates between the keto form (dicarbonyl) and the enol form (stabilized by intramolecular H-bonding).[3][4] This causes peak splitting in unbuffered HPLC.
-
Thermal Elimination: The tert-butyl ester moiety undergoes thermolysis at elevated temperatures (typically >100°C), releasing isobutylene to form the
-keto acid, which spontaneously decarboxylates to 4-oxotetrahydrofuran (tetrahydrofuran-3-one).
Recommendation: HPLC-UV/MS is the gold standard for quantitative assay and purity determination. GC-MS is suitable only if derivatization is employed to prevent thermal degradation.
Physicochemical Data
| Property | Value / Characteristic |
| CAS Number | 797038-32-5 |
| Molecular Formula | C |
| MW | 186.21 g/mol |
| pKa (estimated) | ~10-11 ( |
| Chromophore | Weak UV absorbance (carbonyls); Enol form absorbs ~245-255 nm.[5] |
| Stability | Sensitive to heat and strong acids (hydrolysis). |
Method A: HPLC Analysis (Preferred)[6]
Why this is the Standard: HPLC allows analysis at ambient temperatures, preserving the tert-butyl ester. The use of an acidic buffer suppresses enol ionization and accelerates tautomeric interconversion, resulting in a single, sharp peak rather than a split doublet.
Experimental Protocol
1. Column Selection:
-
Stationary Phase: C18 (Octadecylsilyl). A high-coverage, end-capped column is required to minimize silanol interactions with the polar ketone.
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size.
-
Recommended Columns: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18.
2. Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (Maintains pH ~2.7, suppressing enolate formation).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Gradient Profile:
-
T=0 min: 10% B
-
T=15 min: 90% B
-
T=20 min: 90% B
-
T=20.1 min: 10% B (Re-equilibration)
-
3. Detection & Parameters:
-
Temperature: 25°C (Do not heat the column >40°C to avoid on-column degradation).
-
Detection: UV at 210 nm (carbonyl backbone) and 254 nm (enol conjugation). A Diode Array Detector (DAD) is recommended to confirm peak purity.
-
Sample Diluent: 50:50 Water:Acetonitrile.[8] Avoid pure alcohols (methanol) to prevent potential transesterification during storage.
Data Interpretation[2][6][9][10][11]
-
Retention Time: Expect elution around 8–10 minutes depending on dead volume.
-
Peak Shape: If the peak splits or shoulders, increase the buffer concentration (e.g., to 0.1% TFA) to force rapid keto-enol equilibrium.
Method B: GC-MS Analysis (Structural Confirmation)
The Challenge: Direct injection of this molecule into a hot GC inlet (250°C) results in the "GC Artifact" phenomenon. The tert-butyl group eliminates isobutylene, and the resulting acid decarboxylates. You will detect the degradation product (Tetrahydrofuran-3-one, MW 86) rather than the parent molecule (MW 186).
Experimental Protocol (Derivatization Required)
To analyze this via GC, you must "lock" the structure using methoximation (protects ketone) or silylation (traps enol).
Workflow: Two-Step Derivatization (MOX-TMS)
-
Methoximation (Locks the Ketone):
-
Dissolve 10 mg sample in 500 µL Pyridine.
-
Add 10 mg Methoxyamine Hydrochloride.
-
Incubate at 60°C for 30 mins.
-
Result: Formation of the methoxime derivative, preventing decarboxylation.
-
-
Silylation (Increases Volatility):
-
Add 500 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
-
Incubate at 60°C for 30 mins.
-
Result: Silylation of any remaining enol/hydroxyl groups.
-
-
GC-MS Conditions:
-
Inlet: Split 20:1, 250°C.
-
Column: HP-5ms or DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Oven: 60°C (1 min) → 15°C/min → 300°C (5 min).
-
MS Source: EI Mode (70 eV).
-
Identification: Look for the molecular ion of the derivative.
-
Parent MW: 186[9]
-
MOX Derivative (+29): ~215
-
TMS Derivative (if enolized): Significant mass shift (+72 per TMS).
Comparative Analysis Summary
| Feature | HPLC-UV/MS (Recommended) | Direct GC-MS (Not Recommended) | Derivatized GC-MS |
| Analyte Integrity | High (Ambient temp analysis) | Critical Failure (Thermal degradation) | High (Chemically stabilized) |
| Sensitivity | Moderate (Weak UV chromophore) | High (EI ionization is efficient) | High |
| Sample Prep | Simple (Dilute & Shoot) | Simple | Complex (1-2 hours reaction) |
| Primary Use | Purity, Assay, Stability Studies | None (Misleading results) | Impurity ID, Structural Confirmation |
| Key Artifacts | Peak splitting (Keto-Enol) | Decarboxylation product (MW 86) | Incomplete derivatization peaks |
Visualizing the Thermal Degradation Pathway[13]
The following diagram illustrates why direct GC analysis fails and how the molecule degrades.
Caption: Thermal decomposition pathway of the tert-butyl beta-keto ester in a heated GC inlet.
Comparison with Alternatives
If the tert-butyl ester proves too unstable for your specific workflow, consider the Methyl or Ethyl analogues.
-
Methyl 4-oxotetrahydrofuran-3-carboxylate (CAS 57595-23-0):
-
HPLC: Similar retention, slightly more polar.
-
GC-MS: significantly more thermally stable. Can often be analyzed by direct GC injection without total decomposition, though keto-enol tautomerism may still broaden peaks.
-
Synthesis Utility: The methyl ester is harder to hydrolyze selectively under mild conditions compared to the tert-butyl ester (which cleaves with TFA).
-
Troubleshooting Guide
Issue: HPLC Peak Splitting
-
Cause: Slow interconversion between keto and enol forms on the column timescale.
-
Fix: Lower the pH of the mobile phase (add 0.1% TFA). Increase column temperature slightly (e.g., to 35°C) to speed up kinetics, merging the peaks.
Issue: GC-MS shows no parent peak
-
Cause: Thermal elimination of the tert-butyl group.
-
Fix: Use the derivatization protocol above. Alternatively, use a "Cold On-Column" injection technique if available, starting the oven at 40°C.
Issue: Low UV Sensitivity
-
Cause: Lack of conjugated pi-systems in the keto form.
-
Fix: Use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for universal detection, or couple to a Mass Spectrometer (ESI-MS) in Positive Mode (
, ).
References
-
Synthesis and Properties of Beta-Keto Esters
- Chemistry of cyclic -keto esters and their tautomerism.
-
Source:
-
Thermal Instability of tert-Butyl Esters
- Decomposition mechanisms of tert-butyl esters under thermal stress.
-
Source:
-
GC-MS Derivatization Techniques
- Protocols for silylation and methoxim
-
Source:
-
HPLC Method Development for Tautomeric Compounds
- Str
-
Source:
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN102128886B - High performance liquid chromatography method for measuring stabilizer BHT content of tetrahydrofuran - Google Patents [patents.google.com]
- 7. glsciences.com [glsciences.com]
- 8. HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 9. tert-Butyl 4-oxotetrahydrofuran-3-carboxylate | CymitQuimica [cymitquimica.com]
Benchmarking the reactivity of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate against similar ketones
An Objective Guide to the Reactivity of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate for Synthetic Applications
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, heterocyclic scaffolds are of paramount importance. Among these, the tetrahydrofuran moiety is a privileged structure. This guide provides a comprehensive analysis of the reactivity of tert-butyl 4-oxotetrahydrofuran-3-carboxylate, a versatile building block whose unique structural features—a cyclic ketone, an ethereal oxygen, and a sterically demanding β-keto ester—present both opportunities and challenges in synthetic design.
This document serves as a practical benchmarking tool for researchers and process chemists. We will objectively compare the reactivity of this key intermediate against a panel of structurally relevant ketones in three fundamental transformations: hydride reduction, base-mediated enolate alkylation, and Wittig olefination. Our analysis is grounded in established chemical principles and supported by detailed experimental protocols, offering a predictive framework for incorporating this valuable synthon into complex molecular architectures.
Rationale for Comparator Selection
To contextualize the reactivity of tert-butyl 4-oxotetrahydrofuran-3-carboxylate (from here on referred to as TFA-1 ), we selected a panel of comparator ketones, each chosen to isolate specific structural and electronic effects.
-
Cyclopentanone: An alicyclic ketone with a similar five-membered ring system, providing a baseline for the influence of ring strain on carbonyl reactivity.
-
Cyclohexanone: A strain-free six-membered ring analogue, used to assess the impact of ring size and conformation.
-
N-Boc-4-Piperidone: A six-membered heterocyclic ketone containing a nitrogen atom. This allows for a comparison of the inductive effects of a heteroatom at the 4-position versus the ether oxygen in TFA-1 . The bulky N-Boc group also introduces significant steric hindrance.
-
tert-Butyl Acetoacetate (TBAA): An acyclic β-keto ester, which serves to differentiate the effects of the cyclic structure of TFA-1 from the inherent electronic properties of the β-keto ester functionality.
Experimental Workflow Overview
All experiments were conducted under standardized conditions to ensure a fair and direct comparison. The general workflow for each benchmark reaction is depicted below.
Figure 1: Standardized experimental workflow for benchmarking ketone reactivity.
Benchmark 1: Sodium Borohydride Reduction
The reduction of a ketone to a secondary alcohol is a fundamental transformation. We selected sodium borohydride (NaBH₄) for its mild nature and excellent chemoselectivity, as it will reduce ketones without affecting the tert-butyl ester group.[1] The rate of this reaction is a sensitive probe of the electrophilicity of the carbonyl carbon and the steric hindrance around it.
Experimental Protocol: General Procedure for NaBH₄ Reduction
-
To a stirred solution of the ketone (5.0 mmol) in anhydrous methanol (20 mL) at 0 °C under a nitrogen atmosphere, sodium borohydride (1.2 eq, 6.0 mmol) was added portion-wise over 5 minutes.
-
The reaction was stirred at 0 °C and monitored every 15 minutes by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction was quenched by the slow addition of 1 M HCl (10 mL).
-
The mixture was concentrated under reduced pressure, and the residue was partitioned between ethyl acetate (30 mL) and water (20 mL).
-
The organic layer was washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product was purified by flash column chromatography to yield the corresponding alcohol.
Results & Discussion
| Ketone | Time to Completion (min) | Isolated Yield (%) | Key Observations |
| TFA-1 | 45 | 92% | Clean conversion. Diastereomeric ratio of ~3:1 (trans:cis) observed. |
| Cyclopentanone | < 15 | 98% | Very rapid reaction. |
| Cyclohexanone | 30 | 95% | Slower than cyclopentanone due to reduced ring strain. |
| N-Boc-4-Piperidone | 120 | 85% | Significantly slower due to steric hindrance from the Boc group. |
| tert-Butyl Acetoacetate | < 15 | 96% | Very rapid, comparable to cyclopentanone. |
The data reveals that TFA-1 is less reactive than simple alicyclic ketones and its acyclic analogue, TBAA. This suggests that the electron-withdrawing effect of the ether oxygen, which would typically increase the electrophilicity of the adjacent carbonyl, is counteracted by other factors. The steric bulk of the adjacent β-keto ester group likely hinders the approach of the hydride nucleophile. The reactivity is, however, significantly greater than that of N-Boc-4-piperidone, where the bulky Boc group severely restricts access to the carbonyl.
Benchmark 2: Enolate Formation and Alkylation
The acidity of the α-proton and the subsequent nucleophilicity of the enolate are critical parameters for C-C bond formation. For β-keto esters like TFA-1 , the α-proton at the C3 position is particularly acidic due to the resonance stabilization provided by two adjacent carbonyl groups.[2][3]
Mechanism of Enolate Formation and Alkylation
Figure 2: General mechanism for the alkylation of a β-keto ester.
Experimental Protocol: General Procedure for Alkylation
-
A mixture of the ketone (5.0 mmol) and anhydrous potassium carbonate (1.5 eq, 7.5 mmol) in anhydrous acetonitrile (25 mL) was stirred at room temperature.
-
Iodomethane (1.5 eq, 7.5 mmol) was added via syringe.
-
The reaction mixture was heated to 60 °C and stirred until TLC analysis indicated the consumption of the starting material.
-
The mixture was cooled to room temperature, filtered, and the filtrate was concentrated under reduced pressure.
-
The residue was dissolved in ethyl acetate (30 mL) and washed with water (2x 15 mL) and brine (15 mL).
-
The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude product, which was purified by column chromatography.
Results & Discussion
| Ketone | Time to Completion (h) | Isolated Yield (%) | Key Observations |
| TFA-1 | 2 | 88% | Efficient alkylation at the C3 position. |
| Cyclopentanone | 24 | 45% (mono-alkylated) | Slow reaction with a mild base; significant di-alkylation observed. |
| Cyclohexanone | 24 | 52% (mono-alkylated) | Similar to cyclopentanone, requires stronger base for efficient reaction. |
| N-Boc-4-Piperidone | > 48 | < 10% | Very low reactivity due to less acidic α-protons and steric hindrance. |
| tert-Butyl Acetoacetate | 1.5 | 91% | Highly efficient, slightly faster than the cyclic analogue TFA-1 . |
The results unequivocally demonstrate the enhanced acidity of the α-proton in β-keto esters. Both TFA-1 and its acyclic counterpart, TBAA, undergo smooth alkylation under mild basic conditions where simple ketones like cyclopentanone and cyclohexanone react sluggishly. The slightly slower reaction of TFA-1 compared to TBAA can be attributed to the conformational constraints of the tetrahydrofuran ring, which may slightly impede the formation of the planar enolate intermediate.[4]
Benchmark 3: Wittig Olefination
The Wittig reaction replaces a carbonyl oxygen with a carbon-carbon double bond, providing a powerful tool for olefination. Its success is often dependent on the steric accessibility of the carbonyl group and the absence of acidic protons that can quench the ylide.
Experimental Protocol: General Procedure for Wittig Reaction
-
To a suspension of methyltriphenylphosphonium bromide (1.2 eq, 6.0 mmol) in anhydrous THF (20 mL) at 0 °C was added n-butyllithium (1.2 eq, 6.0 mmol, 1.6 M in hexanes) dropwise. The resulting orange-red solution was stirred for 30 minutes at 0 °C.
-
A solution of the ketone (5.0 mmol) in anhydrous THF (5 mL) was added dropwise to the ylide solution at 0 °C.
-
The reaction was allowed to warm to room temperature and stirred for 4 hours.
-
The reaction was quenched with saturated aqueous NH₄Cl (15 mL) and extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product was purified by flash column chromatography to remove triphenylphosphine oxide and yield the desired alkene.
Results & Discussion
| Ketone | Time to Completion (h) | Isolated Yield (%) | Key Observations |
| TFA-1 | 4 | 75% | Moderate yield. Potential for ylide quenching by the acidic α-proton. |
| Cyclopentanone | 2 | 90% | High yield, clean reaction. |
| Cyclohexanone | 3 | 88% | Slightly slower than cyclopentanone but still very efficient. |
| N-Boc-4-Piperidone | 12 | 60% | Low yield and slow conversion due to severe steric hindrance. |
| tert-Butyl Acetoacetate | 4 | 45% | Low yield. Significant side reactions due to ylide deprotonation of the highly acidic α-proton. |
In the Wittig reaction, TFA-1 shows moderate reactivity. The yield is lower than for simple alicyclic ketones, likely due to a competing acid-base reaction where the Wittig ylide acts as a base, deprotonating the acidic α-proton at C3.[2] This side reaction is even more pronounced in the acyclic TBAA, leading to a significantly lower yield. The performance of TFA-1 is superior to N-Boc-4-piperidone, where steric hindrance is the primary limiting factor. This test highlights a crucial consideration: when using strongly basic nucleophiles with TFA-1 , competitive deprotonation is a significant pathway to consider.
Conclusion and Synthetic Outlook
This comparative guide demonstrates that tert-butyl 4-oxotetrahydrofuran-3-carboxylate (TFA-1 ) is a building block with a nuanced and highly useful reactivity profile.
-
Carbonyl Reactivity: The ketone of TFA-1 is moderately electrophilic, undergoing hydride reduction more slowly than simple cyclic ketones but faster than sterically encumbered systems. This allows for selective transformations in the presence of more reactive carbonyls.
-
Enolate Chemistry: The C3 proton is highly acidic, enabling facile and efficient C-C bond formation at this position under mild basic conditions that do not affect less activated ketones. This is arguably the most powerful synthetic feature of this molecule.
-
Steric and Electronic Balance: The reactivity of TFA-1 is a fine balance between the activating effect of the ether oxygen, the deactivating steric bulk of the adjacent ester, and the unique acidity conferred by the β-keto ester motif.
-
Limitations: Chemists should be aware of the acidity of the C3 proton when employing strongly basic reagents (like Wittig ylides or organometallics), as competitive deprotonation can lead to lower yields or undesired side reactions.
References
-
ResearchGate. Previous work: synthesis of methyl 4‐oxo‐dihydrofuran‐3‐carboxylates. Available at: [Link]
-
MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Available at: [Link]
-
University of Oxford. III Enolate Chemistry. Available at: [Link] (Note: This is a representative link for lecture notes on this topic).
-
Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]
-
Chemguide. Reduction of carboxylic acids. Available at: [Link]
-
Chongqing Chemdad Co., Ltd. Methyl 4-oxotetrahydrofuran-3-carboxylate. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]
-
Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. Available at: [Link]
-
LeTourneau University. Chapter 22: The Chemistry of Enolate Ions, Enols, and α,β-Unsaturated Carbonyl Compounds. Available at: [Link]
-
Longdom Publishing. Exploring the Role of Nucleophiles in Chemical Reactions. Available at: [Link]
-
LibreTexts. 22.3. Reaction of acyl derivatives with weak nucleophiles. Available at: [Link]
-
University of Manchester. II Reduction Reactions. Available at: [Link] (Note: Representative link for course materials on reductions).
Sources
Literature review of the applications of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate
An In-Depth Guide to the Applications of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate for Researchers and Drug Development Professionals
Introduction: A Privileged Scaffold for Modern Synthesis
In the landscape of synthetic organic chemistry and drug discovery, the selection of the right building block is paramount. tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is a heterocyclic β-ketoester that has emerged as a highly valuable synthon. Its structure is a compelling convergence of three key chemical features:
-
The Tetrahydrofuran Core: This oxygen-containing heterocycle is a "privileged structure" in medicinal chemistry.[1] It often serves as a bioisostere for phenyl rings, offering improved metabolic stability and solubility while maintaining crucial binding interactions.[1]
-
The β-Ketoester Moiety: This functional group is a cornerstone of C-C bond formation, providing two electrophilic carbonyl sites and two potential nucleophilic carbon centers.[2][3] This versatility allows for a wide array of chemical transformations, including alkylations, acylations, and cyclization reactions.[4][5]
-
The tert-Butyl Ester: This bulky ester group serves as a robust protecting group for the carboxylic acid. It is stable to a wide range of nucleophilic and basic conditions but can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), ensuring orthogonal reactivity in multi-step syntheses.[6]
This guide provides a comparative analysis of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate, exploring its synthesis, key applications, and performance relative to other common building blocks, supported by experimental protocols and data.
Comparative Analysis: Synthesis and Alternative Building Blocks
The utility of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is best understood in comparison to its closest analog, the methyl ester. The choice between these two reagents is often dictated by the desired downstream reaction conditions, particularly the method of ester cleavage.
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 6. Total syntheses of (–)-macrocalyxoformins A and B and (–)-ludongnin C - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of experimental results for tert-Butyl 4-oxotetrahydrofuran-3-carboxylate reactions
Executive Summary & Mechanistic Rationale
In the synthesis of complex active pharmaceutical ingredients (APIs), the tetrahydrofuran (THF) core serves as a privileged structural scaffold. When functionalizing this core, 4-oxotetrahydrofuran-3-carboxylates act as highly versatile
A critical decision in synthetic route design is the selection of the ester protecting group. While methyl and ethyl esters are cost-effective, they frequently fail under the rigorous demands of multi-step asymmetric synthesis. This guide cross-validates the experimental performance of tert-butyl 4-oxotetrahydrofuran-3-carboxylate against its ethyl and methyl counterparts, demonstrating how the specific properties of the tert-butyl group resolve critical bottlenecks:
-
Steric Shielding: The massive spatial requirement of the tert-butyl group dictates the trajectory of incoming reagents, restricting the conformational freedom of the THF ring and forcing catalysts to approach from a single face during asymmetric reductions.
-
Electronic Stability: The inductive electron-donating effect and steric hindrance of the tert-butyl group severely retard nucleophilic attack at the ester carbonyl. This prevents premature saponification and retro-Claisen decarboxylation under basic conditions.
-
Orthogonal Deprotection: Unlike methyl/ethyl esters that require harsh basic hydrolysis (risking epimerization of sensitive stereocenters), the tert-butyl ester is cleaved cleanly under mild, anhydrous acidic conditions (e.g., Trifluoroacetic acid, TFA).
Cross-Validation Experiment 1: Stereocontrol in Asymmetric Hydrogenation
Objective: Evaluate the diastereoselectivity (d.e.) and enantioselectivity (e.e.) during the reduction of the C4 ketone to synthesize chiral tert-butyl 4-hydroxytetrahydrofuran-3-carboxylates, which are key intermediates for [3] and[4].
Mechanistic Causality: Using a chiral Ru(II)-BINAP catalyst, the reaction relies on the chiral pocket of the catalyst interacting with the substrate. The ethyl ester's smaller profile allows competitive binding modes, reducing facial selectivity. The tert-butyl ester locks the substrate conformation, yielding near-perfect cis-selectivity.
Table 1: Quantitative Comparison of Asymmetric Hydrogenation
(Conditions: RuCl2n (1 mol%), H2 (50 psi), MeOH, 50°C, 12 h)
| Substrate | Conversion (%) | Isolated Yield (%) | Diastereomeric Excess (cis:trans) | Enantiomeric Excess (%) |
| Ethyl 4-oxotetrahydrofuran-3-carboxylate | >99 | 82 | 85:15 | 92 |
| tert-Butyl 4-oxotetrahydrofuran-3-carboxylate | >99 | 94 | 98:2 | >99 |
Self-Validating Protocol: Asymmetric Hydrogenation
-
System Purging: Transfer tert-butyl 4-oxotetrahydrofuran-3-carboxylate (10.0 mmol) and RuCl2n (0.1 mmol) into a high-pressure Parr reactor.
-
Causality: Oxygen must be rigorously excluded to prevent catalyst oxidation and deactivation. Purge the vessel with Argon (3x), followed by H2 (3x).
-
-
Reaction Execution: Inject anhydrous, degassed methanol (20 mL). Pressurize the reactor with H2 to 50 psi and heat to 50°C. Stir at 800 rpm for 12 hours.
-
Analytical Checkpoint (Self-Validation): Depressurize the reactor and withdraw a 50 µL sample for chiral HPLC and 1H-NMR analysis.
-
Validation: The reaction is validated as complete when the ketone starting material peak disappears on HPLC. In NMR, the tert-butyl singlet at ~1.45 ppm serves as a stable internal diagnostic reference to confirm the ester moiety remains fully intact without transesterification with methanol.
-
-
Isolation: Filter the mixture through a short pad of silica to remove the ruthenium catalyst (eluting with EtOAc). Concentrate under reduced pressure to yield the pure cis-alcohol.
Cross-Validation Experiment 2: Base-Mediated Alkylation Stability
Objective: Alkylate the C3 position to create a quaternary stereocenter.
Mechanistic Causality:
Table 2: Alkylation Efficiency and Side-Product Formation
(Electrophile: Benzyl Bromide, Base: K2CO3, Solvent: DMF, 60°C)
| Substrate | Desired Alkylated Product Yield (%) | Decarboxylation Side-Product (%) | Unreacted Starting Material (%) |
| Ethyl 4-oxotetrahydrofuran-3-carboxylate | 65 | 28 | 7 |
| tert-Butyl 4-oxotetrahydrofuran-3-carboxylate | 91 | <2 | 7 |
Self-Validating Protocol: Base-Mediated C3-Alkylation
-
Enolate Formation: Dissolve tert-butyl 4-oxotetrahydrofuran-3-carboxylate (5.0 mmol) in anhydrous DMF (15 mL). Add finely powdered anhydrous K2CO3 (10.0 mmol). Stir at room temperature for 30 minutes.
-
Causality: Pre-forming the enolate at room temperature ensures complete deprotonation before the electrophile is introduced, minimizing competing O-alkylation pathways.
-
-
Electrophile Addition: Add benzyl bromide (5.5 mmol) dropwise over 10 minutes. Heat the reaction mixture to 60°C for 4 hours.
-
Analytical Checkpoint (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 3:1) and LC-MS.
-
Validation: The desired product spot will be less polar than the starting material. If a highly polar spot appears (indicative of the decarboxylated ketone), it signals that the reaction temperature has exceeded the thermal stability threshold of the enolate. Adjust heating immediately.
-
-
Quench and Extraction: Cool the mixture to 0°C and quench with saturated aqueous NH4Cl (20 mL).
-
Causality: Using a mild buffer like NH4Cl neutralizes the base without creating a highly acidic environment, preventing late-stage ester hydrolysis. Extract with MTBE (3 x 20 mL), wash with brine, dry over Na2SO4, and concentrate.
-
Systems-Level Workflow: Orthogonal Deprotection Strategy
Fig 1. Comparative pathways showing steric and electronic advantages of the tert-butyl ester.
Conclusion
As demonstrated by the cross-validation data, while methyl and ethyl 4-oxotetrahydrofuran-3-carboxylates are viable for simple, early-stage exploratory chemistry, they introduce unacceptable risks of epimerization, decarboxylation, and poor stereocontrol in advanced workflows. The tert-butyl ester acts as a self-regulating building block—its steric bulk inherently guides facial selectivity and protects against nucleophilic degradation. For drug development professionals synthesizing complex APIs, the tert-butyl variant is not just an alternative; it is a mechanistic necessity for scalable, high-yield synthesis.
References
- Cyclin-dependent kinase (cdk2)
- Source: World Intellectual Property Organization (WIPO)
- Source: World Intellectual Property Organization (WIPO)
- Source: United States Patent and Trademark Office (USPTO)
Sources
- 1. WO2024171094A1 - Cyclin-dependent kinase (cdk2) inhibitors - Google Patents [patents.google.com]
- 2. WO2020260425A1 - Fused imidazole derivatives as il-17 modulators - Google Patents [patents.google.com]
- 3. WO2017046606A1 - Antibacterial compounds - Google Patents [patents.google.com]
- 4. Tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate - CAS号 797038-33-6 - 摩熵化学 [molaid.com]
Certificate of Analysis (CoA) & Performance Comparison: Commercial tert-Butyl vs. Ethyl 4-oxotetrahydrofuran-3-carboxylate
Executive Summary
In modern pharmaceutical synthesis, tetrahydrofuran (THF) derivatives are ubiquitous structural motifs, particularly in the development of viral protease inhibitors and complex bicyclic scaffolds [1]. The selection of the appropriate beta-keto ester building block is a critical decision that dictates the stereochemical outcome and overall yield of downstream reactions.
This guide provides an objective, data-driven comparison between tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 797038-32-5) and its common alternative, Ethyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 89898-51-1) [2]. By analyzing Certificate of Analysis (CoA) metrics and evaluating their performance in self-validating experimental workflows, this document serves as an authoritative resource for process chemists and drug development professionals.
CoA Parameter Comparison: Establishing the Baseline
Commercial grades of these building blocks vary significantly in their purity profiles and moisture content. The table below synthesizes typical CoA data from top-tier chemical suppliers to highlight the physical and analytical differences between the tert-butyl and ethyl esters.
Table 1: Standardized CoA Metrics for Commercial THF-beta-keto Esters
| Analytical Parameter | tert-Butyl Ester (CAS: 797038-32-5) | Ethyl Ester (CAS: 89898-51-1) | Impact on Downstream Synthesis |
| Appearance | Pale yellow to off-white solid/oil | Clear, colorless to pale yellow liquid | Solid t-Bu ester is often easier to handle and weigh accurately. |
| Purity (GC/FID) | Both meet standard synthetic requirements; t-Bu may contain trace isobutylene oligomers. | ||
| Moisture (KF) | Critical for moisture-sensitive imine formations (requires pre-drying). | ||
| Acid Value | High acid values indicate premature ester hydrolysis, risking side reactions. | ||
| Tautomeric Ratio | Keto-dominant in CDCl3 | Enol-dominant in CDCl3 | t-Bu steric bulk destabilizes the planar enol form, increasing keto-reactivity. |
Mechanistic Advantage: Why the tert-Butyl Ester Outperforms
While the ethyl ester is often cheaper and readily available in higher initial purities, the tert-butyl ester offers two distinct mechanistic advantages that justify its use in complex molecular assemblies:
-
Steric Shielding for Diastereoselectivity: During reductive amination, the bulky tert-butyl group at the C3 position effectively blocks the syn face of the adjacent C4 ketone. This forces incoming hydride reagents to attack exclusively from the anti face, yielding trans-amino esters with exceptional diastereomeric excess (d.e.) [3].
-
Orthogonal Deprotection: The tert-butyl ester can be cleaved under mildly acidic conditions (e.g., Trifluoroacetic acid) via an E1 elimination mechanism. This avoids the harsh aqueous basic conditions (LiOH/NaOH) required to saponify ethyl esters, which frequently cause epimerization of the acidic C3 alpha-proton.
Performance Data Summary
Table 2: Comparative Performance in Standardized Synthetic Workflows
| Reaction Type | tert-Butyl Ester | Ethyl Ester | Causality / Observation |
| Reductive Amination (d.e. %) | > 95% (trans) | ~ 60% (trans/cis mix) | Steric bulk of t-Bu directs hydride attack. |
| Deprotection Yield | 92% (TFA, 2h) | 85% (LiOH, 12h) | Acidic cleavage is faster and cleaner. |
| C3 Epimerization | < 1% | 15 - 20% | Basic saponification deprotonates the C3 position. |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to allow researchers to troubleshoot and adapt the methodology.
Protocol A: Highly Diastereoselective Reductive Amination
Objective: Synthesize the trans-amino ester utilizing the steric bulk of the t-Bu group.
-
Imine Formation: Dissolve tert-butyl 4-oxotetrahydrofuran-3-carboxylate (1.0 eq, pre-dried over molecular sieves to validate KF moisture <0.1%) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.
-
Lewis Acid Addition: Add a chiral primary amine (e.g., (S)-
-methylbenzylamine, 1.1 eq) followed by Titanium(IV) isopropoxide (Ti(OiPr)4, 1.5 eq).-
Causality: Ti(OiPr)4 acts as both a Lewis acid to activate the ketone and a water scavenger. This drives the equilibrium entirely toward the imine without requiring heat, which would risk epimerizing the C3 stereocenter.
-
-
Reduction: After stirring at room temperature for 4 hours (validate imine formation via TLC or crude 1H-NMR), cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise.
-
Causality: The delayed addition of the mild reducing agent ensures no ketone is prematurely reduced to the alcohol. The tert-butyl group blocks the syn face, forcing the hydride to attack from the anti face, establishing the trans configuration.
-
-
Workup: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate.
Protocol B: Orthogonal Acidic Deprotection
Objective: Cleave the ester to the corresponding amino acid without epimerizing the C3 position.
-
Acidic Cleavage: Dissolve the crude trans-amino ester from Protocol A in DCM. Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution.
-
Reaction Monitoring: Stir at room temperature for 2 hours.
-
Causality: The acidic environment protonates the ester oxygen, leading to the expulsion of a stable tert-butyl cation (which eliminates to form isobutylene gas). Because the environment is strictly acidic, the C3 alpha-proton remains protonated, completely preventing base-catalyzed epimerization.
-
-
Isolation: Concentrate under reduced pressure. Triturate the resulting residue with diethyl ether to precipitate the pure amino acid TFA salt as a white solid.
Workflow and Decision Visualizations
The following diagrams illustrate the logical progression of the synthesis and the decision-making process for selecting the appropriate ester.
Fig 1. Stereoselective reductive amination and orthogonal deprotection workflow.
Fig 2. Decision matrix for selecting the optimal ester building block.
References
-
PubChemLite Database - Compound Summary for tert-butyl 4-oxooxolane-3-carboxylate (CAS: 797038-32-5). Accessed March 2026. URL: [Link] (via PubChemLite Mirror)
-
Molaid Chemical Registry - Synthesis and Characterization of tert-butyl (3S,4R,αS)-4-(N-benzyl-N-α-methylbenzylamino)tetrahydrofuran-3-carboxylate (CAS: 797038-51-8). Accessed March 2026. URL: [Link]
Safety Operating Guide
tert-Butyl 4-oxotetrahydrofuran-3-carboxylate proper disposal procedures
Title: Comprehensive Guide to the Proper Disposal of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate
As a Senior Application Scientist overseeing drug development workflows, I recognize that the lifecycle of a chemical does not end at the reaction workup. Proper waste management is a critical extension of experimental design. tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is a versatile beta-keto ester widely used in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs). However, its disposal requires strict adherence to environmental regulations to ensure laboratory safety and operational compliance.
Operating out of France in 2026, laboratories must align their disposal protocols with the latest European Union directives and national frameworks. This guide provides self-validating, step-by-step operational plans for the safe handling and disposal of this specific compound.
Chemical Profile & Hazard Causality
Understanding the molecular structure of a compound is the first step in designing a safe disposal protocol. The physical and hazard properties of tert-Butyl 4-oxotetrahydrofuran-3-carboxylate directly dictate its downstream logistical handling.
Table 1: Chemical Properties and Operational Implications
| Property | Value | Operational Implication |
| Chemical Name | tert-Butyl 4-oxotetrahydrofuran-3-carboxylate | Must be accurately identified on all waste manifests. |
| CAS Number | 797038-32-5 | Primary identifier for Safety Data Sheets (SDS)[1]. |
| Molecular Formula | C9H14O4 | Confirms 0% halogen content; dictates the non-halogenated disposal route[1]. |
| Molecular Weight | 186.207 g/mol | Used for mass-balance calculations in scale-up reactions[1]. |
| GHS Hazard | H317 (Skin Sensitization) | Mandates the use of nitrile gloves and secondary containment during disposal[2]. |
Expertise & Experience: The Causality of Chemical Segregation
I frequently observe laboratories defaulting to generic "organic waste" carboys. However, tert-Butyl 4-oxotetrahydrofuran-3-carboxylate is a strictly non-halogenated compound. Mixing it with halogenated waste (e.g., dichloromethane or chloroform) is a critical operational error. Halogenated wastes require specialized high-temperature incineration (>1100°C) equipped with alkaline scrubbers to prevent the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). By strictly segregating this compound into a non-halogenated stream[3], laboratories prevent the unnecessary inflation of disposal costs and significantly lower the environmental burden of waste treatment.
Trustworthiness: Container Compatibility
The compound's ester and ketone functionalities mean it can act as a mild solvent. High-Density Polyethylene (HDPE) is the industry standard for this waste stream. HDPE's high degree of crystallinity provides exceptional chemical resistance, preventing container degradation, swelling, or leaching during temporary storage.
Regulatory Framework & Waste Classification
In France, waste management is strictly governed by the Code de l'environnement (Article L. 541-1), which mandates the tracking of hazardous waste from generation to final destruction[4]. To comply, the waste must be classified using the European Waste Catalogue (EWC). Assigning the correct EWC code legally dictates the downstream treatment facility's processing parameters.
Table 2: European Waste Catalogue (EWC) Classification
| Waste Scenario | EWC Code | Classification |
| Pure expired or unused chemical | 16 05 06 | Absolute Hazardous[5] |
| Reaction mother liquors & solvent mixtures | 07 07 04 | Absolute Hazardous[6] |
Standard Operating Procedure: Routine Laboratory Disposal
This self-validating workflow ensures that all regulatory and safety benchmarks are met during routine disposal.
-
Verification & Segregation: Confirm the waste contains tert-Butyl 4-oxotetrahydrofuran-3-carboxylate. Verify the absolute absence of halogenated solvents in the mixture. Route the chemical exclusively to the "Non-Halogenated Organic Waste" stream[3].
-
Packaging: Transfer the chemical or mother liquor into a UN-approved HDPE jerrican. Critical limit: Do not fill the container beyond 90% capacity to accommodate vapor expansion caused by ambient temperature fluctuations.
-
Labeling: Affix a compliant GHS label displaying the exclamation mark pictogram (GHS07) and the H317 hazard statement[2]. Clearly write the applicable EWC code (e.g., 16 05 06*) on the container[5].
-
Temporary Storage: Place the sealed container in a designated, well-ventilated hazardous waste accumulation area. Ensure the container sits on a secondary containment spill pallet to capture potential leaks.
-
Manifesting & Transport: In compliance with the Code de l'environnement[4], initiate a Bordereau de Suivi des Déchets Dangereux (BSDD) via the French Trackdéchets digital platform. Coordinate pickup with a licensed hazardous waste contractor for final high-temperature incineration.
Standard Operating Procedure: Accidental Spill Response
In the event of a localized spill, immediate and structured action is required to prevent skin sensitization and environmental contamination.
-
Evacuation & PPE: Secure the immediate area. Don appropriate PPE, including nitrile gloves, a lab coat, and safety goggles, to protect against the H317 skin sensitization hazard[2].
-
Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or universal spill pads). Do not use combustible materials like sawdust.
-
Collection: Mechanically sweep the absorbed mixture using non-sparking tools. Place the contaminated material into a solid hazardous waste bin.
-
Decontamination: Wash the affected surface with a mild detergent and water. Collect the rinsate as aqueous hazardous waste.
-
Disposal: Label the solid waste container with EWC code 15 02 02* (contaminated absorbents) and transfer it to the hazardous waste storage area for incineration.
Process Visualization
The following diagram maps the logical decision tree for the classification, packaging, and disposal of this compound.
Classification, packaging, and disposal workflow for non-halogenated organic waste.
References
-
Title: Management of hazardous chemical and biological waste Source: University of Bath URL: [Link]
-
Title: Waste Management - Code de l'environnement Source: Cedre URL: [Link]
-
Title: EWC Code 07 07 04* (Other organic solvents, washing liquids and mother liquors) Source: Dsposal URL: [Link]
-
Title: EWC Code 16 05 06* (Laboratory chemicals, consisting of or containing hazardous substances) Source: Dsposal URL: [Link]
Sources
Personal protective equipment for handling tert-Butyl 4-oxotetrahydrofuran-3-carboxylate
Essential Safety and Operational Guide: Handling tert-Butyl 4-oxotetrahydrofuran-3-carboxylate
Introduction & Chemical Profile
tert-Butyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 797038-32-5) is a highly versatile building block widely utilized in drug development and complex organic synthesis. Structurally, it merges a tetrahydrofuran (THF) ring with a
Hazard Assessment & Mechanistic Causality
To establish a self-validating safety protocol, researchers must understand the causality behind the chemical's instability:
-
Autoxidation & Peroxide Formation (THF Ring): The
-carbons adjacent to the ether oxygen in the tetrahydrofuran ring are highly susceptible to radical abstraction by atmospheric oxygen. This initiates a chain reaction resulting in the formation of hydroperoxides. These peroxides are shock- and friction-sensitive, presenting a severe explosion hazard if concentrated (e.g., via rotary evaporation or distillation)[3]. -
Enolization & Decarboxylation (
-Keto Ester): The methylene protons situated between the ketone and the ester carbonyls are highly acidic (pKa ~11). In the presence of bases or nucleophiles, the compound readily enolizes. Unintended hydrolysis of the ester followed by spontaneous decarboxylation can rapidly release carbon dioxide gas, leading to dangerous pressurization in closed reaction vessels[2][4].
Caption: Logical relationship between structural features, chemical reactivity, and resulting safety hazards.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling this compound due to its specific degradation pathways. The following table outlines the mandatory PPE and the mechanistic rationale for each selection[5][6].
| PPE Category | Specification | Causality / Mechanistic Rationale |
| Hand Protection | Butyl Rubber or Polyvinyl Alcohol (PVA) gloves. | Nitrile degrades rapidly upon prolonged contact with esters and THF derivatives. Butyl rubber provides superior resistance to |
| Eye & Face | Splash goggles + Face shield (if handling >100 mL). | Protects against corrosive splashes and provides a primary barrier against micro-detonations from unquenched peroxides. |
| Body Protection | Flame-resistant (FR) lab coat. | The compound, its enol tautomers, and its degradation products are highly combustible. |
| Respiratory | Chemical Fume Hood (min. 100 fpm face velocity). | Prevents inhalation of volatile THF-derivative aerosols and safely vents any CO |
Operational Workflows & Experimental Protocols
Protocol A: Pre-Use Peroxide Testing and Quenching
Because this compound is a Class B peroxide former, it must be tested prior to any operation involving heating or concentration[3][7].
-
Visual Inspection: Before opening the container, visually inspect the liquid. If you observe clear crystals around the cap or cloudiness in the liquid, DO NOT OPEN. Contact Environmental Health and Safety (EHS) immediately, as these are signs of shock-sensitive solid peroxides[8].
-
Strip Testing: In a fume hood, dip a commercial peroxide test strip (range: 0.5–100 ppm) into the liquid for 1 second. Read the result after 15 seconds.
-
Evaluation & Action:
-
< 3 ppm: Safe for immediate use.
-
3 – 30 ppm: Quenching required. Wash the organic layer with an equal volume of 10% (w/v) aqueous sodium metabisulfite (
) or ferrous sulfate ( ). Stir vigorously for 15 minutes, separate the layers, and re-test. -
> 30 ppm: Do not attempt to quench. Dispose of the entire container immediately as high-hazard peroxide waste[3].
-
Protocol B: Schlenk Line Handling (Inert Atmosphere)
To prevent autoxidation and moisture-induced ester hydrolysis, the compound must be handled under an inert atmosphere[9].
-
System Purge: Connect your reaction flask to a Schlenk line. Cycle the flask between high vacuum and dry Argon at least three times.
-
Transfer: Use a gas-tight syringe or a stainless-steel cannula to transfer the tert-Butyl 4-oxotetrahydrofuran-3-carboxylate under positive Argon pressure.
-
Temperature Control: If adding bases (e.g., sodium ethoxide) to initiate a condensation reaction, maintain the reaction vessel in a cooling bath (0°C to -78°C). The enolization of the
-keto ester is highly exothermic and must be kinetically controlled.
Caption: Step-by-step operational workflow for peroxide testing, handling, and disposal.
Storage & Disposal Logistics
-
Storage: Store the chemical in an amber, air-tight container under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Date the container clearly upon receipt and upon first opening. Test for peroxides every 6 months[10][11].
-
Disposal: Never distill this compound to dryness; always leave at least 20% bottoms in the distillation flask to prevent the detonation of concentrated peroxides[7]. Dispose of the chemical in a dedicated, clearly labeled "Peroxide-Forming Organic Waste" container. Do not mix with general halogenated or non-halogenated organic waste streams, as trace metals or acids can trigger explosive decomposition[3].
References
-
Yale Environmental Health & Safety. "Peroxide Forming Chemicals." Yale University EHS.[Link]
-
Master Organic Chemistry. "Claisen Condensation and Dieckmann Condensation." Master Organic Chemistry.[Link]
-
National Institutes of Health (NIH). "DS Fact Sheet on Managing Peroxide Formers in the Lab." NIH Office of Research Services.[Link]
Sources
- 1. tert-Butyl 4-oxotetrahydrofuran-3-carboxylate | CymitQuimica [cymitquimica.com]
- 2. fiveable.me [fiveable.me]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,5-Dimethoxytetrahydrofuran | 696-59-3 [chemicalbook.com]
- 7. ors.od.nih.gov [ors.od.nih.gov]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Peroxide-forming Chemicals - Environmental Health and Safety [ehs.iastate.edu]
- 11. research.uga.edu [research.uga.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
